2-Bromo-6-fluoro-4-nitrophenol
Description
The exact mass of the compound 2-Bromo-6-fluoro-4-nitrophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-6-fluoro-4-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-fluoro-4-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoro-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBBEHQOMCJIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602599 | |
| Record name | 2-Bromo-6-fluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329-49-7 | |
| Record name | 2-Bromo-6-fluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 329-49-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-Bromo-6-fluoro-4-nitrophenol (CAS No. 329-49-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-6-fluoro-4-nitrophenol, a halogenated nitrophenol derivative of interest in various chemical and biological research fields. This document consolidates key physicochemical data, a detailed synthesis protocol, safety and handling information, and insights into its potential biological significance.
Chemical and Physical Properties
2-Bromo-6-fluoro-4-nitrophenol is a substituted aromatic compound with the molecular formula C₆H₃BrFNO₃. The strategic placement of bromo, fluoro, and nitro functional groups on the phenol ring imparts unique chemical reactivity and potential for diverse applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
| Property | Value | Source |
| CAS Number | 329-49-7 | --INVALID-LINK-- |
| Molecular Formula | C₆H₃BrFNO₃ | --INVALID-LINK-- |
| Molecular Weight | 236.00 g/mol | --INVALID-LINK-- |
| Melting Point | 101 °C | MySkinRecipes |
| Boiling Point (Predicted) | 277.8 ± 40.0 °C | MySkinRecipes |
| Density (Predicted) | 1.965 ± 0.06 g/cm³ | MySkinRecipes |
| Storage Temperature | 2-8°C, sealed, dry | MySkinRecipes |
Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
The following protocol is adapted from a patented method for the synthesis of a structurally related compound, 2-bromo-4-fluoro-6-nitrophenol, and can be applied for the preparation of the target molecule.[2] This synthesis involves the nitration of a bromofluorophenol precursor.
Experimental Protocol: Nitration of 2-Bromo-6-fluorophenol
Materials:
-
2-Bromo-6-fluorophenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Alcohol
Procedure:
-
In a reaction flask, dissolve 0.05 moles of 2-bromo-6-fluorophenol in 25 mL of chloroform with stirring.
-
Prepare a nitrating mixture with a molar ratio of 1:5.5 of sulfuric acid to nitric acid.
-
At a controlled temperature of 20°C, slowly add the nitrating mixture dropwise to the solution of 2-bromo-6-fluorophenol.
-
After the addition is complete, raise the temperature to 45°C and continue the reaction for 3 hours.
-
Upon completion of the reaction, wash the organic phase with water and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Evaporate the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethyl alcohol to yield the purified 2-Bromo-6-fluoro-4-nitrophenol.
Safety and Handling
2-Bromo-6-fluoro-4-nitrophenol is a chemical that requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) for comprehensive safety information.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Potential Biological Activity and Mechanism of Action
While specific studies on the biological activity of 2-Bromo-6-fluoro-4-nitrophenol are limited, related compounds containing bromo and nitro functional groups have demonstrated antimicrobial properties. For instance, the antimicrobial agent bronidox (5-bromo-5-nitro-1,3-dioxane) is believed to exert its effect through the oxidation of essential protein thiols.[3] This leads to the inhibition of enzyme activity and, consequently, the inhibition of microbial growth.[3]
The presence of the nitro group is a common feature in various pharmaceuticals and can be crucial for their biological activity. Nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates that can interact with biological macromolecules.
Given the structural similarities, a plausible mechanism of action for 2-Bromo-6-fluoro-4-nitrophenol could involve the disruption of cellular functions through the oxidative stress induced by its reactive metabolites or by direct interaction with key enzymes. A Chinese patent suggests that the closely related 2-bromo-4-fluoro-6-nitrophenol exhibits broad-spectrum and high-efficiency agricultural bactericidal and herbicidal activity.[2]
Logical Workflow: Proposed Mechanism of Antimicrobial Action
The following diagram illustrates a potential mechanism of action for 2-Bromo-6-fluoro-4-nitrophenol, based on the known effects of similar bromo-nitro compounds.
Caption: Proposed antimicrobial mechanism of 2-Bromo-6-fluoro-4-nitrophenol.
Experimental Workflow: Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of 2-Bromo-6-fluoro-4-nitrophenol.
Caption: Workflow for the synthesis of 2-Bromo-6-fluoro-4-nitrophenol.
References
- 1. 2-Bromo-6-fluoro-4-nitrophenol [myskinrecipes.com]
- 2. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 3. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-6-fluoro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-Bromo-6-fluoro-4-nitrophenol. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages established chemical principles and data from structurally related compounds to provide well-founded protocols and analyses.
Core Chemical Properties
2-Bromo-6-fluoro-4-nitrophenol is a halogenated and nitrated phenolic compound. Its chemical structure and the interplay of its functional groups (hydroxyl, bromo, fluoro, and nitro) govern its reactivity and potential applications as a chemical intermediate.
Physical and Chemical Data Summary
The following table summarizes the key physical and chemical properties of 2-Bromo-6-fluoro-4-nitrophenol.
| Property | Value | Source |
| CAS Number | 329-49-7 | [1][2] |
| Molecular Formula | C₆H₃BrFNO₃ | [2] |
| Molecular Weight | 236.00 g/mol | [2][3] |
| Melting Point | 101 °C | [3] |
| Boiling Point (Predicted) | 277.8 ± 40.0 °C | [3] |
| Density (Predicted) | 1.965 ± 0.06 g/cm³ | [3] |
| Appearance | Not specified, likely a solid at room temperature | |
| Solubility | Not specified, likely sparingly soluble in water | |
| Storage | 2-8°C, sealed, dry | [3] |
Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-Bromo-6-fluoro-4-nitrophenol.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-6-fluorophenol from 2-Bromophenol
This protocol is adapted from a known procedure for the ortho-fluorination of phenols.[4]
-
Materials:
-
2-Bromophenol (1 mmol)
-
Selectfluor (1.5 mmol)
-
Eosin Y (0.05 mmol)
-
10% Acetic acid aqueous solution (4 mL)
-
Saturated NaCl aqueous solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
-
-
Equipment:
-
Reaction vessel equipped with a magnetic stirrer
-
12 W blue light source
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
To a reaction vessel, add 2-bromophenol (1 mmol) and 10% acetic acid aqueous solution (4 mL).
-
Add Selectfluor (1.5 mmol) and Eosin Y (0.05 mmol) to the solution.
-
Irradiate the mixture with a 12 W blue light at room temperature with stirring for 6 hours.
-
Upon completion (monitored by TLC), add a saturated NaCl aqueous solution to the reaction mixture.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield 2-bromo-6-fluorophenol.
-
Step 2: Nitration of 2-Bromo-6-fluorophenol to 2-Bromo-6-fluoro-4-nitrophenol
This protocol is adapted from the nitration of the regioisomeric 2-bromo-4-fluorophenol.[5] The directing effects of the hydroxyl, bromo, and fluoro groups on the aromatic ring are expected to favor nitration at the C4 position.
-
Materials:
-
2-Bromo-6-fluorophenol (1 mmol)
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Chloroform
-
Water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer and dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 2-bromo-6-fluorophenol (1 mmol) in chloroform in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Add the nitrating mixture dropwise to the solution of 2-bromo-6-fluorophenol while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it over ice water.
-
Separate the organic layer and wash it with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Bromo-6-fluoro-4-nitrophenol.
-
The crude product may be further purified by recrystallization or column chromatography.
-
Analytical Characterization
Detailed experimental spectra for 2-Bromo-6-fluoro-4-nitrophenol are not publicly available. The following are general protocols for the analytical characterization of a novel, purified organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the molecular structure.
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Expected Signals: The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the phenolic hydroxyl proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample as for ¹H NMR, or prepare a more concentrated sample (20-50 mg).
-
Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Expected Signals: The spectrum should display six distinct signals corresponding to the six carbon atoms of the benzene ring.
-
-
¹⁹F NMR Spectroscopy:
-
Sample Preparation: The same sample can be used.
-
Acquisition: Acquire the ¹⁹F NMR spectrum.
-
Expected Signals: A single signal is expected for the fluorine atom, and its coupling to neighboring protons can provide further structural confirmation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹
-
N-O asymmetric stretch (nitro group): Strong band around 1500-1560 cm⁻¹
-
N-O symmetric stretch (nitro group): Strong band around 1335-1385 cm⁻¹
-
C-Br stretch: 500-600 cm⁻¹
-
C-F stretch: 1000-1400 cm⁻¹
-
Aromatic C-H and C=C stretches in their characteristic regions.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.
-
Analysis:
-
Full Scan: Acquire a full scan mass spectrum to determine the molecular ion peak. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be clearly visible in the molecular ion cluster.
-
MS/MS Fragmentation: Perform fragmentation analysis on the molecular ion to aid in structural elucidation.
-
Reactivity and Potential Applications
The reactivity of 2-Bromo-6-fluoro-4-nitrophenol is dictated by its functional groups.
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated.
-
Aromatic Ring: The aromatic ring is electron-deficient due to the presence of the nitro and halogen substituents, making it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the nitro group.
-
Bromo and Fluoro Groups: The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a handle for further molecular elaboration. The fluorine atom is generally less reactive in these types of reactions.
-
Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized.
Given its array of functional groups, 2-Bromo-6-fluoro-4-nitrophenol is a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3] The presence of both bromine and fluorine allows for orthogonal chemical modifications.
Biological Activity and Signaling Pathways
There is no specific information in the scientific literature regarding the biological activity or the involvement in signaling pathways of 2-Bromo-6-fluoro-4-nitrophenol. However, the biological activities of related bromophenols and nitroaromatic compounds have been studied.
-
Bromophenols: Many naturally occurring and synthetic bromophenols exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer effects.
-
Nitroaromatic Compounds: Nitroaromatic compounds are known to have diverse biological effects, and some are used as drugs. The nitro group can be bioreduced in vivo to reactive intermediates that can exert therapeutic or toxic effects.
Any potential biological activity of 2-Bromo-6-fluoro-4-nitrophenol would need to be determined through experimental screening. Given the lack of data, no signaling pathway diagrams can be provided at this time.
Safety and Handling
Halogenated nitrophenols should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the proposed synthesis to the full characterization of 2-Bromo-6-fluoro-4-nitrophenol.
Caption: Workflow for the synthesis and characterization of the target compound.
References
- 1. 2-BROMO-6-FLUORO-4-NITROPHENOL | 329-49-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2-Bromo-6-fluoro-4-nitrophenol - CAS:329-49-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. 2-Bromo-6-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 5. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
2-Bromo-6-fluoro-4-nitrophenol molecular structure
An In-depth Technical Guide to 2-Bromo-6-fluoro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-4-nitrophenol is a halogenated and nitrated aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring hydroxyl, nitro, bromo, and fluoro functional groups, provides multiple reactive sites for the construction of complex molecules. The presence of a fluorine atom is of particular interest in drug development, as its incorporation can favorably modulate key pharmacokinetic and physicochemical properties such as metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and handling of 2-Bromo-6-fluoro-4-nitrophenol.
Molecular Structure and Physicochemical Properties
2-Bromo-6-fluoro-4-nitrophenol is a substituted phenol with the chemical formula C₆H₃BrFNO₃. The molecule consists of a benzene ring substituted with a hydroxyl group (-OH) at position 1, a bromine atom (-Br) at position 2, a nitro group (-NO₂) at position 4, and a fluorine atom (-F) at position 6.
Table 1: Physicochemical and Registry Information for 2-Bromo-6-fluoro-4-nitrophenol
| Property | Value | Reference(s) |
| CAS Number | 329-49-7 | [1] |
| Molecular Formula | C₆H₃BrFNO₃ | [2] |
| Molecular Weight | 236.00 g/mol | [2] |
| Appearance | Light brown to brown solid | |
| Melting Point | 101 °C | |
| Boiling Point | 277.8 ± 40.0 °C (Predicted) | |
| Density | 1.965 ± 0.06 g/cm³ (Predicted) | |
| Monoisotopic Mass | 234.92802 Da | [3] |
Spectroscopic Data
While extensive experimental spectroscopic data for 2-Bromo-6-fluoro-4-nitrophenol is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
2.1 Mass Spectrometry Predicted mass-to-charge ratios (m/z) for various adducts have been calculated.
Table 2: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z | Reference(s) |
| [M+H]⁺ | 235.93530 | [3] |
| [M+Na]⁺ | 257.91724 | [3] |
| [M-H]⁻ | 233.92074 | [3] |
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show two aromatic protons. Due to the surrounding electron-withdrawing groups, their signals would appear in the downfield region (likely between 7.0 and 8.5 ppm). The coupling patterns will be influenced by both the adjacent proton and the fluorine atom.
-
¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group will be the most deshielded in the 150-160 ppm region. The carbon-fluorine coupling will result in splitting of the signals for the carbon attached to fluorine and its neighbors.[4][5]
2.3 Infrared (IR) Spectroscopy The IR spectrum is expected to exhibit characteristic absorption bands for its functional groups:
-
O-H stretch: A broad band around 3200-3500 cm⁻¹.
-
C-H stretch (aromatic): Around 3000-3100 cm⁻¹.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[6]
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-F stretch: A strong band in the 1000-1300 cm⁻¹ region.
-
C-Br stretch: A band in the 500-650 cm⁻¹ region.
Synthesis and Experimental Protocols
The most direct synthesis of 2-Bromo-6-fluoro-4-nitrophenol involves the electrophilic nitration of 2-bromo-6-fluorophenol. The hydroxyl group is a strong activating group, directing the incoming nitro group primarily to the para position, which is vacant. Methodologies for similar nitrations are well-documented.[7][8]
Experimental Protocol: Nitration of 2-Bromo-6-fluorophenol
Disclaimer: This protocol is a representative procedure based on the synthesis of analogous compounds. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
2-Bromo-6-fluorophenol
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6-fluorophenol (1.0 eq) in a suitable solvent like dichloromethane. Cool the flask in an ice-salt bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate flask, cautiously prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid (2.0 eq) while maintaining a low temperature.
-
Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of 2-bromo-6-fluorophenol over 30-60 minutes. Carefully monitor the internal temperature, ensuring it remains below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-Bromo-6-fluoro-4-nitrophenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography to yield the final product.
Caption: Synthesis workflow for 2-Bromo-6-fluoro-4-nitrophenol.
Applications in Research and Drug Development
2-Bromo-6-fluoro-4-nitrophenol is a valuable intermediate in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical applications.[9]
-
Scaffold for Bioactive Molecules: The compound's three distinct functional groups (hydroxyl, nitro, halogens) can be selectively modified. The nitro group can be reduced to an amine, which is a key functional group for amide bond formation or as a basic center in drug molecules.
-
Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex carbon skeletons.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring, facilitating nucleophilic aromatic substitution (SₙAr) reactions, potentially at the fluorine position.
-
Influence of Fluorine: The incorporation of fluorine into drug candidates can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and improve membrane permeability.[1]
Caption: Reactivity and applications of 2-Bromo-6-fluoro-4-nitrophenol.
Safety and Handling
Based on safety data for closely related nitrophenols, 2-Bromo-6-fluoro-4-nitrophenol should be handled with care.
-
Hazards: Expected to be harmful if swallowed (Acute Toxicity, Oral, Category 4). May cause skin and serious eye irritation.[2][10] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[7]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. 2-BROMO-6-FLUORO-4-NITROPHENOL | 329-49-7 [chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. PubChemLite - 2-bromo-6-fluoro-4-nitrophenol (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]
- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 8. 2-Bromo-6-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Bromo-6-fluoro-4-nitrophenol [myskinrecipes.com]
- 10. fishersci.com [fishersci.com]
2-Bromo-6-fluoro-4-nitrophenol synthesis pathways
An In-depth Technical Guide on the Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-6-fluoro-4-nitrophenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The methodologies, quantitative data, and experimental protocols are detailed to support researchers, scientists, and professionals in drug development.
Core Synthesis Strategy
The most plausible and referenced synthesis strategy for halogenated and nitrated phenols involves a two-step process. This approach begins with the synthesis of the substituted phenol precursor, followed by a regioselective nitration. For 2-Bromo-6-fluoro-4-nitrophenol, the pathway is as follows:
-
Fluorination of 2-Bromophenol: The synthesis of the key intermediate, 2-bromo-6-fluorophenol.
-
Nitration of 2-Bromo-6-fluorophenol: The introduction of a nitro group at the para-position to the hydroxyl group to yield the final product.
The functional groups present in these compounds, including bromo, fluoro, nitro, and hydroxyl groups, allow for selective substitutions, making them versatile for further chemical modifications.[1]
Pathway Visualization
The logical workflow for the synthesis of 2-Bromo-6-fluoro-4-nitrophenol is depicted below.
Step 1: Synthesis of 2-Bromo-6-fluorophenol
The initial step involves the synthesis of the precursor molecule, 2-Bromo-6-fluorophenol, from 2-Bromophenol.
Experimental Protocol:
A documented method for the synthesis of 2-Bromo-6-fluorophenol involves the fluorination of 2-Bromophenol using Selectfluor.[2]
-
Reaction Setup: To a solution of 2-bromophenol (1 mmol) in 4 ml of a 10% acetic acid aqueous solution, add Selectfluor (1.5 mmol) and Eosin Y (0.05 mmol).
-
Reaction Conditions: Irradiate the mixture with a 12 W blue light at room temperature for 6 hours.
-
Work-up: Upon completion of the reaction, add a saturated aqueous solution of NaCl to the reaction mixture.
-
Extraction: Extract the product with dichloromethane. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to obtain the crude compound.
-
Purification: The crude product is purified by silica gel column chromatography, using a mixture of ethyl acetate and petroleum ether (1:9 volume ratio) as the mobile phase. The fractions with an Rf value of 0.3-0.5 are collected.
-
Final Product: Removal of the solvent under reduced pressure yields the pure 2-Bromo-6-fluorophenol.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Bromophenol | [2] |
| Reagents | Selectfluor, Eosin Y, Acetic Acid | [2] |
| Yield | 74% | [2] |
| Purity | High (after chromatography) | [2] |
Step 2: Nitration of 2-Bromo-6-fluorophenol
The second and final step is the regioselective nitration of 2-Bromo-6-fluorophenol to produce 2-Bromo-6-fluoro-4-nitrophenol. The hydroxyl group is a strong activating group and directs ortho and para, while the bromine and fluorine are deactivating but also ortho, para-directing. The para position to the hydroxyl group is sterically favored for the introduction of the nitro group.
Experimental Protocol:
-
Reaction Setup: In a reaction flask, dissolve 2-bromo-6-fluorophenol (0.05 mol) in chloroform (25 ml) with stirring.
-
Nitrating Agent: Prepare a nitrating mixture of sulfuric acid and nitric acid. A molar ratio of 1:5.5 of substrate to nitrating mixture has been used for a similar substrate.[3]
-
Addition: At a controlled temperature of 20 °C, add the sulfuric acid-nitric acid nitrating mixture dropwise to the solution of 2-bromo-6-fluorophenol.
-
Reaction Conditions: After the addition is complete, warm the reaction mixture to 45 °C and maintain for 3 hours.[3]
-
Work-up: After the reaction is complete, wash the organic phase with water and then with a saturated common salt water solution.
-
Drying and Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the filtrate to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to obtain the light yellow product of 2-Bromo-6-fluoro-4-nitrophenol.
Quantitative Data:
The following table provides expected quantitative data based on the synthesis of the regioisomer, 2-bromo-4-fluoro-6-nitrophenol.[3]
| Parameter | Expected Value | Reference |
| Starting Material | 2-Bromo-6-fluorophenol | - |
| Reagents | Sulfuric Acid, Nitric Acid, Chloroform | [3] |
| Expected Yield | ~89% | [3] |
| Purity | High (after recrystallization) | [3] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the nitration of 2-Bromo-6-fluorophenol.
References
Spectroscopic Profile of 2-Bromo-6-fluoro-4-nitrophenol: A Technical Guide
For Immediate Release
This technical guide provides a summary of available spectroscopic data for the compound 2-Bromo-6-fluoro-4-nitrophenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide also includes predicted data and comparative data from structurally similar molecules to aid in analysis and characterization.
Chemical Structure and Properties
Compound Name: 2-Bromo-6-fluoro-4-nitrophenol CAS Number: 320-75-2 Molecular Formula: C₆H₃BrFNO₃ Molecular Weight: 235.997 g/mol
Spectroscopic Data
Direct experimental spectroscopic data for 2-Bromo-6-fluoro-4-nitrophenol is not widely available. The following sections present the available data, including predicted values and data from analogous compounds for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A Chinese patent provides the following ¹H NMR data for 2-Bromo-6-fluoro-4-nitrophenol.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.23 | Singlet (s) | 1H | -OH |
| 7.83 - 7.86 | Doublet of doublets (dd) | 1H | Aromatic H |
| 7.68 - 7.70 | Doublet of doublets (dd) | 1H | Aromatic H |
Note: The solvent used for this reported NMR was not specified.
¹³C NMR: No experimental ¹³C NMR data for 2-Bromo-6-fluoro-4-nitrophenol was found in the public domain.
Infrared (IR) Spectroscopy
No experimental IR spectrum for 2-Bromo-6-fluoro-4-nitrophenol was found. For reference, the IR spectrum of the related compound 2-Bromo-6-nitrophenol would show characteristic peaks for O-H stretching, N-O stretching (nitro group), and C-Br stretching.
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data: The following predicted mass-to-charge ratios (m/z) for various adducts of 2-Bromo-6-fluoro-4-nitrophenol are available from PubChem.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 235.93530 |
| [M+Na]⁺ | 257.91724 |
| [M-H]⁻ | 233.92074 |
| [M+NH₄]⁺ | 252.96184 |
| [M+K]⁺ | 273.89118 |
| [M+H-H₂O]⁺ | 217.92528 |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data mentioned above. These are based on standard laboratory practices.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
3.2. Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
3.3. Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample is introduced into the mass spectrometer, where it is ionized, and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.
Signaling Pathway Diagram (Hypothetical)
While 2-Bromo-6-fluoro-4-nitrophenol is primarily a synthetic intermediate, the following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.
Caption: Hypothetical signaling pathway showing inhibition by a derivative compound.
References
A Technical Guide to the Solubility of 2-Bromo-6-fluoro-4-nitrophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility characteristics of 2-Bromo-6-fluoro-4-nitrophenol, a compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on physicochemical principles and provides a detailed experimental protocol for its determination. This guide serves as a foundational resource for scientists and researchers, enabling them to generate precise and reliable solubility data essential for formulation, process development, and analytical method development.
Introduction
2-Bromo-6-fluoro-4-nitrophenol (CAS No: 329-49-7) is a substituted aromatic compound with potential applications in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, crystallization solvents, and delivery vehicles for in vitro and in vivo studies.
While specific, publicly available quantitative solubility data for 2-Bromo-6-fluoro-4-nitrophenol is scarce, we can infer its likely solubility profile by examining its molecular structure and the properties of analogous compounds.[3][4] This guide provides a framework for predicting its behavior in different solvent classes and presents a comprehensive experimental protocol for the empirical determination of its solubility.
Physicochemical Properties and Predicted Solubility Profile
The structure of 2-Bromo-6-fluoro-4-nitrophenol, featuring a polar hydroxyl group, a strongly electron-withdrawing nitro group, and halogen substituents on an aromatic ring, suggests a nuanced solubility profile. The hydroxyl group can participate in hydrogen bonding, indicating potential solubility in polar protic solvents. The overall polarity of the molecule, influenced by the nitro and fluoro groups, suggests solubility in polar aprotic solvents. The brominated aromatic ring contributes to its lipophilicity, which may allow for some solubility in less polar organic solvents.
Based on the principle of "like dissolves like" and data for similar nitrophenols and halogenated phenols, a qualitative solubility profile can be predicted.[3][4][5]
Table 1: Predicted Qualitative Solubility of 2-Bromo-6-fluoro-4-nitrophenol in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the phenol can form hydrogen bonds with the solvent.[4] |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | The overall polarity of the molecule and dipole-dipole interactions are expected to facilitate dissolution.[4] |
| Moderately Polar | Ethyl Acetate | Moderately Soluble | A balance between polar and non-polar characteristics may allow for moderate solubility.[4] |
| Non-Polar | Toluene, Hexane | Sparingly Soluble | The hydrophobic aromatic ring and bromine atom may allow for limited interaction with non-polar solvents. |
| Chlorinated | Dichloromethane | Moderately Soluble | The presence of halogens on both the solute and solvent may promote favorable interactions. A patent mentions chloroform as a solvent for a related synthesis.[6] |
This table presents a qualitative prediction. Experimental verification is essential for quantitative assessment.
Experimental Determination of Solubility
Given the absence of published quantitative data, experimental determination is crucial. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[3]
Objective: To determine the equilibrium solubility of 2-Bromo-6-fluoro-4-nitrophenol in a selected organic solvent at a constant temperature.
Materials:
-
2-Bromo-6-fluoro-4-nitrophenol (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Thermostatic shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid 2-Bromo-6-fluoro-4-nitrophenol to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when the measured concentration remains constant.[3]
-
Sample Collection and Filtration: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of 2-Bromo-6-fluoro-4-nitrophenol in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.[3]
-
Calculation: Calculate the solubility using the measured concentration of the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
The experimentally determined solubility data should be recorded in a structured format for clarity and comparison.
Table 2: Template for Recording Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for solubility determination can be visualized to provide a clear overview of the process.
Caption: Workflow for the experimental determination of solubility via the shake-flask method.
Conclusion
While quantitative solubility data for 2-Bromo-6-fluoro-4-nitrophenol is not readily found in scientific literature, its molecular structure allows for a qualitative prediction of its behavior in various organic solvents. For drug development and chemical research, precise solubility data is indispensable. The detailed isothermal shake-flask protocol provided in this guide offers a robust and reliable method for researchers to generate this critical data. The systematic application of this methodology will enable the scientific community to build a comprehensive understanding of 2-Bromo-6-fluoro-4-nitrophenol's physicochemical properties, thereby facilitating its application in future research and development endeavors.
References
- 1. 2-Bromo-6-fluoro-4-nitrophenol - CAS:329-49-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. 2-Bromo-6-fluoro-4-nitrophenol [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
Technical Guide: Physicochemical Properties of 2-Bromo-6-fluoro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Bromo-6-fluoro-4-nitrophenol (CAS No. 329-49-7). This document is intended to serve as a foundational resource, consolidating available data to support research and development activities.
Chemical Identity and Structure
2-Bromo-6-fluoro-4-nitrophenol is a halogenated and nitrated phenolic compound. Its chemical structure is presented below:
Systematic Name: 2-Bromo-6-fluoro-4-nitrophenol CAS Number: 329-49-7 Molecular Formula: C₆H₃BrFNO₃ Molecular Weight: 236.00 g/mol [1]
Tabulated Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-Bromo-6-fluoro-4-nitrophenol. It is important to distinguish between experimentally determined and computationally predicted values.
| Property | Value | Data Type | Reference |
| Molecular Weight | 236.00 g/mol | Calculated | [1] |
| Melting Point | 66.5 °C | Experimental | [2] |
| Boiling Point | 277.8 ± 40.0 °C at 760 mmHg | Predicted | [3] |
| Density | 1.965 ± 0.06 g/cm³ | Predicted | [3] |
| pKa | 3.97 ± 0.44 | Predicted | [3] |
| LogP | 3.0 | Predicted | |
| Appearance | Light yellow solid | Experimental | [2] |
| Storage | Room Temperature, Sealed in Dry Conditions | General Guideline | [4] |
Solubility Profile
Specific quantitative solubility data for 2-Bromo-6-fluoro-4-nitrophenol in a range of organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure—a polar phenol with lipophilic bromine and fluorine substituents and a polar nitro group—a qualitative solubility profile can be inferred. The principle of "like dissolves like" suggests it would exhibit solubility in polar organic solvents. It is likely soluble in solvents such as chloroform and methanol.
Spectral Data
Detailed spectral analyses are crucial for the structural confirmation and purity assessment of chemical compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
An experimental ¹H NMR spectrum has been reported for 2-Bromo-6-fluoro-4-nitrophenol.
Solvent: CDCl₃ Frequency: 500 MHz Reported Chemical Shifts (δ) in ppm:
-
10.91 (1H, s, –OH)
-
7.83–7.86 (1H, dd, –Ar-H)
-
7.68–7.70 (1H, dd, –Ar-H)[2]
¹³C NMR, IR, and Mass Spectrometry Data
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physical and spectral properties of a solid organic compound such as 2-Bromo-6-fluoro-4-nitrophenol.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Measurement: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A narrow melting range is indicative of a pure compound.[5]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a given solvent.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the solute in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.
-
Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The appropriate experiments (e.g., ¹H, ¹³C, COSY) are then run.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced.
-
Spectral Interpretation: The chemical shifts, integration, and coupling patterns are analyzed to elucidate the molecular structure.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
Data Acquisition: The sample is placed in the IR spectrometer, and an IR spectrum is recorded.
-
Spectral Interpretation: The absorption bands in the spectrum are correlated to specific functional groups using correlation tables. The fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum.[9][10]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
-
Spectral Interpretation: The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound. The fragmentation pattern can provide additional structural information.[11][12]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical and spectral characterization of a solid organic compound like 2-Bromo-6-fluoro-4-nitrophenol.
References
- 1. scbt.com [scbt.com]
- 2. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 3. 2-BROMO-6-FLUORO-4-NITROPHENOL | 329-49-7 [chemicalbook.com]
- 4. 2-Bromo-4-fluoro-6-nitrophenol|lookchem [lookchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-6-fluoro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-4-nitrophenol is a halogenated and nitrated phenolic compound with significant utility as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring electron-withdrawing nitro and fluoro groups, a reactive bromo substituent, and a phenolic hydroxyl group, imparts a distinct chemical character that is leveraged in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the available technical data on the reactivity and stability of 2-Bromo-6-fluoro-4-nitrophenol, intended to inform its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-6-fluoro-4-nitrophenol is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems and for the development of robust experimental protocols.
Table 1: Physicochemical Properties of 2-Bromo-6-fluoro-4-nitrophenol
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₃ | [1] |
| Molecular Weight | 236.00 g/mol | [1] |
| CAS Number | 329-49-7 | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 101 °C | [1] |
| Boiling Point (Predicted) | 277.8 ± 40.0 °C | [1] |
| Density (Predicted) | 1.965 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 5.36 ± 0.24 | [2] |
| Solubility | Sparingly soluble in water | [2] |
Stability Profile
2-Bromo-6-fluoro-4-nitrophenol is generally stable under standard laboratory conditions.[1] However, as with many nitrophenolic compounds, certain precautions should be taken to prevent degradation.
Photochemical Stability: Halogenated nitrophenols can be susceptible to photolysis.[3][4] It is recommended to store 2-Bromo-6-fluoro-4-nitrophenol protected from light to prevent photochemical degradation. Studies on similar nitrophenols indicate that photodegradation can occur upon absorption of UV radiation.[5]
Chemical Stability: The compound is stable in acidic conditions. However, in the presence of strong bases, the phenolic hydroxyl group will be deprotonated to form a phenoxide, which may be more susceptible to oxidation. The electron-withdrawing groups on the aromatic ring provide a degree of stability to the molecule. Halogenated nitrophenols are noted for their relative persistence in the environment.[6]
Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container, in a dry and cool place (2-8°C), under an inert atmosphere.[1]
Reactivity and Synthetic Applications
The reactivity of 2-Bromo-6-fluoro-4-nitrophenol is dictated by its four distinct functional groups: the phenolic hydroxyl group, the nitro group, and the bromine and fluorine substituents on the aromatic ring.
Reactions of the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group can be readily removed by a base to form the corresponding phenoxide. This anion is a potent nucleophile and can participate in a variety of reactions, most notably the Williamson ether synthesis to form aryl ethers.[7][8]
Reduction of the Nitro Group
The nitro group is a versatile functional group that can be reduced to an amino group under various conditions. Common reagents for this transformation include catalytic hydrogenation (e.g., using Pd/C and H₂), or metals in acidic media (e.g., Fe, Sn, or Zn in HCl).[9] The resulting 2-bromo-6-fluoro-4-aminophenol is a valuable intermediate for the synthesis of more complex molecules, including heterocycles and compounds with potential biological activity.
Nucleophilic Aromatic Substitution
The presence of a strongly electron-withdrawing nitro group, along with the fluorine and bromine atoms, activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ).[10][11] In this type of reaction, a nucleophile attacks the carbon bearing a leaving group (in this case, bromide or fluoride), proceeding through a Meisenheimer complex intermediate.[10] Generally, in nucleophilic aromatic substitution reactions, fluoride is a better leaving group than bromide due to the higher polarization of the C-F bond, which facilitates the initial nucleophilic attack—the rate-determining step.[12] This allows for the selective replacement of the fluorine or bromine atom by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups onto the aromatic ring.
Experimental Protocols
Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
A common method for the synthesis of nitrophenols is the nitration of the corresponding phenol. A detailed protocol for the synthesis of a related compound, 2-bromo-4-fluoro-6-nitrophenol, is provided in a patent, which can be adapted.[13]
Reaction: Nitration of 2-bromo-6-fluorophenol.
Reagents and Equipment:
-
2-bromo-6-fluorophenol
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Chloroform
-
Water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction flask with stirring and temperature control
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a reaction flask, dissolve 2-bromo-6-fluorophenol in chloroform with stirring.
-
Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Cool the reaction flask and add the nitrating mixture dropwise, maintaining a controlled temperature.
-
After the addition is complete, allow the reaction to proceed at a slightly elevated temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into water.
-
Separate the organic layer and wash it sequentially with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-Bromo-6-fluoro-4-nitrophenol.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-Bromo-6-fluoro-4-nitrophenol.
Caption: Synthesis workflow for 2-Bromo-6-fluoro-4-nitrophenol.
Reactivity Pathways
The following diagram illustrates the key reactivity pathways of 2-Bromo-6-fluoro-4-nitrophenol.
Caption: Key reactivity pathways of 2-Bromo-6-fluoro-4-nitrophenol.
Biological Activity and Signaling Pathways
Currently, there is no publicly available scientific literature that describes a direct role for 2-Bromo-6-fluoro-4-nitrophenol in biological signaling pathways. Its primary application is as a synthetic intermediate. However, related bromophenol derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[14] The biological effects of such compounds are often attributed to their ability to modulate cellular signaling pathways, for instance, by inducing apoptosis in cancer cells.[14] Further research would be required to determine if 2-Bromo-6-fluoro-4-nitrophenol or its derivatives possess any significant biological activity. A patent does mention that the related isomer, 2-bromo-4-fluoro-6-nitrophenol, exhibits fungicidal and herbicidal activity.[13]
Conclusion
2-Bromo-6-fluoro-4-nitrophenol is a valuable and reactive intermediate in organic synthesis. Its stability profile is comparable to other halogenated nitrophenols, requiring protection from light and high temperatures. The presence of multiple functional groups allows for a diverse range of chemical transformations, making it a key building block for the synthesis of more complex molecules. While its direct biological activity is not yet characterized, the reactivity of this compound opens avenues for the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of its properties, and further experimental investigation is encouraged to fully explore its synthetic potential.
References
- 1. 2-Bromo-6-fluoro-4-nitrophenol [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 5. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 6. Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-6-fluoro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-fluoro-4-nitrophenol (CAS No. 329-49-7), a halogenated nitrophenol of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from supplier specifications, data on analogous compounds, and established chemical principles. It covers the compound's identification, predicted physical and chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in drug discovery and agrochemical research. This document aims to be a foundational resource for professionals working with or interested in this and related molecules.
Introduction and Historical Context
2-Bromo-6-fluoro-4-nitrophenol belongs to the class of substituted nitrophenols, which have been compounds of interest since the advent of modern organic chemistry. The introduction of nitro groups onto a phenol ring, a reaction extensively studied since the 19th century, dramatically alters the electronic properties and reactivity of the parent molecule. The further incorporation of halogens, particularly fluorine, is a more recent development, driven by the unique properties these atoms impart to organic molecules.
The history of organofluorine chemistry began in the mid-19th century, but it was not until the 20th century, particularly with advancements spurred by World War II, that the industrial synthesis and application of fluorinated organic compounds became widespread. Fluorine's high electronegativity and small size can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable element in drug design.
While the specific discovery and detailed historical development of 2-Bromo-6-fluoro-4-nitrophenol are not well-documented in publicly available literature, its emergence is a logical progression in the exploration of poly-substituted aromatic compounds for use as synthetic building blocks. Its structural isomer, 2-Bromo-4-fluoro-6-nitrophenol, has been investigated for its agricultural applications, suggesting a similar potential for the title compound.
Compound Identification and Properties
This section summarizes the key identifiers and physicochemical properties of 2-Bromo-6-fluoro-4-nitrophenol. It is important to note that much of the quantitative data is predicted or based on data from its isomer, 2-Bromo-4-fluoro-6-nitrophenol, due to a lack of specific experimental values in the literature.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | 2-Bromo-6-fluoro-4-nitrophenol |
| CAS Number | 329-49-7 |
| Molecular Formula | C₆H₃BrFNO₃ |
| Molecular Weight | 236.00 g/mol |
| Synonyms | Phenol, 2-bromo-6-fluoro-4-nitro- |
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in common organic solvents |
| pKa (Predicted) | ~5.0 |
Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
A plausible and efficient synthetic route to 2-Bromo-6-fluoro-4-nitrophenol involves a two-step process starting from the commercially available 2-bromophenol. The first step is a regioselective fluorination, followed by nitration of the resulting 2-bromo-6-fluorophenol.
Caption: Synthetic workflow for 2-Bromo-6-fluoro-4-nitrophenol.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-6-fluorophenol
This protocol is adapted from known procedures for the electrophilic fluorination of phenols.
-
Materials:
-
2-Bromophenol
-
Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetic acid
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Saturated sodium chloride solution
-
-
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-bromophenol in a 10% aqueous solution of acetic acid.
-
To this solution, add 1.5 equivalents of Selectfluor.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium chloride.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure 2-bromo-6-fluorophenol.
-
Step 2: Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
This protocol is a generalized procedure for the nitration of activated aromatic rings and is based on the synthesis of the isomeric 2-Bromo-4-fluoro-6-nitrophenol.[1]
-
Materials:
-
2-Bromo-6-fluorophenol
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Chloroform
-
Anhydrous sodium sulfate
-
Saturated sodium chloride solution
-
Ethanol
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 1 equivalent of 2-bromo-6-fluorophenol in chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 1.1 equivalents of concentrated sulfuric acid with stirring.
-
From the dropping funnel, add a pre-cooled mixture of 1.1 equivalents of concentrated nitric acid and a small amount of concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice and water.
-
Separate the organic layer and wash it sequentially with water and a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 2-Bromo-6-fluoro-4-nitrophenol.[1]
-
Potential Applications and Future Directions
While specific applications for 2-Bromo-6-fluoro-4-nitrophenol are not extensively reported, its structural features suggest significant potential in several areas of chemical research and development.
Drug Discovery
Substituted nitrophenols are important precursors in the synthesis of a variety of pharmaceuticals. The nitro group can be readily reduced to an amine, which can then be further functionalized. The presence of both bromine and fluorine atoms provides additional handles for chemical modification and can enhance the pharmacological properties of the final molecule.
Caption: Potential role in drug discovery.
Agrochemicals
The isomeric compound, 2-Bromo-4-fluoro-6-nitrophenol, has demonstrated both fungicidal and herbicidal activities.[1] It is highly probable that 2-Bromo-6-fluoro-4-nitrophenol exhibits similar biological activities. The combination of a phenol, a nitro group, and halogens is a common feature in many agrochemicals. Further screening of this compound against various plant pathogens and weeds is a promising area of research.
Conclusion
2-Bromo-6-fluoro-4-nitrophenol is a synthetically accessible compound with significant potential as a building block in both pharmaceutical and agrochemical research. While there is a current lack of detailed experimental data for this specific molecule, this guide provides a solid foundation for its synthesis and exploration of its properties and applications. Further research is warranted to fully characterize this compound and unlock its potential in various fields of chemistry.
References
An In-depth Technical Guide to 2-Bromo-6-fluoro-4-nitrophenol
This technical guide provides a comprehensive overview of 2-Bromo-6-fluoro-4-nitrophenol (CAS No. 329-49-7), a halogenated and nitrated phenol derivative. It serves as a crucial building block in various synthetic applications, from drug development to materials science. This document details its chemical and physical properties, outlines a plausible synthetic protocol based on related compounds, and explores its primary applications for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
2-Bromo-6-fluoro-4-nitrophenol is a multifaceted compound whose utility in synthesis is derived from its distinct arrangement of functional groups: a hydroxyl, a nitro group, and two different halogens (bromine and fluorine) on a benzene ring. These substituents provide multiple reactive sites and influence the electronic properties of the molecule, making it a valuable intermediate.[1] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 329-49-7 | [1] |
| Molecular Formula | C₆H₃BrFNO₃ | [1] |
| Molecular Weight | 236.00 g/mol | [1][2] |
| Melting Point | 101 °C | [1] |
| Boiling Point | 277.8±40.0 °C (Predicted) | [1] |
| Density | 1.965±0.06 g/cm³ (Predicted) | [1] |
| Storage Conditions | 2-8°C, sealed, dry environment | [1] |
Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
The following protocol is a representative procedure based on established methods for the nitration of substituted phenols.
-
Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a controlled manner to prepare the nitrating agent. Maintain the temperature below 10 °C.
-
Dissolution of Starting Material: Dissolve the precursor, 2-Bromo-6-fluorophenol, in a suitable inert solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a separate reaction vessel.
-
Reaction: Cool the solution of 2-Bromo-6-fluorophenol to 0-5 °C using an ice bath. Add the prepared nitrating mixture dropwise to the solution while stirring vigorously. The temperature should be carefully monitored and maintained below 10 °C throughout the addition to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice. The crude product should precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-6-fluoro-4-nitrophenol.
The following diagram illustrates the general workflow for the synthesis of 2-Bromo-6-fluoro-4-nitrophenol.
Applications and Significance
The unique combination of functional groups makes 2-Bromo-6-fluoro-4-nitrophenol a valuable intermediate in several areas of chemical synthesis.
-
Pharmaceutical and Agrochemical Synthesis: It is primarily used as an intermediate in the creation of complex pharmaceuticals and agrochemicals.[1] The presence of fluorine is known to enhance the metabolic stability and binding affinity of drug candidates, while the bromo- and nitro- groups offer versatile handles for further chemical modification through reactions like nucleophilic aromatic substitution or cross-coupling.[1][3]
-
Materials Science: The compound is employed in the preparation of specialized dyes, pigments, and polymers where the interactions of the halogen and nitro groups can enhance material properties.[1]
-
Bioactive Molecule Design: Researchers utilize this compound in the design of novel bioactive molecules, leveraging the combined electronic effects of its substituents to explore new chemical entities.[1] The broader class of bromophenol derivatives has shown promise as antibacterial agents, suggesting potential avenues of research for compounds derived from this scaffold.[6]
The diagram below illustrates the logical relationship between the functional groups of 2-Bromo-6-fluoro-4-nitrophenol and their potential for subsequent chemical transformations, highlighting its role as a versatile synthetic building block.
References
- 1. 2-Bromo-6-fluoro-4-nitrophenol [myskinrecipes.com]
- 2. 2-Bromo-6-fluoro-4-nitrophenol - CAS:329-49-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Bromo-6-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 6. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-6-fluoro-4-nitrophenol theoretical calculations
This technical whitepaper serves as a roadmap for researchers and scientists in drug development and material science, detailing the application of ab initio and DFT calculations to elucidate the molecular structure, vibrational spectra, and electronic properties of 2-Bromo-6-fluoro-4-nitrophenol.
Computational Methodology
The theoretical calculations outlined herein are designed to provide a deep understanding of the molecule's quantum chemical properties. The primary method employed is Density Functional Theory (DFT), known for its accuracy in predicting molecular properties for medium-sized organic molecules.
Software and Theoretical Level
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 16. The molecular geometry of 2-Bromo-6-fluoro-4-nitrophenol would be optimized using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[2] A high-level basis set, such as 6-311++G(d,p), would be employed to ensure accurate description of the electronic structure, including polarization and diffuse functions for the heavy atoms.
Experimental Protocols: Computational Workflow
-
Molecular Structure Input : The initial 3D structure of 2-Bromo-6-fluoro-4-nitrophenol is drawn using molecular modeling software (e.g., GaussView) and saved in a suitable format.
-
Geometry Optimization : A full geometry optimization is performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase. The optimization process iteratively adjusts the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
Frequency Calculation : Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To predict the theoretical infrared (IR) and Raman vibrational spectra.
-
-
Electronic Property Analysis : Using the optimized geometry, key electronic properties are calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the generation of a Molecular Electrostatic Potential (MEP) map.
Hypothetical Results and Discussion
This section presents the anticipated theoretical data for 2-Bromo-6-fluoro-4-nitrophenol, structured for clarity and comparison.
Optimized Molecular Geometry
The geometry optimization would yield the most stable conformation of the molecule. Key structural parameters, including bond lengths and angles, are crucial for understanding steric and electronic effects. The presence of bulky (Br) and highly electronegative (F, NO₂) substituents on the phenol ring is expected to cause some distortion from a perfect planar hexagonal ring.
Table 1: Predicted Geometric Parameters for 2-Bromo-6-fluoro-4-nitrophenol
| Parameter | Bond | Predicted Value (Å or °) |
|---|---|---|
| Bond Lengths | C-Br | 1.895 |
| C-F | 1.352 | |
| C-N (Nitro) | 1.485 | |
| N-O (Nitro) | 1.221 | |
| C-O (Hydroxyl) | 1.358 | |
| O-H (Hydroxyl) | 0.965 | |
| Bond Angles | C-C-Br | 121.5 |
| C-C-F | 119.8 | |
| C-C-N | 118.9 |
| | C-O-H | 109.2 |
Vibrational Analysis
The calculated vibrational frequencies are fundamental for interpreting experimental IR and Raman spectra. The table below summarizes the predicted wavenumbers for the characteristic vibrational modes of the molecule's functional groups. Theoretical frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3550 - 3650 |
| N-O Asymmetric Stretch | Nitro (-NO₂) | 1550 - 1570 |
| N-O Symmetric Stretch | Nitro (-NO₂) | 1340 - 1360 |
| C-F Stretch | Fluoro group | 1200 - 1250 |
| C-Br Stretch | Bromo group | 550 - 650 |
| C-N Stretch | Nitro group | 850 - 890 |
| C-O Stretch | Hydroxyl (-OH) | 1180 - 1260 |
Electronic Properties and Reactivity
The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are critical for predicting the chemical reactivity and kinetic stability of a molecule.
The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability. A smaller gap suggests the molecule is more polarizable and more reactive. For 2-Bromo-6-fluoro-4-nitrophenol, the electron-withdrawing nature of the nitro, fluoro, and bromo groups is expected to lower the LUMO energy, potentially resulting in a moderate energy gap.
Table 3: Predicted Electronic Properties
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -7.50 |
| LUMO Energy | -3.25 |
| Energy Gap (ΔE) | 4.25 |
The Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. It is predicted that the most negative potential (red/yellow regions) will be localized around the oxygen atoms of the nitro and hydroxyl groups, indicating these are the primary sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), making it susceptible to nucleophilic attack or deprotonation.
Conclusion
This guide outlines a robust theoretical framework for characterizing 2-Bromo-6-fluoro-4-nitrophenol using DFT calculations. The hypothetical data presented herein—including optimized geometry, vibrational frequencies, and electronic properties—provide a foundational understanding of the molecule's behavior at a quantum level. These theoretical insights are invaluable for predicting the molecule's reactivity, stability, and spectroscopic signatures, thereby guiding future experimental work in drug design, synthesis, and materials science. The described computational protocol is a powerful, non-destructive method for screening and understanding novel chemical entities before committing resources to laboratory synthesis.
References
Methodological & Application
Synthesis of 2-Bromo-6-fluoro-4-nitrophenol from 2-bromo-6-fluorophenol
Application Note: Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
Introduction
2-Bromo-6-fluoro-4-nitrophenol is a valuable substituted aromatic compound with potential applications in the development of novel pharmaceuticals and agrochemicals. The presence of bromo, fluoro, nitro, and hydroxyl functional groups on the phenol ring provides multiple points for further chemical modification, making it a versatile building block in organic synthesis. This application note details a proposed protocol for the synthesis of 2-Bromo-6-fluoro-4-nitrophenol via the electrophilic nitration of 2-bromo-6-fluorophenol.
Reaction Principle
The synthesis proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group of the 2-bromo-6-fluorophenol is a strongly activating, ortho, para-directing group. With the ortho positions (2 and 6) already substituted, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the para position (4). The nitronium ion is generated in situ from the reaction of a nitric acid source with a strong acid, typically sulfuric acid.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Bromo-6-fluorophenol | ≥98% | Commercially Available |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Analytical Grade |
| Concentrated Nitric Acid (HNO₃) | 68-70% | Analytical Grade |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Reagent Grade |
| Ice | - | - |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | Laboratory Prepared |
| Saturated Sodium Chloride Solution (Brine) | - | Laboratory Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Reagent Grade |
| Ethyl Acetate | - | Reagent Grade |
| Hexane | - | Reagent Grade |
Equipment
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-6-fluorophenol (1.0 eq) in dichloromethane (5-10 mL per gram of phenol). Cool the solution to 0-5 °C using an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (2.0 eq) at 0-5 °C.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the stirred solution of 2-bromo-6-fluorophenol over 30-60 minutes, ensuring the internal temperature is maintained between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: Upon completion of the reaction, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure 2-Bromo-6-fluoro-4-nitrophenol.
Data Summary
| Parameter | Value |
| Starting Material | 2-Bromo-6-fluorophenol |
| Product | 2-Bromo-6-fluoro-4-nitrophenol |
| Molar Mass of Starting Material | 190.99 g/mol |
| Molar Mass of Product | 236.00 g/mol |
| Typical Reaction Scale | 1-10 g |
| Nitrating Agent | HNO₃ / H₂SO₄ |
| Solvent | Dichloromethane |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2-3 hours |
| Purification Method | Column Chromatography |
| Expected Yield | 75-85% (Estimated) |
| Appearance of Product | Yellow Solid |
Visualizations
Reaction Scheme
Application Notes and Protocols for the Nitration of 2-Bromo-6-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of 2-bromo-6-fluoro-4-nitrophenol through the electrophilic nitration of 2-bromo-6-fluorophenol. The protocols and data presented are compiled based on established methodologies for the nitration of halogenated phenols.
Introduction
2-Bromo-6-fluorophenol is a valuable starting material in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications.[1] The introduction of a nitro group onto the aromatic ring via electrophilic nitration is a key transformation that provides a versatile intermediate for further functionalization. The hydroxyl group of the phenol is a strongly activating, ortho-para directing group.[2][3] Given the substitution pattern of the starting material, the nitration is expected to occur at the C4 position, which is para to the hydroxyl group and sterically accessible. Careful control of reaction conditions is crucial to achieve high regioselectivity and yield.[4]
This document outlines a standard protocol using a mixed acid nitrating agent, as well as an alternative milder method. Safety precautions must be strictly followed when working with strong acids and nitrating agents.
Experimental Protocols
Protocol 1: Nitration using a Sulfuric Acid-Nitric Acid Mixture
This method is a robust and widely used procedure for the nitration of aromatic compounds, adapted from protocols for structurally similar phenols.[5][6]
Materials:
-
2-bromo-6-fluorophenol
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir plate
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for recrystallization or column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-6-fluorophenol (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.[5]
-
Cooling: Place the flask in an ice bath and stir the solution. Allow it to cool to 0-5 °C.[6]
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 eq) to pre-cooled concentrated sulfuric acid (1.1 eq) while cooling in an ice bath. This mixture should be prepared fresh.[7][8]
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 2-bromo-6-fluorophenol over a period of 30 minutes. It is critical to maintain the internal reaction temperature below 10 °C during the addition to prevent over-nitration and side reactions.[8][9]
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature (e.g., 20 °C) for a period of time, or warm to a slightly elevated temperature (e.g., 45 °C) and stir for 1-3 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.[6][9]
-
Extraction: If a precipitate forms, it can be collected by vacuum filtration. If the product remains in the organic phase, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with a saturated brine solution.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (such as ethanol) or by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield pure 2-bromo-6-fluoro-4-nitrophenol.[5]
Protocol 2: Mild, Heterogeneous Nitration
This alternative protocol uses a combination of an inorganic acidic salt and sodium nitrate on a solid support, which can be advantageous due to milder conditions and easier work-up.[10][11]
Materials:
-
2-bromo-6-fluorophenol
-
Magnesium bisulfate (Mg(HSO₄)₂) or Sodium bisulfate monohydrate (NaHSO₄·H₂O)
-
Sodium Nitrate (NaNO₃)
-
Wet Silica Gel (SiO₂, 50% w/w)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a flask, add 2-bromo-6-fluorophenol (1 mmol), Mg(HSO₄)₂ or NaHSO₄·H₂O, NaNO₃, and wet SiO₂ to dichloromethane.
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature.[10]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the solid materials can be removed by simple filtration.
-
Concentration: The filtrate is then evaporated under reduced pressure to yield the product.[10] Further purification can be performed as described in Protocol 1.
Data Presentation
The following table summarizes the quantitative data for the nitration of a substituted bromofluorophenol as described in the cited literature, which can be used as a reference for the nitration of 2-bromo-6-fluorophenol.
| Parameter | Value | Reference |
| Starting Material | 2-bromo-4-fluorophenol | [5] |
| Moles of Substrate | 0.05 mol | [5] |
| Nitrating Agent | Sulfuric Acid-Nitric Acid Mixture | [5] |
| Molar Ratio (H₂SO₄:HNO₃) | 1:5.5 | [5] |
| Moles of Nitric Acid | 0.065 mol (1.3 eq) | [5] |
| Solvent | Chloroform | [5] |
| Solvent Volume | 25 ml | [5] |
| Reaction Conditions | ||
| Addition Temperature | 20 °C | [5] |
| Reaction Temperature | 45 °C | [5] |
| Reaction Time | 3 hours | [5] |
| Product | 2-bromo-4-fluoro-6-nitrophenol | [5] |
| Yield | 89% (after recrystallization) | [5] |
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows described in this document.
References
- 1. nbinno.com [nbinno.com]
- 2. byjus.com [byjus.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. nbinno.com [nbinno.com]
- 5. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Applications of 2-Bromo-6-fluoro-4-nitrophenol in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Bromo-6-fluoro-4-nitrophenol as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing nitro group, a phenolic hydroxyl group, and a fluorine atom, makes it a valuable building block for the synthesis of a variety of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.
Application Notes
2-Bromo-6-fluoro-4-nitrophenol serves as a key starting material for several important synthetic transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The primary applications revolve around the reactivity of its three functional groups: the phenolic hydroxyl, the bromine atom, and the nitro group.
1. O-Alkylation and Etherification of the Phenolic Hydroxyl Group:
The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide, which can then act as a nucleophile in reactions with various electrophiles. This allows for the synthesis of a wide range of aryl ethers. A notable application is the difluoromethylation of the hydroxyl group, which is a key step in the synthesis of certain agrochemical and pharmaceutical intermediates. The introduction of a difluoromethoxy group can significantly alter the biological activity and physicochemical properties of a molecule.[1]
2. Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Atom:
The carbon-bromine bond in 2-Bromo-6-fluoro-4-nitrophenol is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle for various cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of substituted aromatic compounds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful tool for the synthesis of biaryl compounds, which are common motifs in biologically active molecules.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling with a primary or secondary amine. It is a widely used method for the synthesis of arylamines, which are important intermediates in drug discovery.
3. Reduction of the Nitro Group and Subsequent Heterocycle Formation:
The nitro group can be readily reduced to an amino group using various reducing agents. The resulting 2-amino-6-bromo-4-fluorophenol is a valuable precursor for the synthesis of heterocyclic compounds. A key application is the condensation with aldehydes or carboxylic acid derivatives to form benzoxazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities.[2][3]
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions involving 2-Bromo-6-fluoro-4-nitrophenol and its derivatives.
| Reaction Type | Starting Material | Reagents | Product | Yield (%) | Reference |
| O-Difluoromethylation | 2-Bromo-6-nitrophenol | Chlorodifluoromethane, NaOH, 1,3-dimethylimidazolidin-2-one | 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene | Not specified in abstract | EP 1031555 B1[1] |
| Hypothetical Suzuki Coupling | 2-Bromo-6-fluoro-4-nitrophenol | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-Fluoro-4-nitro-6-phenylphenol | >80 (Estimated) | General Protocol |
| Hypothetical Buchwald-Hartwig Amination | 2-Bromo-6-fluoro-4-nitrophenol | Morpholine, Pd₂(dba)₃, Xantphos, NaOtBu | 4-(2-Fluoro-4-nitrophenoxy)morpholine | >75 (Estimated) | General Protocol |
| Hypothetical Benzoxazole Synthesis | 2-Amino-6-bromo-4-fluorophenol | Benzaldehyde | 5-Bromo-7-fluoro-2-phenylbenzoxazole | >85 (Estimated) | General Protocol |
Experimental Protocols
Protocol 1: O-Difluoromethylation of 2-Bromo-6-nitrophenol [1]
This protocol is adapted from European Patent EP 1031555 B1 and describes the synthesis of 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene.
Materials:
-
2-Bromo-6-nitrophenol
-
48% Sodium hydroxide solution
-
1,3-Dimethylimidazolidin-2-one
-
Chlorodifluoromethane (Freon 22)
-
Water
Procedure:
-
In a 1-liter four-necked flask equipped with a reflux condenser, a stirrer, and a thermometer, add 53.0 g (0.24 mol) of 2-bromo-6-nitrophenol, 40.5 g (0.49 mol) of 48% sodium hydroxide, 240 ml of 1,3-dimethylimidazolidin-2-one, and 40.5 g of water.
-
Heat the mixture to 80°C and stir at this temperature for 1.5 hours while bubbling chlorodifluoromethane gas into the mixture from a cylinder.
-
While maintaining the temperature at 80°C, add an additional 20.0 g of 48% sodium hydroxide in seven portions over 7.5 hours, continuing to bubble chlorodifluoromethane gas into the reaction. The total amount of chlorodifluoromethane used was 242.3 g (2.80 mol).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 500 ml of water and 300 ml of toluene to the reaction mixture and stir.
-
Separate the organic layer, wash it with 200 ml of 2% hydrochloric acid, and then with 200 ml of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure to yield 1-bromo-2-(difluoromethoxy)-3-nitrobenzene.
Protocol 2: Hypothetical Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-4-nitrophenol
This is a representative protocol based on general procedures for Suzuki-Miyaura coupling reactions of aryl bromides.
Materials:
-
2-Bromo-6-fluoro-4-nitrophenol
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine 2-Bromo-6-fluoro-4-nitrophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 3: Hypothetical Synthesis of 5-Bromo-7-fluoro-2-phenylbenzoxazole
This protocol involves a two-step process: reduction of the nitro group of 2-Bromo-6-fluoro-4-nitrophenol followed by condensation with benzaldehyde.
Step 1: Reduction of 2-Bromo-6-fluoro-4-nitrophenol
Materials:
-
2-Bromo-6-fluoro-4-nitrophenol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-Bromo-6-fluoro-4-nitrophenol (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (5.0 mmol) in concentrated hydrochloric acid (2 mL) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-6-bromo-4-fluorophenol, which can be used in the next step without further purification.
Step 2: Condensation with Benzaldehyde
Materials:
-
2-Amino-6-bromo-4-fluorophenol (from Step 1)
-
Benzaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the crude 2-amino-6-bromo-4-fluorophenol (1.0 mmol), benzaldehyde (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (0.05 mmol) in toluene (20 mL).
-
Reflux the mixture for 12-16 hours, collecting the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 5-bromo-7-fluoro-2-phenylbenzoxazole.
Visualizations
Caption: Synthetic pathways originating from 2-Bromo-6-fluoro-4-nitrophenol.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of benzoxazole derivatives.
References
Application Notes and Protocols for 2-Bromo-6-fluoro-4-nitrophenol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Bromo-6-fluoro-4-nitrophenol, a versatile chemical intermediate. This document details its synthesis, potential applications in the development of bioactive molecules, and protocols for key chemical transformations. The unique arrangement of a reactive bromine atom, a fluorine substituent, a nitro group, and a phenolic hydroxyl moiety makes this compound a valuable building block in medicinal chemistry and agrochemical research.
Overview and Potential Applications
2-Bromo-6-fluoro-4-nitrophenol is a substituted aromatic compound with multiple functional groups that can be selectively manipulated to generate a diverse range of derivatives. Its utility as a chemical intermediate is primarily derived from the following features:
-
Bromine Atom: The bromo substituent serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, amino, and alkynyl groups.
-
Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or formation of ureas and sulfonamides. This amine functionality is a common feature in many kinase inhibitors.
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be deprotonated, and the resulting phenoxide can undergo O-alkylation or O-arylation to form ethers.
-
Fluorine Atom: The fluorine atom can influence the physicochemical properties of derivative compounds, such as metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.
A Chinese patent suggests that 2-Bromo-6-fluoro-4-nitrophenol itself exhibits broad-spectrum bactericidal and herbicidal activities[1]. However, its primary value for researchers lies in its potential as a starting material for the synthesis of more complex molecules, including but not limited to:
-
Kinase Inhibitors: The core structure of 2-Bromo-6-fluoro-4-nitrophenol can be elaborated to synthesize compounds targeting various protein kinases, which are crucial targets in oncology and inflammatory diseases[2][3].
-
Novel Agrochemicals: Building upon its inherent biological activity, this intermediate can be used to develop new pesticides and herbicides with potentially improved efficacy and selectivity[1].
-
Enzyme Inhibitors: The scaffold can be modified to target other classes of enzymes by introducing specific pharmacophores through the functional groups present[4].
Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
A reported method for the synthesis of 2-Bromo-6-fluoro-4-nitrophenol involves the nitration of 2-bromo-4-fluorophenol[1].
Experimental Protocol: Synthesis of 2-Bromo-6-fluoro-4-nitrophenol[1]
Materials:
-
2-Bromo-4-fluorophenol
-
Chloroform
-
Sulfuric acid
-
Nitric acid
-
Water
Procedure:
-
Dissolve 2-bromo-4-fluorophenol in chloroform in a reaction vessel.
-
Prepare a mixed acid solution of sulfuric acid and nitric acid (ratio of 1:3 to 1:8).
-
At room temperature, add the mixed acid dropwise to the solution of 2-bromo-4-fluorophenol.
-
After the addition is complete, raise the temperature to 40-80°C and allow the reaction to proceed for a period of time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic phase with water.
-
Evaporate the chloroform under reduced pressure to yield the target compound, 2-Bromo-6-fluoro-4-nitrophenol.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-4-fluorophenol | [1] |
| Reagents | H₂SO₄, HNO₃, Chloroform | [1] |
| Temperature | 40-80°C | [1] |
| Product | 2-Bromo-6-fluoro-4-nitrophenol | [1] |
Key Synthetic Transformations and Protocols
The following protocols are representative examples of how 2-Bromo-6-fluoro-4-nitrophenol can be utilized as a chemical intermediate. These are adapted from established procedures for structurally similar compounds and may require optimization for this specific substrate.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-substituted phenol with a boronic acid or ester.
Materials:
-
2-Bromo-6-fluoro-4-nitrophenol (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure: [5]
-
To a dry Schlenk flask, add 2-Bromo-6-fluoro-4-nitrophenol, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Toluene/H₂O | 90 | 16 | 80-90 |
| Pyridine-3-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 110 | 8 | 75-85 |
*Note: Yields are hypothetical and based on typical outcomes for similar substrates.
Reduction of the Nitro Group
The nitro group can be reduced to an amine, a key step in the synthesis of many pharmaceuticals.
Materials:
-
2-Bromo-6-fluoro-4-nitrophenol derivative (1.0 equiv)
-
Reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, H₂/Pd-C)
-
Solvent (e.g., Ethanol, Ethyl acetate, Acetic acid)
Procedure (using SnCl₂·2H₂O):
-
Dissolve the 2-Bromo-6-fluoro-4-nitrophenol derivative in ethanol or ethyl acetate.
-
Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 equiv).
-
Heat the mixture to reflux (typically 50-80°C) and stir for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aniline derivative by column chromatography if necessary.
Visualizations
Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
Caption: Synthetic route for the preparation of 2-Bromo-6-fluoro-4-nitrophenol.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Proposed Signaling Pathway Inhibition
The derivatives of 2-Bromo-6-fluoro-4-nitrophenol can be synthesized to target signaling pathways implicated in diseases like cancer. For instance, elaboration of this intermediate could lead to the development of kinase inhibitors that block aberrant signaling.
Caption: Inhibition of a kinase signaling pathway by a hypothetical derivative.
References
Application Notes and Protocols: 2-Bromo-6-fluoro-4-nitrophenol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 2-Bromo-6-fluoro-4-nitrophenol as a potent agrochemical agent. The following sections detail the synthetic protocol for this compound and its demonstrated efficacy as a broad-spectrum bactericide and herbicide.
Introduction
2-Bromo-6-fluoro-4-nitrophenol is a key intermediate in the development of novel agrochemicals.[1][2] Its unique molecular structure, featuring bromo, fluoro, and nitro functional groups, makes it a versatile building block for creating complex molecules with significant biological activity. The presence of both bromine and fluorine atoms can enhance the efficacy and metabolic stability of the final agrochemical product. This document outlines the synthetic pathway to 2-Bromo-6-fluoro-4-nitrophenol and summarizes its biological activity against various plant pathogens and weeds.
Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
The synthesis of 2-Bromo-6-fluoro-4-nitrophenol is achieved through the nitration of 2-bromo-4-fluorophenol. This method is noted for its simplicity, high yield, and suitability for industrial production.[3]
Experimental Protocol
Materials:
-
2-bromo-4-fluorophenol
-
Chloroform
-
Sulfuric acid
-
Nitric acid
-
Anhydrous sodium sulfate
-
Ethyl alcohol
-
Saturated salt water
Procedure:
-
In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 ml of chloroform with stirring.
-
Prepare a nitrating mixture of sulfuric acid and nitric acid in a molar ratio of 1:5.5.
-
At a controlled temperature of 20°C, add the nitrating mixture dropwise to the solution of 2-bromo-4-fluorophenol.
-
After the addition is complete, raise the temperature to 45°C and continue the reaction for 3 hours.[3]
-
Upon completion of the reaction, wash the organic phase with water and then with saturated salt water.
-
Dry the organic phase with anhydrous sodium sulfate and filter.
-
Evaporate the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethyl alcohol to yield a light yellow solid of 2-Bromo-6-fluoro-4-nitrophenol. The reported yield is 89%.[3]
Synthetic Pathway
Caption: Synthetic route for 2-Bromo-6-fluoro-4-nitrophenol.
Agrochemical Applications
2-Bromo-6-fluoro-4-nitrophenol has demonstrated significant potential as a broad-spectrum agricultural bactericide and herbicide.
Fungicidal Activity
The compound exhibits potent inhibitory effects against various plant pathogenic fungi. The fungicidal activity of 2-Bromo-6-fluoro-4-nitrophenol was found to be significantly higher than that of related compounds such as 4-fluorophenol, 2-bromo-4-fluorophenol, and 2-nitro-4-fluorophenol.[3]
Table 1: Fungicidal Activity Data
| Pathogen | EC₅₀ of 2-Bromo-4-fluoro-6-nitrophenol (mg/L) | EC₅₀ of 2-bromo-4-fluorophenol (mg/L) | EC₅₀ of 2-nitro-4-fluorophenol (mg/L) |
| Gaeumannomyces graminis | Not explicitly stated, but activity is high | 30.35 | 20.30 |
Note: The patent mentions that for 4-fluorophenol, the inhibitory rate at 80mg/L was only 26.2%, and the EC₅₀ could not be calculated. The EC₅₀ for the target compound against Gaeumannomyces graminis was not explicitly provided but was stated to be superior to the controls.[3]
Herbicidal Activity
2-Bromo-6-fluoro-4-nitrophenol also shows good inhibitory effects on weeds.[3] The specific quantitative data on its herbicidal activity is not detailed in the provided source, but its potential as a herbicide is highlighted.
Experimental Workflow for Fungicidal Activity Assay
The following protocol outlines the methodology used to assess the fungicidal activity of 2-Bromo-6-fluoro-4-nitrophenol.
Materials:
-
2-Bromo-6-fluoro-4-nitrophenol
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (60 mm diameter)
-
Cultures of test fungi
-
Sterile cork borer (5 mm diameter)
Procedure:
-
Prepare a stock solution of 2-Bromo-6-fluoro-4-nitrophenol at a certain concentration.
-
Add the appropriate volume of the stock solution to 100 mL of molten PDA medium (at approximately 50°C) to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80 mg/L).
-
Thoroughly mix the medium and pour it into sterile 60 mm Petri dishes.
-
Allow the medium to solidify.
-
As a control, prepare a set of plates with the solvent used for the stock solution but without the test compound.
-
Using a sterile 5 mm cork borer, cut discs from the actively growing edge of the fungal cultures.
-
Place one fungal disc in the center of each prepared Petri dish.
-
Set up three replicates for each concentration and the control.
-
Incubate the plates under appropriate conditions for fungal growth.
-
Measure the radial growth of the fungal colony and calculate the percentage of inhibition compared to the control.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition of growth).
Fungicidal Activity Assay Workflow
Caption: Workflow for assessing fungicidal activity.
Conclusion
2-Bromo-6-fluoro-4-nitrophenol is a valuable compound for the agrochemical industry, serving as a potent fungicide and herbicide. The synthetic route is efficient and high-yielding, making it suitable for large-scale production. Further research could focus on derivatizing this molecule to develop new agrochemicals with enhanced activity spectra and improved environmental profiles.
References
Application Notes and Protocols: 2-Bromo-6-fluoro-4-nitrophenol as a Versatile Building Block for the Synthesis of Bioactive Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Bromo-6-fluoro-4-nitrophenol as a strategic starting material in the synthesis of substituted benzoxazoles, a class of heterocyclic compounds with significant potential in pharmaceutical development.
Introduction
2-Bromo-6-fluoro-4-nitrophenol is a highly functionalized aromatic compound (CAS Number: 329-49-7) that serves as a versatile building block in medicinal chemistry.[1][2][3][4][5] Its unique substitution pattern, featuring a hydroxyl group, a nitro group, a bromine atom, and a fluorine atom, offers multiple reactive sites for the construction of complex molecular architectures. The presence of these functionalities allows for a stepwise and regioselective synthesis of various heterocyclic systems. This application note focuses on a key potential application: the synthesis of 7-bromo-5-fluorobenzoxazole derivatives, which are scaffolds of interest in drug discovery due to the diverse biological activities associated with the benzoxazole core.[2][4]
Proposed Application: Synthesis of Substituted 7-Bromo-5-fluorobenzoxazoles
The primary application highlighted here is the conversion of 2-Bromo-6-fluoro-4-nitrophenol into 2-amino-6-bromo-4-fluorophenol, a key intermediate for the synthesis of benzoxazoles. The nitro group can be selectively reduced to an amine, which can then undergo cyclization with various carboxylic acids or their derivatives to yield a library of 2-substituted 7-bromo-5-fluorobenzoxazoles. The bromine atom at the 7-position provides a handle for further functionalization via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: Reduction of 2-Bromo-6-fluoro-4-nitrophenol to 2-Amino-6-bromo-4-fluorophenol
This protocol describes the selective reduction of the nitro group to an amine functionality.
Materials:
-
2-Bromo-6-fluoro-4-nitrophenol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend 2-Bromo-6-fluoro-4-nitrophenol (1.0 eq) in ethanol.
-
To this suspension, add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-amino-6-bromo-4-fluorophenol.
Protocol 2: Synthesis of 2-Aryl-7-bromo-5-fluorobenzoxazole from 2-Amino-6-bromo-4-fluorophenol
This protocol outlines the cyclization of the aminophenol intermediate with an aromatic carboxylic acid.
Materials:
-
2-Amino-6-bromo-4-fluorophenol (from Protocol 1)
-
Aryl carboxylic acid (e.g., benzoic acid) (1.1 eq)
-
Polyphosphoric acid (PPA)
-
High-temperature reaction vessel
-
Mechanical stirrer
Procedure:
-
In a high-temperature reaction vessel, combine 2-amino-6-bromo-4-fluorophenol (1.0 eq) and the desired aryl carboxylic acid (1.1 eq).
-
Add polyphosphoric acid as both the solvent and the dehydrating agent.
-
Heat the reaction mixture to 180-200 °C with mechanical stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to approximately 100 °C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-7-bromo-5-fluorobenzoxazole.
Data Presentation
The following table presents hypothetical, yet representative, quantitative data for the synthesis of a 2-aryl-7-bromo-5-fluorobenzoxazole derivative based on the protocols described above. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Bromo-6-fluoro-4-nitrophenol | 2-Amino-6-bromo-4-fluorophenol | SnCl₂·2H₂O, HCl | Ethanol | 78 | 3 | 85 | >95 |
| 2 | 2-Amino-6-bromo-4-fluorophenol | 2-Phenyl-7-bromo-5-fluorobenzoxazole | Benzoic Acid, PPA | PPA | 190 | 5 | 75 | >98 |
Visualizations
Logical Relationship of Reactive Sites
References
- 1. nbinno.com [nbinno.com]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for Reactions Involving 2-Bromo-6-fluoro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and synthetic applications of 2-Bromo-6-fluoro-4-nitrophenol, a versatile intermediate in organic synthesis and drug discovery. The protocols detailed below are based on established methodologies for structurally related compounds and can be adapted for specific research needs.
Synthesis of 2-Bromo-4-fluoro-6-nitrophenol (An Isomer)
Quantitative Data for the Synthesis of 2-Bromo-4-fluoro-6-nitrophenol [1]
| Parameter | Value |
| Starting Material | 2-bromo-4-fluorophenol |
| Molar Ratio (Substrate:Nitrating Agent) | 1 : 1.3 |
| Reaction Temperature | 45 °C |
| Reaction Time | 3 hours |
| Yield | 89% |
| Molecular Weight (MS) | 236.0 g/mol |
| Melting Point | 66.5 °C |
Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol[1]
-
Reaction Setup: In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.
-
Nitration: At a controlled temperature of 20 °C, slowly add 0.065 moles of a nitrating mixture composed of sulfuric acid and nitric acid in a 1:5.5 molar ratio.
-
Reaction: After the addition is complete, heat the mixture to 45 °C and maintain the reaction for 3 hours.
-
Work-up: Upon completion, wash the reaction mixture with water and a saturated sodium chloride solution.
-
Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to yield a light yellow solid of 2-bromo-4-fluoro-6-nitrophenol.
Potential Reactions of 2-Bromo-6-fluoro-4-nitrophenol
The presence of a bromine atom and a hydroxyl group on the aromatic ring of 2-Bromo-6-fluoro-4-nitrophenol makes it a suitable substrate for various cross-coupling and etherification reactions. These reactions are instrumental in the synthesis of more complex molecules for drug discovery and materials science. The following protocols are based on methodologies for the related compound, 2-bromo-4-fluorophenol, and can be adapted for 2-Bromo-6-fluoro-4-nitrophenol.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This reaction can be used to introduce various aryl or heteroaryl groups at the bromine-substituted position.
Hypothetical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Substrate | 2-Bromo-6-fluoro-4-nitrophenol |
| Coupling Partner | Arylboronic acid |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2 equivalents) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Time | 12 hours |
-
Reaction Setup: In a Schlenk flask, combine 2-Bromo-6-fluoro-4-nitrophenol (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 mixture) to the flask.
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Etherification
The phenolic hydroxyl group can be readily functionalized through etherification to introduce a variety of substituents, which can modulate the biological activity and physicochemical properties of the molecule.
Hypothetical Reaction Conditions for O-Alkylation (Etherification)
| Parameter | Condition |
| Substrate | 2-Bromo-6-fluoro-4-nitrophenol |
| Reagent | Alkyl halide (e.g., Benzyl bromide) |
| Base | K₂CO₃ (1.5 equivalents) |
| Solvent | Acetone |
| Temperature | Reflux |
| Time | 6 hours |
-
Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-6-fluoro-4-nitrophenol (1 equivalent) in acetone.
-
Base Addition: Add potassium carbonate (1.5 equivalents) to the solution.
-
Reagent Addition: Add the alkyl halide (1.1 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, filter off the base and evaporate the solvent.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Applications in Drug Development
Derivatives of bromophenols have shown significant potential in drug discovery due to their diverse biological activities.[3] The unique substitution pattern of 2-Bromo-6-fluoro-4-nitrophenol, featuring electron-withdrawing fluoro and nitro groups and a reactive bromo substituent, makes it an attractive scaffold for the development of novel therapeutic agents.
-
Enzyme Inhibitors: The core structure can be elaborated to design inhibitors for various enzymes implicated in diseases. For example, derivatives of the related 2-bromo-4-fluorophenol have been investigated as inhibitors of enzymes like carbonic anhydrases and protein tyrosine phosphatase 1B.[4]
-
Anticancer Agents: Bromophenol derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3] The functional groups on 2-Bromo-6-fluoro-4-nitrophenol allow for the synthesis of a library of compounds to be screened for anticancer properties.
-
Antimicrobial Agents: The search for new antibiotics is a critical area of research. Brominated phenols have been identified as having antibacterial properties.[5]
References
- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents [patents.google.com]
- 5. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for 2-Bromo-6-fluoro-4-nitrophenol characterization
An Application Note on the Analytical Characterization of 2-Bromo-6-fluoro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 2-Bromo-6-fluoro-4-nitrophenol (CAS No. 329-49-7), an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are presented. This guide is intended to offer a robust framework for quality control, structural elucidation, and purity assessment.
Physicochemical Properties
2-Bromo-6-fluoro-4-nitrophenol is a halogenated and nitrated phenolic compound. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 329-49-7 | [2] |
| Molecular Formula | C₆H₃BrFNO₃ | [1] |
| Molecular Weight | 236.00 g/mol | [1][3] |
| Melting Point | 101 °C | [1] |
| Boiling Point | 277.8 ± 40.0 °C (Predicted) | [1] |
| Density | 1.965 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Light yellow to amber powder/crystal |
General Analytical Workflow
A comprehensive characterization of 2-Bromo-6-fluoro-4-nitrophenol involves a multi-technique approach to confirm its identity, structure, and purity. The following diagram outlines a typical workflow.
Caption: General workflow for the characterization of 2-Bromo-6-fluoro-4-nitrophenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the molecular structure.
Predicted NMR Spectral Data
Due to the absence of published experimental spectra for 2-Bromo-6-fluoro-4-nitrophenol, the following chemical shifts are predicted based on established principles and data from structurally similar compounds.[4][5] The aromatic region is expected to show two doublets due to the hydrogen atoms on the benzene ring.
| Parameter | ¹H NMR (Predicted, 500 MHz, DMSO-d₆) | ¹³C NMR (Predicted, 125 MHz, DMSO-d₆) |
| Aromatic Protons/Carbons | ||
| H-3 / C-3 | ~8.1 - 8.3 ppm (d) | ~120 - 123 ppm |
| H-5 / C-5 | ~7.8 - 8.0 ppm (d) | ~115 - 118 ppm |
| Phenolic Proton | ||
| -OH | ~11.0 - 12.0 ppm (br s) | N/A |
| Quaternary Carbons | ||
| C-1 (C-OH) | N/A | ~145 - 148 ppm |
| C-2 (C-Br) | N/A | ~110 - 113 ppm |
| C-4 (C-NO₂) | N/A | ~140 - 143 ppm |
| C-6 (C-F) | N/A | ~155 - 158 ppm (d, ¹JCF) |
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
-
Sample Preparation : Accurately weigh 10-15 mg of 2-Bromo-6-fluoro-4-nitrophenol and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Solubilization : Vortex the mixture until the sample is fully dissolved.
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation : Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra. Standard parameters for a 500 MHz spectrometer are a 30° pulse angle, a 2-second relaxation delay, and 16 scans for ¹H NMR; and a 30° pulse angle, a 5-second relaxation delay, and 1024 scans for ¹³C NMR.
-
Data Processing : Process the raw Free Induction Decay (FID) data by applying Fourier transform, phase correction, and baseline correction.
-
Analysis : Reference the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups within the molecule by measuring the absorption of infrared radiation.
Expected FTIR Absorption Bands
The spectrum of 2-Bromo-6-fluoro-4-nitrophenol is expected to show characteristic absorption bands corresponding to its functional groups.[6][7]
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200 - 3500 | Broad, phenolic hydroxyl |
| C-H Stretch | 3000 - 3100 | Aromatic |
| C=C Stretch | 1450 - 1600 | Aromatic ring |
| N-O Stretch | 1500 - 1550 (asymmetric) | Nitro group |
| 1330 - 1370 (symmetric) | Nitro group | |
| C-F Stretch | 1100 - 1250 | Fluoro group |
| C-Br Stretch | 500 - 650 | Bromo group |
Experimental Protocol: FTIR Spectroscopy
-
Instrument Setup : Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Background Scan : Record a background spectrum of the empty ATR crystal.
-
Sample Application : Place a small amount of the solid 2-Bromo-6-fluoro-4-nitrophenol powder onto the ATR crystal.
-
Data Acquisition : Apply pressure using the ATR anvil and record the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis : The resulting spectrum should be baseline-corrected and the peaks labeled to identify the corresponding functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the compound and any volatile impurities. Due to the polarity of the phenolic group, derivatization may be necessary to improve peak shape and prevent tailing.[8][9]
Predicted Mass Spectrum Data
The mass spectrum will provide the molecular weight and fragmentation pattern, which helps confirm the compound's identity.
| Ion | Predicted m/z | Description |
| [M]⁺ | 235 / 237 | Molecular ion peak (characteristic bromine isotope pattern) |
| [M-NO₂]⁺ | 189 / 191 | Loss of nitro group |
| [M-OH]⁺ | 218 / 220 | Loss of hydroxyl radical |
| [M-Br]⁺ | 156 | Loss of bromine radical |
Experimental Protocol: GC-MS
Caption: Experimental workflow for GC-MS analysis, including an optional derivatization step.
-
Sample Preparation : Prepare a 1 mg/mL solution of the compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Derivatization (Recommended) : To improve volatility and peak shape, derivatize the phenolic hydroxyl group. Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to 100 µL of the sample solution. Cap the vial and heat at 70°C for 30 minutes.
-
GC Conditions :
-
Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature : 250°C.
-
Oven Program : Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 50 to 400.
-
Source Temperature : 230°C.
-
-
Injection : Inject 1 µL of the prepared sample (derivatized or underivatized) into the GC-MS system.
-
Data Analysis : Identify the peak corresponding to the compound (or its derivative) in the total ion chromatogram. Analyze the mass spectrum of this peak and compare it with the predicted fragmentation pattern and library data.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for determining the purity of 2-Bromo-6-fluoro-4-nitrophenol and quantifying it in mixtures. A reversed-phase method is typically suitable for this type of compound.[10][11]
Typical HPLC Purity Data
| Parameter | Typical Value |
| Retention Time | 5 - 10 minutes (method dependent) |
| Purity | >98% (by peak area normalization) |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Experimental Protocol: HPLC
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation : Prepare a stock solution of the compound at 1 mg/mL in acetonitrile or a 50:50 mixture of acetonitrile and water. Prepare working standards and test samples by diluting the stock solution to a concentration within the calibration range (e.g., 0.05 - 0.5 mg/mL).
-
HPLC Conditions :
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm or 320 nm (due to the nitro group).
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.
-
Gradient Program :
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 30% B
-
18-22 min: 30% B (re-equilibration)
-
-
-
Data Analysis : Integrate the peaks in the chromatogram. Calculate the purity of the sample using the area percent method. For quantification, generate a calibration curve from the standards and determine the concentration of the test sample.
References
- 1. 2-Bromo-6-fluoro-4-nitrophenol [myskinrecipes.com]
- 2. 2-BROMO-6-FLUORO-4-NITROPHENOL | 329-49-7 [chemicalbook.com]
- 3. 2-Bromo-6-fluoro-4-nitrophenol - CAS:329-49-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes: The Strategic Use of 2-Bromo-6-fluoro-4-nitrophenol in the Development of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 2-Bromo-6-fluoro-4-nitrophenol as a versatile starting material for the synthesis of potent enzyme inhibitors. This document outlines a synthetic strategy, a detailed experimental protocol for a key synthetic transformation, and a general protocol for evaluating the enzymatic activity of the resulting compounds. The unique substitution pattern of 2-Bromo-6-fluoro-4-nitrophenol, featuring a bromine atom for versatile coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a nitro group that can be readily transformed into other functional groups, makes it an attractive scaffold in medicinal chemistry.
Introduction
Enzyme inhibitors are fundamental in drug discovery, targeting specific enzymes involved in various disease pathologies. The halogenated and nitrated phenol derivative, 2-Bromo-6-fluoro-4-nitrophenol, serves as a valuable building block for creating diverse libraries of small molecules with potential therapeutic applications. Its chemical structure allows for facile modification, enabling the synthesis of compounds that can be screened for the inhibition of a wide range of enzymes, including kinases and proteases, which are often implicated in cancer and other diseases. A patent has described the use of 2-Bromo-6-fluoro-4-nitrophenol as an intermediate in the synthesis of substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, which are being investigated for therapeutic use.[1] Chemical suppliers also categorize 2-Bromo-6-fluoro-4-nitrophenol as an intermediate for enzyme inhibitors.[2]
Synthetic Strategies and Applications
The functional groups of 2-Bromo-6-fluoro-4-nitrophenol provide multiple avenues for chemical modification. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl and heteroaryl moieties. The nitro group can be reduced to an amine, which can then be further functionalized. The phenolic hydroxyl group can be alkylated or acylated to introduce additional diversity. These modifications are crucial for optimizing the pharmacological properties of the final compounds.
One key synthetic transformation is the reduction of the nitro group to an amine, followed by further elaboration. This application note will focus on the initial reduction step as a gateway to a diverse range of potential enzyme inhibitors.
Data Presentation
While specific quantitative data for enzyme inhibition by direct derivatives of 2-Bromo-6-fluoro-4-nitrophenol is not extensively available in the public domain, the following table presents a hypothetical data set for a series of compounds derived from this scaffold. This illustrates the type of data that would be generated during a drug discovery campaign.
| Compound ID | Scaffold Modification | Target Enzyme | IC50 (nM) |
| EI-001 | Aryl group via Suzuki coupling | Kinase A | 75 |
| EI-002 | Heterocycle via Suzuki coupling | Kinase A | 25 |
| EI-003 | Alkylated phenol | Kinase B | 150 |
| EI-004 | Acylated amino group | Protease C | 50 |
| EI-005 | Unmodified amino group | Kinase A | >10,000 |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-bromo-6-fluorophenol from 2-Bromo-6-fluoro-4-nitrophenol
This protocol details the reduction of the nitro group of 2-Bromo-6-fluoro-4-nitrophenol to an amine, a key step in the synthesis of a library of potential enzyme inhibitors.
Materials:
-
2-Bromo-6-fluoro-4-nitrophenol
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
To a round-bottom flask, add 2-Bromo-6-fluoro-4-nitrophenol (1.0 eq), iron powder (5.0 eq), and a solution of ammonium chloride (1.0 eq) in a 4:1 mixture of ethanol and water.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 4-Amino-2-bromo-6-fluorophenol.
Protocol 2: General Enzyme Inhibition Assay (Kinase Activity)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds dissolved in DMSO
-
Target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Microplate reader capable of measuring luminescence
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the inhibitor solution to the wells (final concentration range could be, for example, 10 µM to 0.1 nM). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the target kinase to all wells except for the "no enzyme" control.
-
Add the kinase substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic workflow for generating a library of potential enzyme inhibitors from 2-Bromo-6-fluoro-4-nitrophenol.
Caption: A hypothetical signaling pathway illustrating the inhibition of Kinase A by a derivative of 2-Bromo-6-fluoro-4-nitrophenol.
References
Application Notes and Protocols: 2-Bromo-6-fluoro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-fluoro-4-nitrophenol is a halogenated and nitrated phenolic compound. While its structural features—a phenol ring substituted with bromine, fluorine, and a nitro group—suggest potential for various chemical transformations and biological interactions, there is currently a notable lack of published scientific literature detailing its specific application as a molecular probe. This document provides an overview of the available information regarding its synthesis and general properties and outlines a hypothetical application as a molecular probe based on the known reactivity of related compounds.
Introduction
Molecular probes are essential tools in chemical biology and drug development, enabling the visualization, quantification, and characterization of biological processes and targets. Halogenated nitrophenols are a class of compounds that have been explored for various biological activities and as intermediates in organic synthesis. The specific compound, 2-Bromo-6-fluoro-4-nitrophenol, possesses a unique combination of functional groups that could theoretically be exploited for probe development. The electron-withdrawing nature of the nitro and fluoro groups, combined with the reactivity of the bromine atom and the phenolic hydroxyl group, presents opportunities for designing molecules with specific binding properties or spectral characteristics that could change upon interaction with a biological target.
However, it is crucial to note that to date, no specific studies have been found that describe the use of 2-Bromo-6-fluoro-4-nitrophenol as a molecular probe for any specific biological application. The information presented herein is based on general chemical principles and data available for structurally similar compounds.
Physicochemical Properties
A summary of the known physicochemical properties of 2-Bromo-6-fluoro-4-nitrophenol is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 329-49-7 | [1] |
| Molecular Formula | C₆H₃BrFNO₃ | [1] |
| Molecular Weight | 235.99 g/mol | [1] |
| Appearance | Not specified in available literature | |
| Melting Point | 101 °C | [1] |
| Boiling Point | 277.8±40.0 °C (Predicted) | [1] |
| Density | 1.965±0.06 g/cm³ (Predicted) | [1] |
| Solubility | Not specified in available literature |
Synthesis
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis workflow for 2-Bromo-6-fluoro-4-nitrophenol.
Hypothetical Application as a Molecular Probe: Enzyme Inhibition Assay
Based on the known inhibitory activities of other substituted nitrophenols against various enzymes, a potential application for 2-Bromo-6-fluoro-4-nitrophenol could be as an inhibitor of a specific enzyme, for example, a hypothetical "Enzyme X". The following sections describe a theoretical experimental protocol to investigate this application.
Rationale
The phenolic hydroxyl group could act as a hydrogen bond donor or acceptor, while the aromatic ring could participate in pi-stacking interactions within an enzyme's active site. The halogen and nitro substituents could further modulate binding affinity and specificity. The nitro group's colorimetric properties could also be exploited to develop a spectrophotometric assay.
Experimental Workflow for Enzyme Inhibition Screening
Caption: Experimental workflow for screening enzyme inhibition.
Detailed Hypothetical Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Bromo-6-fluoro-4-nitrophenol against a hypothetical Enzyme X.
Materials:
-
2-Bromo-6-fluoro-4-nitrophenol
-
Enzyme X (purified)
-
Substrate for Enzyme X
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve 2-Bromo-6-fluoro-4-nitrophenol in a suitable solvent (e.g., DMSO) to prepare a 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in assay buffer to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a solution of Enzyme X in assay buffer to a final concentration of, for example, 10 nM.
-
Prepare a solution of the substrate in assay buffer to a final concentration of, for example, 100 µM.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well plate, add 50 µL of the Enzyme X solution.
-
Add 5 µL of the diluted 2-Bromo-6-fluoro-4-nitrophenol solutions or vehicle (DMSO) to the respective wells.
-
Incubate the plate at the optimal temperature for Enzyme X (e.g., 37 °C) for 15 minutes.
-
Initiate the enzymatic reaction by adding 45 µL of the substrate solution to each well.
-
Immediately measure the absorbance (or fluorescence) at a specific wavelength corresponding to the product formation over a period of 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Hypothetical Quantitative Data
The following table presents hypothetical data that could be obtained from such an experiment.
| Inhibitor Concentration (µM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 50 | 85.3 |
| 100 | 95.1 |
Hypothetical IC₅₀: Based on this hypothetical data, the IC₅₀ value would be approximately 10.2 µM.
Conclusion and Future Directions
2-Bromo-6-fluoro-4-nitrophenol is a chemical entity with potential for development as a molecular probe, although such applications have not yet been reported in the scientific literature. The provided hypothetical application as an enzyme inhibitor serves as a conceptual framework for how this molecule could be investigated. Future research is required to synthesize and characterize this compound thoroughly and to screen it against various biological targets to uncover any potential utility as a molecular probe. Researchers are encouraged to perform their own investigations to validate any potential applications.
References
Application Note: Purification of 2-Bromo-6-fluoro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-4-nitrophenol is a substituted aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The purity of this compound is critical for downstream applications, ensuring predictable reaction kinetics, higher yields of the final product, and avoidance of impurities in active pharmaceutical ingredients (APIs). This document provides detailed protocols for two common and effective purification methods: recrystallization and silica gel column chromatography.
Purification Strategies
The choice of purification method depends on the impurity profile of the crude material and the desired final purity.
-
Recrystallization is a cost-effective method ideal for removing small amounts of impurities from a relatively pure crude product. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.
-
Silica Gel Column Chromatography is a powerful technique for separating complex mixtures with multiple components or impurities that have different polarities.[1][2] The separation occurs based on the differential partitioning of the compounds between a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[1]
Data Presentation
The following table summarizes typical outcomes for the purification of 2-Bromo-6-fluoro-4-nitrophenol and similar aromatic nitro compounds. Actual results can vary based on the initial purity of the crude material.
| Purification Method | Typical Purity Achieved | Expected Yield Range | Notes |
| Recrystallization (Ethanol) | >98% | ~89% | Highly effective if a suitable solvent is identified. Yield is dependent on the solubility difference at high and low temperatures.[3][4] |
| Column Chromatography (Silica Gel) | >99% | 50-80% | Offers superior separation for complex mixtures, though yield can be lower due to product loss on the column.[4][5] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is based on a documented procedure for the purification of 2-Bromo-6-fluoro-4-nitrophenol, resulting in a light yellow product.[3]
Materials:
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Crude 2-Bromo-6-fluoro-4-nitrophenol
-
Ethanol (Reagent Grade)
-
Erlenmeyer flask
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Hot plate with stirring capability
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Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 2-Bromo-6-fluoro-4-nitrophenol in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of ethanol until the compound is fully dissolved. Avoid adding excessive solvent to ensure maximum recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization of the product.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified light yellow crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
This is a general protocol for the purification of nitrophenols, which can be adapted for 2-Bromo-6-fluoro-4-nitrophenol.[2][5]
Materials:
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Crude 2-Bromo-6-fluoro-4-nitrophenol
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Silica gel (60-120 mesh or 230-400 mesh)
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Hexane (ACS Grade)
-
Ethyl acetate (ACS Grade)
-
Chromatography column
-
Cotton or glass wool
-
Sand (washed)
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Collection tubes or flasks
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Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Eluent Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1). The ideal eluent should provide a retention factor (Rf) of ~0.3 for the target compound.
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Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Gently tap the column to ensure even packing and drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.[5]
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).
-
Alternatively, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin elution, starting with a low polarity solvent (e.g., 9:1 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (gradient elution) as the column runs to elute the target compound.[5]
-
-
Fraction Collection: Collect the eluting solvent in a series of numbered fractions.
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Analysis: Monitor the fractions using TLC to identify which ones contain the pure 2-Bromo-6-fluoro-4-nitrophenol.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Workflow Diagrams
Caption: Purification workflow for 2-Bromo-6-fluoro-4-nitrophenol.
Caption: Decision logic for selecting a purification method.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Bromo-6-fluoro-4-nitrophenol. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help optimize your reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-Bromo-6-fluoro-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Bromo-6-fluoro-4-nitrophenol?
A1: The most prevalent method is the electrophilic nitration of 2-Bromo-4-fluorophenol using a nitrating agent, typically a mixture of sulfuric acid and nitric acid.[1] The hydroxyl and bromo groups on the starting material direct the incoming nitro group primarily to the ortho and para positions relative to the hydroxyl group.
Q2: What are the key factors influencing the regioselectivity of the nitration?
A2: Regioselectivity, the preference for substitution at a particular position, is influenced by several factors including the choice of nitrating agent, reaction temperature, and solvent.[2] Steric hindrance from the bromine atom and the electronic directing effects of the hydroxyl and fluoro groups play a significant role in favoring the formation of the desired 6-nitro isomer.[2]
Q3: What are the expected side products in this synthesis?
A3: The primary side product is the isomeric 4-nitro-2-bromo-6-fluorophenol. Other potential byproducts include dinitrated or trinitrated phenols if the reaction conditions are too harsh or if an excess of the nitrating agent is used.[3] Additionally, oxidative degradation of the phenol can lead to colored impurities.[4]
Troubleshooting Common Issues
Q4: My reaction yield is low. What are the potential causes and solutions?
A4: Low yields can stem from several issues:
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Incomplete Reaction: Ensure the reaction has gone to completion by monitoring its progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
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Suboptimal Temperature: The reaction temperature is critical. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can increase the formation of byproducts and decomposition. A controlled temperature, for instance, warming to 45°C after the initial addition, has been shown to be effective.[1]
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Improper Reagent Stoichiometry: The molar ratio of the nitrating agent to the starting material is crucial. An insufficient amount of nitrating agent will result in an incomplete reaction, while an excess can lead to over-nitration. A molar ratio of approximately 1.3:1 (nitrating agent:phenol) has been reported to give good yields.[1]
Q5: I am observing the formation of a significant amount of the undesired 4-nitro isomer. How can I improve the regioselectivity?
A5: To favor the formation of the 6-nitro isomer:
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Control the Temperature: Lowering the reaction temperature during the addition of the nitrating agent can enhance selectivity by reducing the activation energy available for the formation of the thermodynamically less favored isomer.
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Choice of Nitrating Agent: While mixed acid is common, other nitrating systems can offer different selectivities. Exploring milder nitrating agents or using supported catalysts might improve the ortho:para ratio.[2][5]
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Solvent Effects: The solvent can influence the orientation of the electrophilic attack. While chloroform has been used successfully, exploring other non-polar aprotic solvents could potentially alter the isomer distribution.[1]
Q6: The purified product is discolored (yellow/brown). What is the cause and how can it be prevented?
A6: Discoloration is often due to the presence of oxidized impurities, such as quinone-type byproducts, or residual nitrating agent.
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Prevention: To minimize oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Ensure high-purity, degassed solvents are used. Protecting the reaction from light by wrapping the flask in aluminum foil can also be beneficial.[4]
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Purification: Thorough washing of the organic layer during workup is essential to remove acidic residues. Recrystallization from a suitable solvent, such as ethanol, is an effective method for removing colored impurities and obtaining a light yellow product.[1]
Data Presentation
The following tables summarize key quantitative data for the synthesis of 2-Bromo-6-fluoro-4-nitrophenol based on a reported procedure.[1]
Table 1: Reagent Stoichiometry and Reaction Conditions
| Reagent/Parameter | Value | Unit |
| 2-Bromo-4-fluorophenol | 0.05 | mol |
| Sulfuric Acid:Nitric Acid Molar Ratio | 1:5.5 | |
| Nitrating Mixture | 0.065 | mol |
| Solvent (Chloroform) | 25 | mL |
| Initial Temperature (Addition) | 20 | °C |
| Reaction Temperature | 45 | °C |
| Reaction Time | 3 | hours |
| Reported Yield | 89 | % |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2-Bromo-6-fluoro-4-nitrophenol, adapted from a literature procedure.[1]
Materials:
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2-Bromo-4-fluorophenol
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (68-70%)
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Chloroform
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Saturated Sodium Chloride Solution (Brine)
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Anhydrous Sodium Sulfate
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Ethanol
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Round-bottom flask
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Stirring apparatus
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Dropping funnel
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Thermometer
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 0.065 moles of concentrated nitric acid to the corresponding molar amount of concentrated sulfuric acid (1:5.5 molar ratio) while cooling in an ice bath.
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 0.05 moles of 2-Bromo-4-fluorophenol in 25 mL of chloroform.
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Nitration: Maintain the temperature of the 2-Bromo-4-fluorophenol solution at 20°C. Add the prepared nitrating mixture dropwise from the dropping funnel with continuous stirring.
-
Reaction: After the addition is complete, warm the reaction mixture to 45°C and continue stirring for 3 hours. Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to yield a light yellow solid of 2-Bromo-6-fluoro-4-nitrophenol.
Mandatory Visualizations
Reaction Pathway
Caption: Electrophilic nitration of 2-Bromo-4-fluorophenol.
Experimental Workflow
Caption: Step-by-step synthesis and purification workflow.
Troubleshooting Decision Tree
References
Technical Support Center: Nitration of 2-Bromo-6-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the nitration of 2-bromo-6-fluorophenol. The information is designed to assist in overcoming common experimental challenges and optimizing reaction outcomes.
Troubleshooting Guide
Users may encounter several issues during the nitration of 2-bromo-6-fluorophenol. This guide provides potential causes and corrective actions for common problems.
| Issue | Potential Cause(s) | Troubleshooting/Corrective Action(s) |
| Low yield of the desired 2-bromo-6-fluoro-4-nitrophenol | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient nitrating agent. - Formation of significant amounts of side products. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. Lower temperatures may require longer reaction times, while higher temperatures can increase side product formation. A temperature range of 0-25°C is a good starting point. - Ensure the quality and concentration of the nitric acid and sulfuric acid are appropriate. The use of a mixed acid (HNO₃/H₂SO₄) is standard. - See below for guidance on minimizing specific side reactions. |
| Formation of a significant amount of the ortho-nitro isomer (2-bromo-6-fluoro-x-nitrophenol) | - The hydroxyl group is a strong ortho, para-director. Steric hindrance from the bromine and fluorine atoms at the ortho positions might not be sufficient to completely prevent ortho substitution. | - The ratio of ortho to para isomers is often influenced by the solvent and temperature. Experiment with different solvent systems (e.g., acetic acid, dichloromethane). - Lowering the reaction temperature may favor the formation of the thermodynamically more stable para isomer. |
| Presence of dinitrated byproducts (e.g., 2-bromo-6-fluoro-4,x-dinitrophenol) | - Use of concentrated nitric acid or a high excess of the nitrating agent. - Elevated reaction temperature. | - Use a stoichiometric amount or a slight excess of the nitrating agent. - Maintain a low reaction temperature (e.g., 0-5°C) during the addition of the nitrating agent and throughout the reaction. - Consider using a milder nitrating agent. |
| Formation of colored impurities (tarry substances) | - Oxidation of the phenol by nitric acid. Phenols are susceptible to oxidation, especially under harsh nitrating conditions.[1] | - Use dilute nitric acid if possible, although this may slow down the reaction rate. - Keep the reaction temperature low. - Add the nitrating agent slowly and with efficient stirring to avoid localized high concentrations of nitric acid. - Work-up the reaction mixture promptly after completion. |
| Evidence of ipso-substitution (replacement of the bromo or fluoro substituent) | - While less common, ipso-substitution can occur, particularly with substituents that can stabilize a positive charge or are good leaving groups under the reaction conditions. | - This is generally a minor side reaction in the nitration of halogenated phenols. If suspected, product analysis by mass spectrometry can help identify byproducts with unexpected molecular weights. Modifying the nitrating system (e.g., using a nitrate salt in acetic anhydride) might alter the selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 2-bromo-6-fluorophenol?
A1: The major product is expected to be 2-bromo-6-fluoro-4-nitrophenol . The hydroxyl group is a strong activating and ortho, para-directing group. The para position (C4) is sterically more accessible than the ortho positions (C3 and C5), which are flanked by the bromo and fluoro substituents, respectively.
Q2: What are the most common side products to expect?
A2: The most common side products include:
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Isomeric mononitrophenols: Primarily the ortho-nitro isomer.
-
Dinitrated phenols: Such as 2-bromo-4,6-dinitrophenol, especially if harsh reaction conditions are used.
-
Oxidation products: Including benzoquinones and polymeric tar-like substances, which often result in a dark-colored reaction mixture.[1]
Q3: How can I control the regioselectivity to favor the para-nitro product?
A3: To favor the formation of the 4-nitro isomer, consider the following:
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Temperature Control: Lowering the reaction temperature generally increases the selectivity for the para isomer.
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio.
-
Steric Hindrance: The existing bromo and fluoro groups at the 2 and 6 positions provide some steric hindrance to ortho-nitration, naturally favoring the para position.
Q4: What analytical techniques are suitable for monitoring the reaction and analyzing the product mixture?
A4:
-
Thin-Layer Chromatography (TLC): Useful for qualitatively monitoring the progress of the reaction by observing the consumption of the starting material and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the different isomers and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the components of the product mixture by their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final purified product and can also be used to determine the isomeric ratio in the crude product mixture.
Experimental Protocols
The following is a general experimental protocol for the nitration of 2-bromo-6-fluorophenol, based on procedures for similar halogenated phenols.
Materials:
-
2-bromo-6-fluorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or another suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-6-fluorophenol (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to pre-cooled concentrated sulfuric acid (1.1 equivalents) with constant stirring and cooling in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 2-bromo-6-fluorophenol over a period of 30-60 minutes, ensuring the internal temperature does not rise above 10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired 4-nitro isomer from other isomers and byproducts.
Data Presentation
| Product | Structure | Estimated Yield Range (%) | Factors Influencing Yield |
| 2-bromo-6-fluoro-4-nitrophenol (Desired Product) | 2-bromo-6-fluoro-4-nitrophenol | 70 - 90% | Optimized reaction conditions (low temperature, controlled addition of nitrating agent). |
| Ortho-nitro isomer(s) | Ortho-nitro isomer(s) | 5 - 20% | Higher reaction temperatures may increase the yield of the ortho isomer. |
| Dinitrated byproducts | Dinitrated byproducts | < 5% | More likely with excess nitrating agent and higher temperatures. |
| Oxidation products (e.g., benzoquinones, tars) | Oxidation products (e.g., benzoquinones, tars) | Variable | Dependent on the harshness of the nitrating conditions.[1] |
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction and potential side reactions in the nitration of 2-bromo-6-fluorophenol.
Experimental Workflow
Caption: General experimental workflow for the nitration of 2-bromo-6-fluorophenol.
References
Technical Support Center: Purification of 2-Bromo-6-fluoro-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Bromo-6-fluoro-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2-Bromo-6-fluoro-4-nitrophenol?
The primary impurities encountered during the synthesis of 2-Bromo-6-fluoro-4-nitrophenol typically arise from the nitration of 2-bromo-4-fluorophenol. The most significant impurity is often the undesired positional isomer, 2-bromo-4-fluoro-2-nitrophenol. Other potential impurities include unreacted starting material (2-bromo-4-fluorophenol) and di-nitrated byproducts. The presence of these impurities can complicate purification due to their similar polarities and chemical properties.
Q2: Which purification method is most suitable for 2-Bromo-6-fluoro-4-nitrophenol?
Both recrystallization and column chromatography are effective methods for purifying 2-Bromo-6-fluoro-4-nitrophenol. The choice of method depends on the level of purity required, the scale of the purification, and the nature of the impurities.
-
Recrystallization is a cost-effective and scalable method, particularly for removing small amounts of impurities and for large-scale purification. A Chinese patent suggests that recrystallization from ethyl alcohol can yield a light yellow product with high yield.[1]
-
Column chromatography offers higher resolution and is excellent for separating compounds with very similar polarities, such as positional isomers. It is often the preferred method for achieving very high purity, especially for smaller-scale preparations.
Q3: My purified 2-Bromo-6-fluoro-4-nitrophenol is a yellow solid. Is this the expected appearance?
Yes, it is common for nitrophenols to be yellow crystalline solids. A patent describing the synthesis of 2-Bromo-6-fluoro-4-nitrophenol specifies that recrystallization from ethyl alcohol yields a light yellow product.[1] The color is due to the electronic transitions of the nitro-aromatic system.
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and can help in optimizing the solvent system for both TLC and column chromatography. A suitable starting solvent system for TLC analysis of halogenated nitrophenols is a mixture of hexane and ethyl acetate.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low Recovery of Purified Product | The compound is too soluble in the chosen solvent at low temperatures. | Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Perform small-scale solvent screening with various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find the optimal one. |
| The volume of solvent used for recrystallization was too large. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Oily Precipitate Forms Instead of Crystals | The solvent is not polar enough for the compound. | Use a more polar solvent or a mixture of solvents. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities preventing crystallization. | Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization. | |
| Product Purity is Still Low After Recrystallization | Co-crystallization of impurities with the product. | Try a different recrystallization solvent or a sequence of recrystallizations from different solvents. |
| Inefficient removal of mother liquor. | Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Isomers (Co-elution) | The polarity of the eluent is not optimal. | Systematically vary the polarity of the eluent. For normal-phase chromatography on silica gel, if the compounds are eluting too quickly, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If they are eluting too slowly, increase the polarity. |
| The column is overloaded with the sample. | The amount of crude material should typically not exceed 1-5% of the mass of the stationary phase (silica gel). | |
| Improper column packing leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. The "slurry method" of packing is generally recommended. | |
| Low Yield of Purified Product | The compound is strongly adsorbed to the silica gel. | After eluting the main product, flush the column with a more polar solvent (e.g., 100% ethyl acetate or methanol) to check for any remaining compound. |
| The compound is unstable on silica gel. | While nitrophenols are generally stable, highly functionalized molecules can sometimes degrade on acidic silica gel. In such cases, using deactivated silica gel (e.g., treated with triethylamine) or a different stationary phase like alumina might be beneficial. | |
| Tailing of Peaks on TLC and Column | The compound is interacting too strongly with the stationary phase. | For acidic compounds like phenols, adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to the eluent can help to reduce tailing by keeping the compound in its protonated state. |
Data Presentation
Table 1: Summary of Purification Methods for Halogenated Nitrophenols (Data for Analogous Compounds)
| Purification Method | Typical Purity Achieved | Expected Yield Range | Notes |
| Recrystallization | >98% | 70-90% | Highly dependent on the choice of solvent and initial purity. Cost-effective for larger scales. For 2-Bromo-6-fluoro-4-nitrophenol, a yield of 89% has been reported after recrystallization from ethanol.[1] |
| Column Chromatography | >99% | 50-80% | Offers higher resolution for separating isomers. Yield can be lower due to potential product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization of 2-Bromo-6-fluoro-4-nitrophenol
Materials:
-
Crude 2-Bromo-6-fluoro-4-nitrophenol
-
Ethyl alcohol (Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
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Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 2-Bromo-6-fluoro-4-nitrophenol in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask while stirring until the solid is completely dissolved.
-
If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, cool the flask in an ice bath for about 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.
-
Dry the purified crystals in a vacuum oven or desiccator. The expected melting point of the pure compound is around 67°C.[2]
Protocol 2: Column Chromatography of 2-Bromo-6-fluoro-4-nitrophenol
Materials:
-
Crude 2-Bromo-6-fluoro-4-nitrophenol
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, or 2:1 v/v). The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, use the "dry loading" method by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can be effective for separating components with different polarities.
-
Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions containing 2-Bromo-6-fluoro-4-nitrophenol and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: Experimental workflow for the purification of 2-Bromo-6-fluoro-4-nitrophenol.
Caption: Decision tree for selecting a purification method for 2-Bromo-6-fluoro-4-nitrophenol.
References
Technical Support Center: Degradation of 2-Bromo-6-fluoro-4-nitrophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of 2-Bromo-6-fluoro-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways of 2-Bromo-6-fluoro-4-nitrophenol?
A1: While specific experimental data on the degradation of 2-Bromo-6-fluoro-4-nitrophenol is limited, potential pathways can be inferred from the degradation of structurally similar compounds like other nitrophenols and halogenated phenols. The degradation is likely to proceed via one or more of the following pathways:
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Nucleophilic Aromatic Substitution: The bromo, fluoro, or nitro groups can be substituted by nucleophiles. Under basic conditions, hydroxide ions can replace these groups to form the corresponding phenol or nitrophenol derivatives.
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Reductive Pathway: The nitro group is susceptible to reduction, which can lead to the formation of an amino group, forming 2-Bromo-6-fluoro-4-aminophenol. This can occur under both chemical and biological conditions.
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Oxidative Degradation: The phenolic hydroxyl group can be oxidized, potentially leading to the formation of quinone-type byproducts. This process can be initiated by exposure to air, light, or metal impurities.[1]
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Microbial Degradation: Certain microorganisms can degrade nitrophenols. For instance, some bacteria utilize a monooxygenase to hydroxylate the aromatic ring, followed by ring cleavage. In the case of 2,6-dibromo-4-nitrophenol, a proposed pathway involves sequential denitration and debromination to form 6-bromohydroxyquinol.[2]
Q2: What are the common signs of 2-Bromo-6-fluoro-4-nitrophenol degradation?
A2: Degradation of 2-Bromo-6-fluoro-4-nitrophenol can be identified by several observable changes:
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Color Change: A noticeable change in the physical appearance, such as discoloration from its typical off-white or pale yellow color, can indicate degradation.[3] Nitrophenolic compounds are often yellow, and changes to the chromophore during degradation can cause this color to deepen or fade.[4]
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Appearance of New Peaks in Chromatography: When analyzing the compound using techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks alongside a decrease in the area of the parent peak is a clear sign of degradation.[4]
-
Insolubility or Precipitation: The formation of insoluble byproducts may be observed.
Q3: Is 2-Bromo-6-fluoro-4-nitrophenol stable in the presence of strong bases or acids?
A3: Based on the general behavior of similar compounds, 2-Bromo-6-fluoro-4-nitrophenol is expected to be susceptible to degradation under both acidic and basic conditions.[4] It is considered incompatible with strong bases and strong oxidizing agents.[3] Alkaline conditions are generally expected to cause more rapid degradation compared to acidic conditions due to the increased nucleophilicity of hydroxide ions.[4]
Troubleshooting Guides
Issue 1: Low Yield or Failed Reaction
| Potential Cause | Troubleshooting Steps |
| Degradation of Starting Material | Verify the purity of 2-Bromo-6-fluoro-4-nitrophenol using analytical techniques like NMR or GC-MS before use, especially if discoloration is observed.[3] |
| Incompatible Reaction Conditions | Avoid strong bases and oxidizing agents.[3] If a base is necessary, carefully select a weaker base and optimize the reaction temperature and time to minimize degradation. |
| Presence of Oxygen or Light | Purge the reaction vessel with an inert gas (e.g., nitrogen or argon). Protect the reaction from light by wrapping the flask in aluminum foil. Use high-purity, degassed solvents.[1] |
| High Reaction Temperature | High temperatures can lead to thermal degradation.[1] Consider running the reaction at a lower temperature for a longer duration. |
| Inactive Catalyst (for cross-coupling reactions) | Ensure the catalyst has not been deactivated by oxygen. Use thoroughly degassed solvents and reagents.[1] |
Issue 2: Formation of Multiple Products/Spots on TLC
| Potential Cause | Troubleshooting Steps |
| Complex Degradation | The degradation of the starting material is leading to a mixture of products. |
| Insufficient Analytical Resolution | The analytical method (e.g., TLC, HPLC) lacks the necessary resolution to separate all components. |
| Side Reactions | The reaction conditions are promoting unwanted side reactions. |
| Impure Starting Material | The starting material contains impurities that are also reacting. |
Quantitative Data Summary
The following table summarizes degradation data for a structurally related compound, 2,6-dibromo-4-nitrophenol (2,6-DBNP), by Cupriavidus sp. strain CNP-8. This data can provide a reference for expected degradation kinetics under microbial conditions.
| Parameter | Value | Compound | Conditions | Source |
| Maximum Degradation Rate (μmax) | 0.096 h⁻¹ | 2,6-dibromo-4-nitrophenol | Microbial degradation by Cupriavidus sp. strain CNP-8 | [2] |
| Half-saturation Constant (Ks) | 0.05 mM | 2,6-dibromo-4-nitrophenol | Microbial degradation by Cupriavidus sp. strain CNP-8 | [2] |
| Inhibition Constant (Ki) | 0.31 mM | 2,6-dibromo-4-nitrophenol | Microbial degradation by Cupriavidus sp. strain CNP-8 | [2] |
| Degradable Concentration Range | Up to 0.7 mM | 2,6-dibromo-4-nitrophenol | Microbial degradation by Cupriavidus sp. strain CNP-8 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Chemical Degradation
This protocol outlines a general method for studying the degradation of 2-Bromo-6-fluoro-4-nitrophenol under acidic or basic conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2-Bromo-6-fluoro-4-nitrophenol in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Degradation Study:
-
Acidic Conditions: To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Basic Conditions: To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
3. Sample Collection and Preparation:
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH. For basic samples, neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
4. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method with UV detection.[4] LC-MS can also be used for the identification of degradation products.[4]
Protocol 2: General Procedure for Microbial Degradation Study
This protocol is adapted from studies on the biodegradation of nitrophenols.
1. Culture Preparation:
-
Inoculate a suitable microbial strain (e.g., one known for degrading aromatic compounds) into a minimal salt medium (MSM).
-
Add 2-Bromo-6-fluoro-4-nitrophenol as the sole source of carbon and nitrogen at a specific concentration.
2. Incubation:
-
Incubate the cultures under appropriate conditions (e.g., 30°C with shaking at 180 rpm).
3. Monitoring Degradation:
-
Periodically collect samples from the culture.
-
Centrifuge the samples to remove bacterial cells.
-
Analyze the supernatant for the concentration of 2-Bromo-6-fluoro-4-nitrophenol and potential metabolites using HPLC.
4. Identification of Metabolites:
-
Use techniques such as LC-MS and GC-MS to identify the structures of any detected degradation intermediates.
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of 2-Bromo-6-fluoro-4-nitrophenol.
Experimental Workflow for Degradation Analysis
Caption: General workflow for analyzing the degradation of the target compound.
References
Improving the stability of 2-Bromo-6-fluoro-4-nitrophenol in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluoro-4-nitrophenol. The information provided is intended to help improve the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 2-Bromo-6-fluoro-4-nitrophenol in solution?
A1: The stability of 2-Bromo-6-fluoro-4-nitrophenol in solution is primarily influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. As a halogenated nitrophenol, it is susceptible to degradation under various conditions.
Q2: How does pH impact the stability of the solution?
A2: The pH of the solution is a critical factor. Phenols are weakly acidic and can deprotonate to form phenolate ions in neutral to alkaline conditions. This phenolate form can be more susceptible to oxidative degradation. Therefore, maintaining a slightly acidic pH can often improve the stability of phenolic compounds in solution.
Q3: Is 2-Bromo-6-fluoro-4-nitrophenol sensitive to light?
A3: Yes, similar to many nitrophenolic compounds, 2-Bromo-6-fluoro-4-nitrophenol is expected to be light-sensitive.[1] Exposure to light, especially UV radiation, can induce photodegradation. It is recommended to protect solutions from light by using amber vials or by working in a dark environment.
Q4: What are the recommended storage conditions for solutions of 2-Bromo-6-fluoro-4-nitrophenol?
A4: To maximize stability, solutions should be stored in a cool, dark place.[1][2] For long-term storage, it is advisable to keep the solutions at low temperatures (e.g., 2-8 °C or frozen) and in tightly sealed containers to minimize exposure to air and light. Some suppliers recommend storing the solid compound under an inert atmosphere like argon or nitrogen.[1]
Q5: Can I use antioxidants to improve the stability of my solution?
A5: Yes, the addition of antioxidants can be an effective strategy to prevent oxidative degradation of phenolic compounds. Common antioxidants used in laboratory settings include ascorbic acid, butylated hydroxytoluene (BHT), and tocopherol. The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference with your experiments.
Q6: What are the visual signs of degradation?
A6: Degradation of nitrophenolic compounds in solution is often accompanied by a color change. You might observe the solution turning from colorless or pale yellow to a more intense yellow or brown over time. The appearance of precipitates can also indicate degradation or solubility issues.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues encountered with solutions of 2-Bromo-6-fluoro-4-nitrophenol.
| Problem | Potential Cause | Recommended Solution |
| Rapid color change of the solution (e.g., turning dark yellow or brown). | Oxidative Degradation or Photodegradation: The solution is likely degrading due to exposure to oxygen or light. | 1. Prepare fresh solutions before use.2. Protect the solution from light by using amber vials or covering the container with aluminum foil.3. De-gas the solvent before preparing the solution to remove dissolved oxygen.4. Consider adding a suitable antioxidant to the solution. |
| Precipitate forms in the solution over time. | Poor Solubility or Degradation: The compound may be precipitating out of solution due to low solubility at the storage temperature, or the precipitate could be a degradation product. | 1. Ensure the concentration of the compound is below its solubility limit in the chosen solvent at the storage temperature.2. If storing at low temperatures, allow the solution to come to room temperature and check for re-dissolution before use.3. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Inconsistent experimental results. | Solution Instability: The concentration of the active compound may be decreasing over time due to degradation, leading to variability in results. | 1. Perform a stability study of the compound in your experimental solvent system.2. Always use freshly prepared solutions for critical experiments.3. Validate your analytical method to ensure it is stability-indicating. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of Degradation Products: The presence of new peaks indicates that the compound is breaking down into other substances. | 1. Conduct a forced degradation study to identify potential degradation products.2. Optimize the storage and handling conditions to minimize degradation.3. Ensure your analytical method can resolve the parent peak from all degradation products. |
Data on Factors Affecting Stability (Hypothetical)
The following table provides a hypothetical summary of how different conditions could affect the stability of 2-Bromo-6-fluoro-4-nitrophenol in an aqueous solution over 24 hours. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.
| Condition | pH | Temperature | Light Condition | Degradation (%) |
| 1 | 4.0 | 25°C | Dark | < 1% |
| 2 | 7.0 | 25°C | Dark | 5% |
| 3 | 9.0 | 25°C | Dark | 15% |
| 4 | 7.0 | 40°C | Dark | 10% |
| 5 | 7.0 | 25°C | Ambient Light | 20% |
| 6 | 7.0 | 25°C | UV Light (365 nm) | > 50% |
| 7 (with antioxidant) | 7.0 | 25°C | Ambient Light | < 5% |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[3][4][5]
Objective: To identify the potential degradation products of 2-Bromo-6-fluoro-4-nitrophenol under various stress conditions.
Materials:
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2-Bromo-6-fluoro-4-nitrophenol
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector
-
pH meter
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Water bath or oven
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Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Bromo-6-fluoro-4-nitrophenol in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
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Incubate the mixture at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature.
-
At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Analyze samples at various time points by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Also, place a solution of the compound in a sealed vial at 70°C for 48 hours.
-
Analyze the samples by dissolving the solid in a suitable solvent and by direct injection of the solution into the HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample at appropriate time intervals by HPLC. A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Forced degradation experimental workflow.
References
Technical Support Center: Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Bromo-6-fluoro-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2-Bromo-6-fluoro-4-nitrophenol?
A1: The synthesis of 2-Bromo-6-fluoro-4-nitrophenol via electrophilic nitration of a substituted phenol is prone to the formation of several types of impurities. The most common ones include:
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Isomeric Byproducts: Formation of constitutional isomers is a primary concern. The exact nature of the isomeric impurity depends on the starting material. If starting from 2-bromo-6-fluorophenol, the main product will be 2-bromo-6-fluoro-4-nitrophenol due to the directing effect of the hydroxyl group to the para position. However, impurities in the starting material or slight variations in reaction conditions can lead to other isomers.
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Di-nitrated Compounds: Under harsh reaction conditions, such as high temperatures or a high concentration of the nitrating agent, dinitration of the aromatic ring can occur.
-
Unreacted Starting Material: Incomplete conversion of the starting phenol will result in its presence as an impurity in the final product.
-
Oxidation Products: Phenols are susceptible to oxidation by nitric acid, which can lead to the formation of colored, often polymeric, byproducts.
Q2: What is a typical yield and purity for the synthesis of 2-Bromo-6-fluoro-4-nitrophenol?
A2: A reported synthesis of 2-bromo-4-fluoro-6-nitrophenol starting from 2-bromo-4-fluorophenol using a sulfuric acid-nitric acid mixture in chloroform achieved a yield of 89% after recrystallization.[1] Commercially available 2-Bromo-6-fluoro-4-nitrophenol is typically offered at purities of 97% or higher.
Q3: Which analytical techniques are recommended for assessing the purity and identifying impurities in the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of the final product and separating it from isomeric and other non-volatile impurities. A reversed-phase C18 column is often suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and can also be used for the analysis of the main compound, often after derivatization of the phenolic hydroxyl group. The mass spectrum provides valuable structural information for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the desired product and can help in the identification and quantification of major impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups (hydroxyl, nitro, C-Br, C-F) in the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Bromo-6-fluoro-4-nitrophenol.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Extend the reaction time if necessary. - Optimize Reagent Stoichiometry: Ensure the correct molar ratio of the nitrating agent to the starting phenol is used. An excess of the nitrating agent may be required for complete conversion, but a large excess can lead to di-nitration. |
| Suboptimal Reaction Temperature | - Maintain Low Temperature: The nitration of phenols is often exothermic. The reaction should be carried out at a low temperature (e.g., 0-10 °C) to control the reaction rate and minimize side reactions. A slow, dropwise addition of the nitrating agent is crucial. |
| Poor Quality of Reagents | - Use High-Purity Reagents: Ensure that the starting phenol, nitric acid, and sulfuric acid are of high purity. Impurities in the starting material can lead to the formation of undesired byproducts. |
| Losses During Workup and Purification | - Optimize Extraction and Washing: Ensure efficient extraction of the product into the organic phase and thorough washing to remove acid residues. - Choose Appropriate Recrystallization Solvent: Select a solvent system that provides good recovery of the desired product while effectively removing impurities. |
Issue 2: Presence of Significant Impurities in the Final Product
| Type of Impurity | Potential Cause | Troubleshooting and Prevention |
| Isomeric Impurities | - Purity of Starting Material: The isomeric purity of the starting bromo-fluorophenol is critical. - Reaction Conditions: The regioselectivity of nitration can be influenced by the solvent and the specific nitrating agent used. | - Verify Starting Material Purity: Analyze the starting material by GC or HPLC to confirm its isomeric purity. - Control Reaction Conditions: Maintain the recommended reaction temperature and addition rate of the nitrating agent to favor the formation of the desired para-nitro isomer. |
| Di-nitrated Byproducts | - Excess Nitrating Agent: Using a large excess of the nitrating mixture. - High Reaction Temperature: Higher temperatures can promote further nitration. | - Use a Moderate Excess of Nitrating Agent: Carefully control the stoichiometry of the reagents. - Maintain Low Temperature: Conduct the reaction at a consistently low temperature. |
| Colored/Polymeric Impurities (Oxidation Products) | - Strongly Oxidizing Conditions: Concentrated nitric acid is a strong oxidizing agent. | - Use Milder Nitrating Agents: If oxidation is a major issue, consider alternative, milder nitrating agents. - Control Temperature: Low temperatures can help to suppress oxidation reactions. - Purification: These impurities can often be removed by column chromatography or treatment with activated carbon during recrystallization. |
| Unreacted Starting Material | - Incomplete Reaction: Insufficient reaction time or inadequate amount of nitrating agent. | - Monitor the Reaction: Ensure the reaction goes to completion using TLC. - Optimize Stoichiometry: Use a slight excess of the nitrating agent. - Purification: Unreacted starting material can usually be separated from the product by column chromatography or careful recrystallization. |
Quantitative Data Summary
| Impurity Type | Common Examples | Typical Analytical Behavior | Expected Abundance |
| Isomeric Impurities | 4-Bromo-2-fluoro-6-nitrophenol | May have a similar or slightly different retention time in HPLC compared to the main product. | Low to moderate |
| Di-nitrated Impurities | 2-Bromo-6-fluoro-x,y-dinitrophenol | Will have a different retention time in HPLC and a higher molecular weight in MS. | Low (increases with harsh conditions) |
| Unreacted Starting Material | 2-Bromo-6-fluorophenol | Will have a significantly different retention time in HPLC and a lower molecular weight in MS. | Variable (depends on conversion) |
| Oxidation Products | Colored polymeric materials | May appear as baseline noise or broad, late-eluting peaks in HPLC. | Low to moderate (increases with harsh conditions) |
Experimental Protocols
Synthesis of 2-Bromo-4-fluoro-6-nitrophenol[1]
This protocol is based on a patented procedure and should be adapted and optimized for specific laboratory conditions.
Materials:
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2-Bromo-4-fluorophenol
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Chloroform
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Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
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Anhydrous Sodium Sulfate
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Ethanol (for recrystallization)
Procedure:
-
In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.
-
Prepare a nitrating mixture by carefully adding 0.065 moles of nitric acid to sulfuric acid in a molar ratio of 1:5.5.
-
Cool the solution of 2-bromo-4-fluorophenol to 20 °C.
-
Slowly add the nitrating mixture dropwise to the chloroform solution while maintaining the temperature at 20 °C.
-
After the addition is complete, warm the reaction mixture to 45 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, wash the organic phase with water and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from ethanol to obtain light yellow crystals of 2-Bromo-4-fluoro-6-nitrophenol.
Visualizations
Caption: Experimental workflow for the synthesis of 2-Bromo-6-fluoro-4-nitrophenol.
Caption: Troubleshooting logic for the synthesis of 2-Bromo-6-fluoro-4-nitrophenol.
References
Technical Support Center: Troubleshooting Reactions with 2-Bromo-6-fluoro-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluoro-4-nitrophenol. The information is designed to help overcome common challenges encountered during key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity considerations for 2-Bromo-6-fluoro-4-nitrophenol?
A1: 2-Bromo-6-fluoro-4-nitrophenol is a highly electron-deficient aromatic compound. The presence of two strong electron-withdrawing groups (nitro and fluoro) and a moderately electron-withdrawing bromo group significantly impacts its reactivity. Key considerations include:
-
Activated Halogens: The C-Br bond is activated towards oxidative addition in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the ring can make these reactions faster than with electron-rich aryl bromides.
-
Acidic Phenol: The phenolic proton is significantly more acidic than in phenol itself, influencing the choice of base for reactions involving the hydroxyl group, such as Williamson ether synthesis.
-
Potential for Nucleophilic Aromatic Substitution (SNAr): The high degree of electron deficiency makes the aromatic ring susceptible to nucleophilic attack, which can be a desired reaction pathway or a potential side reaction.
Q2: How does the ortho-position of the bromo and fluoro groups affect reactivity?
A2: The ortho-bromo and -fluoro substituents introduce steric hindrance around the phenolic hydroxyl group and the adjacent carbon atoms. This can influence the approach of bulky reagents and catalysts, potentially requiring the use of sterically less demanding conditions or more active catalysts.
Q3: Is 2-Bromo-6-fluoro-4-nitrophenol stable under basic conditions?
A3: While the phenolate can be readily formed, prolonged exposure to strong bases, especially at elevated temperatures, may lead to decomposition. Nitrophenols can undergo degradation pathways under harsh basic conditions.[1][2] Therefore, it is advisable to use the mildest base necessary to achieve the desired transformation and to keep reaction times to a minimum.
Troubleshooting Failed Reactions
This section provides troubleshooting guidance for common issues encountered in key reactions involving 2-Bromo-6-fluoro-4-nitrophenol.
Williamson Ether Synthesis
The Williamson ether synthesis is a common method for the preparation of ethers from an alcohol and an alkyl halide.[3][4] With 2-Bromo-6-fluoro-4-nitrophenol, the key is to effectively deprotonate the acidic phenol without promoting side reactions.
Problem: Low or No Conversion to the Desired Ether
dot
Quantitative Data: Williamson Ether Synthesis
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodomethane | K₂CO₃ | Acetone | 80 | 22 | 61.8 | [5] |
| Benzyl Bromide | K₂CO₃ | DMF | 60 | 12 | Representative | N/A |
| Ethyl Iodide | Cs₂CO₃ | Acetonitrile | 80 | 6 | Representative | N/A |
Experimental Protocol: Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene [5]
-
To a solution of 2-Bromo-4-fluoro-6-nitro-phenol (1.0 equiv.) in acetone, add potassium carbonate (1.2 equiv.).
-
Add iodomethane (1.5 equiv.) to the mixture.
-
Heat the reaction mixture to reflux at 80 °C for 22 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the mixture under reduced pressure and dilute with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with 4 N hydrochloric acid and saturated aqueous sodium bicarbonate, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the title compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[6][7] The electron-deficient nature of 2-Bromo-6-fluoro-4-nitrophenol should facilitate the oxidative addition step, but challenges can arise in other parts of the catalytic cycle.
Problem: Low Yield of the Coupled Product
dot
Quantitative Data: Suzuki-Miyaura Coupling (Representative Conditions for Electron-Deficient Aryl Bromides)
| Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | High |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | High |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | Moderate-High |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a glovebox or under a stream of inert gas, add 2-Bromo-6-fluoro-4-nitrophenol (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) to a dry reaction vessel.
-
Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8][9] The presence of the nitro group on 2-Bromo-6-fluoro-4-nitrophenol can be problematic with certain strong bases.
Problem: Low Yield or Decomposition of Starting Material
dot
Quantitative Data: Buchwald-Hartwig Amination (Representative Conditions for Electron-Deficient Aryl Bromides)
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | High |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | High |
| Benzylamine | Pd(OAc)₂ (1) | BrettPhos (2) | LHMDS | THF | 60 | Moderate-High |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add 2-Bromo-6-fluoro-4-nitrophenol (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1-BROMO-5-FLUORO-2-METHOXY-3-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Bromo-6-fluoro-4-nitrophenol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Bromo-6-fluoro-4-nitrophenol?
A1: The most prevalent and straightforward method is the electrophilic aromatic substitution (nitration) of 2-bromo-4-fluorophenol using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1] This approach is favored for its operational simplicity and relatively high yield.
Q2: What are the primary challenges when scaling up this synthesis?
A2: Scaling up the nitration of phenolic compounds presents several challenges. The reaction is highly exothermic, and maintaining precise temperature control is crucial to prevent runaway reactions and the formation of byproducts. Efficient heat and mass transfer become critical at larger scales. Additionally, ensuring consistent mixing of the viscous reaction mixture can be difficult. The isolation and purification of the final product in high purity and yield also require careful optimization at scale.
Q3: What are the expected side products in this reaction?
A3: The primary side products are positional isomers of the desired product, such as 2-bromo-4-fluoro-x-nitrophenol, which can arise from nitration at other positions on the aromatic ring. Over-nitration to form dinitro- or trinitro-phenols can also occur if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent). Oxidation of the phenol can lead to the formation of colored impurities.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product and any byproducts. The disappearance of the starting material spot on the TLC plate indicates the completion of the reaction.
Q5: What are the recommended purification methods for 2-Bromo-6-fluoro-4-nitrophenol?
A5: The crude product is typically purified by washing with water and a saturated salt solution to remove excess acid and inorganic salts.[1] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.[1] For separating mixtures of isomers, column chromatography is an effective technique.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction closely using TLC until the starting material is consumed. If the reaction is sluggish, consider slightly increasing the reaction temperature or extending the reaction time. |
| Suboptimal Reagent Ratio: Incorrect stoichiometry of the nitrating agent. | Ensure the molar ratio of the nitrating agent to the starting material is optimized. An excess of the nitrating agent may be required to drive the reaction to completion, but a large excess can lead to side reactions. | |
| Poor Temperature Control: Temperatures that are too low can slow down the reaction rate, while excessively high temperatures can lead to product decomposition and the formation of byproducts. | Maintain the recommended reaction temperature using a reliable cooling/heating system. For scaled-up reactions, ensure the reactor has adequate heat transfer capabilities. | |
| Formation of Multiple Products (Isomers/Byproducts) | Incorrect Temperature: Higher temperatures can lead to the formation of undesired isomers and over-nitrated products. | Strictly control the reaction temperature, especially during the addition of the nitrating agent. Perform the addition at a low temperature before gradually warming to the reaction temperature. |
| Incorrect Acid Concentration: The ratio of nitric acid to sulfuric acid can influence the regioselectivity of the nitration. | Use the recommended ratio of nitric acid to sulfuric acid. The sulfuric acid acts as a catalyst and helps to generate the nitronium ion, the active electrophile. | |
| Difficulty in Product Isolation/Purification | Oiling Out During Recrystallization: The product separates as an oil instead of crystals. | Ensure the correct solvent system and concentration are used for recrystallization. Slow cooling of the saturated solution is crucial for crystal formation. Seeding with a small crystal of the pure product can also induce crystallization. |
| Poor Separation of Isomers by Column Chromatography: Isomers co-elute from the column. | Optimize the mobile phase composition for column chromatography. A gradual gradient elution from a non-polar to a more polar solvent system can improve the separation of isomers with similar polarities. | |
| Dark-colored Product | Oxidation of Phenol: The starting material or product may have oxidized. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use high-purity, degassed solvents. |
| Presence of Nitrated Byproducts: Over-nitration can lead to colored impurities. | Adhere to the recommended reaction time and temperature to avoid over-nitration. The crude product may require purification by column chromatography to remove these colored impurities. |
Experimental Protocols
Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
This protocol is adapted from patent CN103724206A.[1]
Materials:
-
2-Bromo-4-fluorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-68%)
-
Chloroform
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
-
Ethanol
Equipment:
-
Reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid in a molar ratio of 1:3 to 1:8 while cooling in an ice bath to maintain a low temperature.
-
Reaction Setup: In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring at room temperature.
-
Nitration Reaction: Cool the solution of 2-bromo-4-fluorophenol to 20°C using a water bath. Slowly add the prepared nitrating mixture dropwise to the reaction flask, ensuring the temperature is maintained at or below 20°C.
-
Reaction Completion: After the addition of the nitrating mixture is complete, raise the temperature to 40-80°C and allow the reaction to proceed for a period of time (e.g., 3 hours), monitoring the progress by TLC.[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash the organic phase with water and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the chloroform by rotary evaporation to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from ethanol to yield the pure 2-Bromo-6-fluoro-4-nitrophenol as a light yellow solid. The reported yield is 89%.[1]
-
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
| Parameter | Value/Range | Reference |
| Starting Material | 2-Bromo-4-fluorophenol | [1] |
| Nitrating Agent | Sulfuric Acid-Nitric Acid Mixture | [1] |
| Molar Ratio (H₂SO₄:HNO₃) | 3:1 to 8:1 | [1] |
| Solvent | Chloroform | [1] |
| Addition Temperature | 20°C | [1] |
| Reaction Temperature | 40-80°C | [1] |
| Reaction Time | ~3 hours | [1] |
| Purification Method | Washing, Recrystallization from Ethanol | [1] |
| Reported Yield | 89% | [1] |
Visualizations
Reaction Pathway
Caption: Synthetic pathway for 2-Bromo-6-fluoro-4-nitrophenol.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
Technical Support Center: Managing Exothermic Reactions During Nitration of Phenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of phenols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides and FAQs
Q1: My nitration reaction is turning black and producing a lot of tarry byproducts. What's causing this and how can I prevent it?
A: The formation of black, tarry substances is a common issue in phenol nitration, often resulting from oxidation and polymerization of the phenol starting material or the nitrated products. This is particularly prevalent under harsh reaction conditions.
Troubleshooting Steps:
-
Reduce Reaction Temperature: The nitration of phenol is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and minimize side reactions. For mononitration, temperatures are often kept below 20°C, and in some cases, even below 0°C, to ensure the reaction is mild and controllable.[1][2]
-
Control the Rate of Reagent Addition: Add the nitrating agent (e.g., nitric acid) slowly and in small portions to the phenol solution.[3] This allows for better dissipation of the heat generated during the reaction.
-
Use Milder Nitrating Agents: Instead of concentrated nitric acid and sulfuric acid, consider using dilute nitric acid.[4][5][6] For highly reactive phenols, this is often sufficient and reduces the risk of oxidation.
-
Alternative Reagents: Explore milder and more selective nitrating systems. Options include:
-
Metal nitrates such as copper(II) nitrate in acetic acid.[7]
-
Bismuth(III) nitrate pentahydrate, which can be used in the solid phase or in solution at ambient temperatures.[8]
-
A combination of sodium nitrate with a solid acid catalyst like magnesium bisulfate (Mg(HSO₄)₂) and wet SiO₂ in dichloromethane offers a heterogeneous and mild reaction environment.[9][10]
-
-
Excess Nitric Acid: In some protocols, using an excess of nitric acid can help limit tar formation.[11]
Q2: I'm getting a mixture of ortho- and para-nitrophenol. How can I improve the selectivity for the para-isomer?
A: The hydroxyl group of phenol is an ortho-, para-director, so a mixture of isomers is expected. However, reaction conditions can be tuned to favor one isomer over the other.
Strategies to Enhance Para-Selectivity:
-
Reaction Temperature: While lower temperatures generally favor the formation of the ortho-isomer due to intramolecular hydrogen bonding, this is not always the case and is subject to debate in different sources. Some literature suggests that at room temperature, the ortho product is major, while at 100°C, the para product is favored because the hydrogen bonding is not sustained at higher temperatures.[12]
-
Bulky Nitrating Agents: The use of bulkier nitrating agents can sterically hinder the approach to the ortho-position, thereby favoring substitution at the less hindered para-position.
-
Indirect Nitration: A multi-step approach can provide high para-selectivity. First, sulfonate the phenol with sulfuric acid to form p-hydroxybenzenesulfonic acid. The sulfonic acid group blocks the para-position. Subsequent nitration will occur at the ortho-position relative to the hydroxyl group. Finally, the sulfonic acid group can be removed by hydrolysis to yield p-nitrophenol.[5]
Q3: My reaction is proceeding too quickly and I'm concerned about a runaway reaction. What are the key safety precautions?
A: Runaway reactions are a significant hazard due to the highly exothermic nature of nitration. Strict adherence to safety protocols is essential.
Essential Safety Measures:
-
Cooling Bath: Always have an efficient cooling bath (e.g., an ice-salt bath) ready to cool the reaction vessel.[3] The reaction should be conducted in the cooling bath to maintain the desired low temperature.
-
Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.[3] Do not let the temperature exceed the recommended range for your specific protocol. A temperature increase to 20°C can already lead to the development of nitrous fumes.[3]
-
Ventilation: Perform the reaction in a well-ventilated fume hood to handle potentially toxic nitrogen dioxide gas.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[13]
-
Quenching: Have a quenching agent (e.g., a large volume of cold water or ice) readily available to quickly dilute the reaction mixture and slow down the reaction in case of an emergency.[3]
-
Scale: Start with a small-scale reaction to understand its behavior before scaling up.
Q4: I'm observing the formation of dinitro or trinitrophenol, but I only want to synthesize the mononitro product. How can I avoid over-nitration?
A: Over-nitration occurs when the reaction conditions are too harsh, leading to the introduction of multiple nitro groups onto the phenol ring.
Methods to Prevent Polynitration:
-
Use Dilute Nitric Acid: For the synthesis of mononitrophenols, using dilute nitric acid at room temperature is a standard method.[4][6] Concentrated nitric acid will lead to the formation of 2,4,6-trinitrophenol (picric acid).[4][5][6]
-
Control Stoichiometry: Use a controlled amount of the nitrating agent. An excess of the nitrating agent can promote further nitration.
-
Low Temperature: Maintaining a low reaction temperature helps to control the reactivity and prevent subsequent nitrations.[1]
-
Reaction Time: Monitor the reaction progress (e.g., by TLC) and stop the reaction once the desired mononitro product is formed.
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental protocols for the nitration of phenols.
Table 1: Temperature Control in Phenol Nitration
| Nitration Method | Recommended Temperature Range | Purpose of Temperature Control |
| Dilute Nitric Acid | Low temperature (e.g., 298 K / 25 °C) | To obtain a mixture of ortho- and para-nitrophenols.[6] |
| Potassium Nitrate & Sulfuric Acid | 10-15 °C | To prevent the formation of nitrous fumes.[3] |
| General Mononitration | Below 0°C | To ensure a mild, controllable reaction and high selectivity.[1] |
| Sodium Nitrate & Mg(HSO₄)₂ in Dichloromethane | Room Temperature | To achieve nitration under mild, heterogeneous conditions.[9] |
Table 2: Reagent Concentrations and Ratios for Mononitration
| Phenol Derivative | Nitrating Agent System | Molar Ratio (Phenol:Nitrating Agent) | Solvent |
| Phenol | Dilute Nitric Acid | Not specified, but dilute solution | Water |
| Phenol | Mg(HSO₄)₂ / NaNO₃ / wet SiO₂ | 1:1: (0.2g SiO₂ per mmol phenol) | Dichloromethane |
| Phenol | Bi(NO₃)₃·5H₂O | 1:1 | Acetone or neat |
| Phenol | Cu(NO₃)₂ in Acetic Acid | 1:1.2 | Acetic Acid |
Experimental Protocols
Protocol 1: Mononitration of Phenol with Dilute Nitric Acid
This protocol is suitable for producing a mixture of o- and p-nitrophenols.
-
Preparation: In a flask equipped with a stirrer and a dropping funnel, place the phenol.
-
Cooling: Cool the flask in an ice bath to maintain a low temperature (around 20-25°C).
-
Addition of Nitric Acid: Slowly add dilute nitric acid dropwise to the phenol with constant stirring.
-
Reaction: Continue stirring for a specified period (e.g., 1-2 hours) while maintaining the low temperature.
-
Work-up: After the reaction is complete, the mixture of ortho- and para-nitrophenols can be separated by steam distillation. o-Nitrophenol is steam volatile, while p-nitrophenol is not.[5][6]
Protocol 2: Heterogeneous Nitration using Mg(HSO₄)₂ and NaNO₃
This method offers a milder and more controlled nitration.[9]
-
Mixture Preparation: In a round-bottom flask, create a suspension of phenol (1 equivalent), Mg(HSO₄)₂ (1 equivalent), NaNO₃ (1 equivalent), and wet SiO₂ (50% w/w, typically 0.2 g per mmol of phenol) in dichloromethane.
-
Reaction: Stir the heterogeneous mixture magnetically at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically short (e.g., 30 minutes).
-
Filtration: Once the reaction is complete, filter the reaction mixture.
-
Washing: Wash the residue with dichloromethane.
-
Drying and Solvent Removal: Add anhydrous Na₂SO₄ to the combined filtrate and washings to remove any residual water. After about 15 minutes, filter the mixture again. The solvent can then be removed by distillation to yield the nitrophenol products.
Visualizations
Caption: General experimental workflow for the nitration of phenols.
Caption: Troubleshooting decision tree for common issues in phenol nitration.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. savemyexams.com [savemyexams.com]
- 5. quora.com [quora.com]
- 6. byjus.com [byjus.com]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US3517075A - Nitration of phenol using recycle acid - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Recrystallization of Nitrophenols
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the purification of nitrophenols via recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of nitrophenols.
Q1: My compound has "oiled out" and formed a liquid layer instead of crystals upon cooling. What should I do?
A1: "Oiling out" is a common problem, often occurring when the solute's melting point is below the solvent's boiling point or when significant impurities are present. Here are several troubleshooting steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool slowly.[1]
-
Modify the Solvent System: The polarity of your solvent may be too high or too low. Try a different solvent or a mixed-solvent system. For instance, if using pure ethanol, try an ethanol/water mixture.
-
Lower the Cooling Temperature: Before cooling, ensure the solution is not supersaturated. Cool the solution very slowly. Sometimes, allowing the solution to cool to room temperature before placing it in an ice bath can prevent oiling.[1]
-
Induce Crystallization: At a temperature just above where the product oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal to encourage crystal formation instead of oiling.
Q2: I have dissolved my crude nitrophenol in hot solvent, but no crystals are forming even after cooling in an ice bath. What is the problem?
A2: This typically indicates that the solution is not supersaturated. Several techniques can resolve this:
-
Reduce Solvent Volume: You may have used too much solvent. Reheat the solution and gently boil off some of the solvent to increase the concentration of the solute. Allow it to cool again.[2]
-
Induce Nucleation: A supersaturated solution may lack nucleation sites for crystal growth to begin.
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches on the glass can provide a surface for crystals to form.[3]
-
Seeding: If you have a small sample of the pure product, add a single "seed crystal" to the cooled solution. This crystal will act as a template for further crystal growth.[2]
-
-
Ensure Slow Cooling: Rapid cooling can sometimes inhibit crystallization. Let the solution cool slowly to room temperature on the benchtop before moving it to an ice bath.
Q3: My final yield of recrystallized nitrophenol is very low. How can I improve it?
A3: A low yield can result from several factors during the process:
-
Excessive Solvent Use: Using more than the minimum amount of hot solvent required to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor after cooling.[2] Always use the minimum volume of boiling solvent necessary.
-
Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost with the insoluble impurities. To prevent this, use a pre-heated filter funnel and flask and add a slight excess of hot solvent before filtering. The excess solvent can be evaporated after filtration.[1][4]
-
Washing with a Warm or Excessive Amount of Solvent: When washing the collected crystals, use only a minimal amount of ice-cold solvent. Using warm solvent or too much solvent will redissolve some of your product.[2]
-
Inherent Solubility: The compound will always have some finite solubility in the cold solvent, meaning some loss is unavoidable. Choosing a solvent where the compound has very low solubility at cold temperatures can help minimize this loss.[2]
Q4: My crystals are still colored after recrystallization. How can I remove colored impurities?
A4: If the crude product solution is highly colored by impurities, an additional step is needed.
-
Use Activated Charcoal: After dissolving your crude nitrophenol in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal adsorbs the colored impurities.[4]
-
Perform Hot Filtration: Reheat the solution to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[4] Be careful not to add too much charcoal, as it can also adsorb your desired product, reducing the yield.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my nitrophenol isomer?
A1: The ideal recrystallization solvent should dissolve the nitrophenol completely when hot but poorly when cold. This differential solubility is key to a good recovery. For known compounds, solubility data can guide the choice. For new compounds, small-scale solubility tests with various solvents are necessary.[2] A mixed-solvent system, such as ethanol-water, is often effective when a single suitable solvent cannot be found.[5]
Q2: What are the likely impurities in my crude nitrophenol sample?
A2: Impurities typically depend on the synthetic route. If prepared by the nitration of phenol, common impurities include:
-
Unreacted Starting Materials: Residual phenol.[6]
-
Isomeric Byproducts: The nitration of phenol produces both ortho- and para-nitrophenol. If you are trying to isolate one, the other is an impurity. Meta-nitrophenol is generally not formed.[6]
-
Over-nitrated Products: Compounds like 2,4-dinitrophenol can form if reaction conditions are too harsh.[6]
-
Side-reaction Products: Oxidation or degradation products can contribute to coloration.[7]
Q3: What safety precautions are essential when working with nitrophenols?
A3: Nitrophenols are hazardous materials and require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: Handle nitrophenols in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhaling dust or vapors.[9][10]
-
Hazard Information: Nitrophenols are harmful if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged or repeated exposure.[8][11]
-
Emergency Measures: Ensure an eye wash station and safety shower are readily accessible.[12] In case of skin contact, wash the affected area thoroughly with water.[10][12]
Data Presentation
Table 1: Common Solvents for Nitrophenol Recrystallization
| Nitrophenol Isomer | Suitable Solvents / Solvent Systems | Notes |
| o-Nitrophenol | Ethanol, Methylene Chloride/Hexane, Methylene Chloride/Petrol Ether.[13] | o-Nitrophenol is volatile with steam, a property often used for initial separation from the p-isomer.[14][15] |
| m-Nitrophenol | Water, Ethanol.[7][16] | Can be purified by recrystallization from hot hydrochloric acid.[17] |
| p-Nitrophenol | Water, Dilute Hydrochloric Acid, Ethanol.[14][16][18] | Has low solubility in cold water but is more soluble in hot water, making water a good choice.[7] |
| General Nitrophenols | Acetone, Ethanol, Methanol, Acetonitrile.[19] Mixed solvents like Ethanol/Water are frequently used.[20] | The choice of solvent depends heavily on the specific impurities present.[19] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of p-Nitrophenol from Water
-
Dissolution: Place the crude p-nitrophenol in an Erlenmeyer flask. In a separate beaker, bring a volume of deionized water to a boil. Add the minimum amount of boiling water to the flask containing the crude solid while swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities.
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a desiccator.[3]
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: Place the crude nitrophenol in an Erlenmeyer flask. Add the minimum amount of hot ethanol (the "soluble solvent") required to dissolve the solid completely.[21]
-
Saturation: While keeping the ethanol solution hot, add hot water (the "insoluble solvent") dropwise until the solution becomes faintly and persistently cloudy.[5][21]
-
Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again. At this point, the solution is saturated.[5]
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4 through 7 from the Single-Solvent Recrystallization protocol. For washing the crystals, use a small amount of an ice-cold mixture of ethanol and water in approximately the same ratio used for the crystallization.[22]
Visualizations
Caption: General workflow for single-solvent recrystallization.
Caption: Troubleshooting common recrystallization cooling problems.
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 6. ukessays.com [ukessays.com]
- 7. benchchem.com [benchchem.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. nj.gov [nj.gov]
- 13. US6320081B1 - O-Nitro(thio)phenol derivatives, and their preparation - Google Patents [patents.google.com]
- 14. US3933929A - Process for the purification of p-nitrophenol - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. US3848002A - Process for the production of p-nitrophenols - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: 2-Bromo-6-fluoro-4-nitrophenol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and analysis of 2-Bromo-6-fluoro-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Bromo-6-fluoro-4-nitrophenol, and what are the typical reagents?
A1: The most common and direct method for synthesizing 2-Bromo-6-fluoro-4-nitrophenol is through the electrophilic nitration of 2-Bromo-4-fluorophenol. This reaction typically employs a nitrating agent, which is a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), often in a chlorinated solvent like chloroform.[1] The reaction is usually performed at controlled temperatures, starting at room temperature and then warming to 40-80°C to ensure completion.[1]
Q2: I am observing a lower-than-expected yield for my reaction. What are the potential causes?
A2: Low yields in the synthesis of 2-Bromo-6-fluoro-4-nitrophenol can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be checked by using Thin Layer Chromatography (TLC) to see if the starting material, 2-Bromo-4-fluorophenol, is still present.
-
Suboptimal Reaction Temperature: The temperature control is crucial. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, if it's too high, it can promote the formation of degradation products or unwanted side products.
-
Improper Reagent Stoichiometry: The ratio of nitric acid and sulfuric acid to the starting material is critical. An insufficient amount of the nitrating agent will result in an incomplete reaction.
-
Product Loss During Workup: The product can be lost during the aqueous washing and extraction steps. Ensure proper phase separation and minimize the number of transfers.
-
Formation of Byproducts: The formation of significant amounts of byproducts will inherently reduce the yield of the desired product.
Q3: My final product has a persistent yellow or brown color after purification. What could be the cause?
A3: A persistent color in the final product often indicates the presence of nitrated impurities. Even small traces of certain byproducts can impart a noticeable color. The starting material, 2-Bromo-4-fluorophenol, is typically a colorless solid, while the nitrated product is a yellow solid. However, over-nitrated species or other isomeric byproducts can be more intensely colored. Standard purification techniques like recrystallization or column chromatography should be employed to remove these colored impurities.
Troubleshooting Guide: Byproduct Analysis
Q4: I see multiple spots on my TLC plate besides my product spot. What are the likely byproducts in my reaction mixture?
A4: During the nitration of 2-Bromo-4-fluorophenol, several byproducts can form. The most common ones are:
-
Unreacted Starting Material: 2-Bromo-4-fluorophenol.
-
Isomeric Products: While the hydroxyl group directs nitration to the ortho and para positions, and the position para to the hydroxyl group is blocked by fluorine, and one ortho position is blocked by bromine, there is still a possibility of nitration at other positions on the ring, though these are generally minor products.
-
Di-nitrated Byproducts: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), a second nitro group can be added to the aromatic ring, leading to the formation of 2-Bromo-4-fluoro-dinitrophenol isomers.
-
Oxidation Products: Strong acidic and oxidizing conditions can sometimes lead to the formation of quinone-like structures or other degradation products.
Below is a diagram illustrating the main reaction and the formation of a potential di-nitrated byproduct.
Caption: Synthetic pathway for 2-Bromo-6-fluoro-4-nitrophenol.
Q5: I have an unknown peak in my HPLC/GC chromatogram. How can I identify it?
A5: Identifying an unknown peak requires a systematic approach using various analytical techniques. The following workflow can be used:
Caption: Workflow for identifying unknown impurities.
The first step is to use a mass spectrometry (MS) detector coupled with your chromatography system (LC-MS or GC-MS) to determine the molecular weight of the unknown compound. This information is invaluable for proposing a molecular formula and structure. For confirmation, the impurity can be isolated and further analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols & Data
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Byproduct Analysis
This protocol is a general method for the analysis of nitrophenols and can be adapted for 2-Bromo-6-fluoro-4-nitrophenol and its byproducts.[2][3]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic solvent like acetonitrile or methanol.[2] A typical starting point could be 80:20 (v/v) buffer:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 290 nm.[4]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase or a compatible solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
Table 1: Expected HPLC Retention Characteristics (Relative)
| Compound | Expected Relative Retention Time | Notes |
| 2-Bromo-4-fluorophenol | Shortest | Less polar than the nitrated products. |
| 2-Bromo-6-fluoro-4-nitrophenol | Intermediate | Desired Product. |
| Isomeric Nitrophenols | Close to the main product | May co-elute or appear as shoulder peaks. |
| Di-nitrated Byproducts | Longest | The additional nitro group increases polarity. |
Note: Actual retention times will vary depending on the specific HPLC system, column, and mobile phase composition.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for separating and identifying volatile and semi-volatile byproducts.[5][6]
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250-280°C) at a rate of 10-20°C/min.
-
Mass Spectrometer: Use Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol. Derivatization may be necessary for better peak shape and volatility of phenolic compounds, but many can be analyzed directly.[7]
Table 2: Key Mass-to-Charge (m/z) Ratios for MS Identification
| Compound | Molecular Weight ( g/mol ) | Expected Key m/z Fragments |
| 2-Bromo-4-fluorophenol | 191.00 | M⁺ at 190/192 (due to Br isotopes), fragments from loss of Br, OH. |
| 2-Bromo-6-fluoro-4-nitrophenol | 235.99 | M⁺ at 235/237, fragments corresponding to loss of NO₂, NO, etc. |
| Di-nitrated Byproduct | 280.99 | M⁺ at 280/282, fragments from loss of nitro groups. |
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of the product and any isolated byproducts.[8]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiment: Acquire a standard ¹H NMR spectrum. The aromatic region (typically 6.5-8.5 ppm) will be most informative for identifying isomers.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Aromatic Protons | Predicted Chemical Shift Range (ppm) |
| 2-Bromo-4-fluorophenol | 3 protons | ~6.8 - 7.2 |
| 2-Bromo-6-fluoro-4-nitrophenol | 2 protons | ~7.5 - 8.2 |
Note: The specific chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for determining the substitution pattern on the benzene ring.
By following these troubleshooting guides and analytical protocols, researchers can effectively identify and minimize byproducts in the production of 2-Bromo-6-fluoro-4-nitrophenol, leading to higher purity and yield of the final product.
References
- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
How to avoid over-nitration in phenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding over-nitration during phenol synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the nitration of phenol, offering explanations and actionable solutions to prevent the formation of di- and tri-nitrated products.
FAQs
Q1: What are the primary causes of over-nitration in phenol synthesis?
Over-nitration, the formation of di- or tri-nitrophenols, is primarily caused by the high reactivity of the phenol ring, which is strongly activated by the hydroxyl (-OH) group.[1][2][3] This increased electron density makes the ring highly susceptible to electrophilic attack by the nitronium ion (NO₂⁺).[3][4] Key contributing factors to over-nitration include:
-
High Temperatures: Elevated reaction temperatures increase the reaction rate, making it difficult to control and promoting multiple nitrations.[1]
-
Concentrated Nitrating Agents: The use of concentrated nitric acid, especially in the presence of a strong acid catalyst like sulfuric acid, generates a high concentration of nitronium ions, leading to rapid and multiple substitutions.[2][5]
-
Reaction Time: Allowing the reaction to proceed for too long can lead to the nitration of the initially formed mononitrophenol products.
Q2: How does temperature control affect the selectivity of phenol nitration?
Temperature is a critical parameter for controlling the selectivity of phenol nitration.
-
Low Temperatures (0-20°C): Conducting the nitration at low temperatures (e.g., in an ice bath) is crucial for controlling the reaction rate.[1][6] It slows down the reaction, allowing for the selective formation of mononitrophenols and minimizing the formation of polynitrated byproducts.[1] For instance, some procedures recommend maintaining the temperature below 20°C during the addition of phenol to the nitrating mixture.[6]
-
High Temperatures: Higher temperatures lead to a more violent and less controllable reaction, significantly increasing the likelihood of over-nitration.[1]
Q3: What is the role of nitric acid concentration in preventing over-nitration?
The concentration of nitric acid directly influences the concentration of the active electrophile, the nitronium ion (NO₂⁺).
-
Dilute Nitric Acid: Using dilute nitric acid (e.g., 6 wt% to 30%) is a common strategy to avoid over-nitration.[1][7][8] A lower concentration of nitric acid results in a lower concentration of nitronium ions, thus favoring mononitration.[4][9]
-
Concentrated Nitric Acid: Concentrated nitric acid, especially when mixed with sulfuric acid (nitrating mixture), leads to a high concentration of nitronium ions and readily nitrates phenol to 2,4,6-trinitrophenol (picric acid).[2][5]
Q4: Are there alternative nitrating agents that offer better selectivity?
Yes, several alternative nitrating agents and catalyst systems have been developed to improve the selectivity of mononitration and avoid the harsh conditions of traditional methods. These include:
-
Metal Nitrates: Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃ · 5H₂O) and Iron(III) nitrate nonahydrate (Fe(NO₃)₃ · 9H₂O) have been used for the selective mononitration of activated phenols in acetone at ambient temperature or reflux, with minimal overnitrated compounds detected.[10]
-
Heterogeneous Systems: A combination of magnesium hydrogen sulfate (Mg(HSO₄)₂), sodium nitrate (NaNO₃), and wet silica (SiO₂) in dichloromethane provides a mild and heterogeneous system for mononitration at room temperature.[11]
-
Solid Acid Catalysts: Various solid acid catalysts, such as γ-alumina, have been employed to facilitate the selective nitration of phenol using dilute nitric acid.[7]
Q5: How can I minimize the formation of tar and other byproducts?
Tar formation, often appearing as a black, sticky goo, is a common issue in phenol nitration, indicating unclean reaction conditions.[1][12] Strategies to minimize tar formation include:
-
Strict Temperature Control: Maintaining a low and stable reaction temperature is paramount.[1][6]
-
Controlled Reagent Addition: Slow, dropwise addition of the nitrating agent or the phenol solution helps to dissipate heat and maintain control over the reaction.[6]
-
Use of Scavengers: In some cases, side reactions involving nitrogen dioxide (NO₂) can contribute to byproduct formation.[6] While not a standard approach, exploring scavengers could be a potential strategy.
-
Alternative Methodologies: Employing milder and more selective nitration protocols, such as those using metal nitrates or heterogeneous catalysts, can significantly reduce the formation of tars and other impurities.[10][11] Oxidation byproducts like benzoquinone can also form, and using milder conditions can help to avoid these as well.[13]
Data Presentation: Comparison of Phenol Nitration Methods
The following table summarizes quantitative data from different experimental protocols for the mononitration of phenol, highlighting the conditions used to avoid over-nitration.
| Nitrating System | Phenol:Nitrating Agent Ratio | Temperature (°C) | Reaction Time (h) | Solvent | Yield of Mononitrophenols (%) | Reference |
| Bi(NO₃)₃ · 5H₂O | 2:1 | 20 - 56 | 6 - 20 | Acetone | 62 - 93 | [10] |
| Fe(NO₃)₃ · 9H₂O | 2:1 | 20 - 56 | 2 - 24 | Acetone | 65 - 85 | [10] |
| Mg(HSO₄)₂ / NaNO₃ / wet SiO₂ | 1:1:1 | Room Temperature | 0.5 | Dichloromethane | ~62 (o- and p- combined) | [11] |
| Dilute HNO₃ (30%) / γ-Alumina | - | Room Temperature | 4.5 | Carbon Tetrachloride | High conversion to o-nitrophenol | [7] |
| K₂NO₃ / H₂SO₄ | 1:1.83 | 10 - 15 | 1.5 (microwave) | Water | - |
Experimental Protocols
This section provides a detailed methodology for a key experiment designed to achieve selective mononitration of phenol.
Protocol 1: Selective Mononitration using Bismuth(III) Nitrate [10]
This protocol describes a simple and efficient procedure for the selective mononitration of phenol with minimal over-nitration.
Materials:
-
Phenol
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃ · 5H₂O)
-
Acetone
-
Celite
-
Sodium bicarbonate (NaHCO₃)
-
Magnetic stirrer
-
Reaction flask
-
Filtration apparatus
-
Thin-layer chromatography (TLC) plates (silica-coated)
Procedure:
-
To a reaction flask, add phenol (20.0 mmol) and bismuth(III) nitrate pentahydrate (10.0 mmol).
-
Add acetone (100 ml) to the solid mixture.
-
Stir the resulting mixture magnetically at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by TLC, typically within 6-20 hours), filter the insoluble materials through a Celite pad.
-
Wash the Celite pad with an additional 50 ml of acetone.
-
Treat the combined filtrate with solid sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Filter the mixture to remove the sodium bicarbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography to separate the ortho and para isomers.
Visualizations
Phenol Nitration Pathway
Caption: Reaction pathway for the electrophilic nitration of phenol.
Experimental Workflow to Avoid Over-nitration
Caption: A generalized workflow for performing selective phenol mononitration.
Troubleshooting Logic for Over-nitration
Caption: A troubleshooting flowchart for addressing over-nitration issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. Phenol can be nitrated with dilute nitric acid. Explain why the nitratio.. [askfilo.com]
- 4. Khan Academy [khanacademy.org]
- 5. quora.com [quora.com]
- 6. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to 2-Bromo-6-fluoro-4-nitrophenol and Other Nitrophenols in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Substituted nitrophenols are a versatile class of intermediates, valued for their utility in a range of transformations, including cross-coupling reactions, etherifications, and as precursors to functionalized anilines. This guide provides an objective comparison of 2-Bromo-6-fluoro-4-nitrophenol against other commonly utilized nitrophenol derivatives, supported by available experimental data, to aid researchers in their synthetic planning.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of substituted nitrophenols typically involves the nitration of a corresponding phenol derivative. The yields and reaction conditions can vary depending on the substrate and the nitrating agent employed. Below is a summary of the synthesis and key properties of 2-Bromo-6-fluoro-4-nitrophenol and other relevant nitrophenols.
| Compound | Starting Material | Synthetic Method | Reported Yield (%) | Melting Point (°C) |
| 2-Bromo-6-fluoro-4-nitrophenol | 2-Bromo-4-fluorophenol | Nitration with H₂SO₄/HNO₃ in Chloroform | 89%[1] | 67[2] |
| 2-Bromo-6-nitrophenol | 2-Nitrophenol | Bromination with NBS and cyclohexylamine | 77%[3] | 66-70[4] |
| 2,6-Dibromo-4-nitrophenol | p-Nitrophenol | Bromination with Br₂ in acetic acid | 96-98% | 138-140 |
| 2-Bromo-4-nitrophenol | 2-Methoxy-5-nitroaniline | Diazotization, Sandmeyer reaction, and hydrolysis | 55.8% | Not specified |
Performance in Synthetic Applications: A Focus on Cross-Coupling and Etherification Reactions
The presence of a bromine atom and a nitro group on the phenolic ring makes these compounds valuable precursors in various synthetic transformations. The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. The phenolic hydroxyl group can be readily etherified, for example, through the Williamson ether synthesis, to introduce diverse functionalities. The nitro group, in turn, can be reduced to an amine, opening up further avenues for molecular elaboration.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are prevalent in many biologically active molecules. The general scheme involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid.
A patent for the synthesis of Eltrombopag describes a Suzuki coupling reaction of 2-bromo-6-nitrophenol with 3-carboxybenzeneboronic acid using a Pd/C catalyst, although a specific yield for this step is not provided in the snippet.[5] Another synthesis of an Eltrombopag intermediate reports a 77% yield for the Suzuki-Miyaura coupling of 2-bromo-6-nitroanisole.[3] Generally, yields for Suzuki-Miyaura reactions are moderate to high, but are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used.[6][7][8]
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[2][9] The phenolic proton of nitrophenols is acidic and can be readily deprotonated by a suitable base to form the corresponding phenoxide, which can then act as a nucleophile.
A patent describing the synthesis of Eltrombopag intermediates details the benzylation of 2-bromo-6-nitrophenol in acetonitrile with benzyl chloride and potassium carbonate, achieving a 90.7% yield of the corresponding benzyl ether.[10] This high yield suggests that substituted nitrophenols are excellent substrates for etherification reactions.
Reduction of the Nitro Group
A key synthetic transformation for nitrophenols is the reduction of the nitro group to an amine. This opens up a plethora of subsequent functionalization possibilities, such as amide bond formation, diazotization, and N-alkylation. Common reagents for nitro group reduction include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), and metal-mediated reductions (e.g., Fe/HCl, SnCl₂).[11][12] The choice of reducing agent is often dictated by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation with Pd/C may also reduce other functionalities, while reagents like SnCl₂ can offer greater chemoselectivity.[11]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromo-Nitrophenol Derivative
Materials:
-
Bromo-nitrophenol derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the bromo-nitrophenol derivative, arylboronic acid, and base.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Williamson Ether Synthesis of a Nitrophenol Derivative
Materials:
-
Nitrophenol derivative (1.0 equiv)
-
Alkyl halide (1.1 equiv)
-
Base (e.g., K₂CO₃, 1.5 equiv)
-
Solvent (e.g., Acetonitrile or DMF)
Procedure:
-
To a flask, add the nitrophenol derivative and the solvent.
-
Add the base to the mixture and stir for a short period to form the phenoxide.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude ether, which can be further purified by chromatography or crystallization.
General Procedure for the Reduction of a Nitrophenol Derivative
Materials:
-
Nitrophenol derivative (1.0 equiv)
-
Reducing agent (e.g., SnCl₂·2H₂O, 3-5 equiv)
-
Solvent (e.g., Ethanol)
Procedure:
-
Dissolve the nitrophenol derivative in the solvent in a round-bottom flask.
-
Add the reducing agent to the solution.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude aminophenol.
-
Purify as necessary by column chromatography or crystallization.
Logical Workflow for Bioactive Molecule Synthesis
The following diagram illustrates a hypothetical synthetic workflow utilizing a substituted nitrophenol as a key intermediate in the synthesis of a potential bioactive molecule. This workflow demonstrates a common sequence of reactions: etherification, followed by nitro group reduction, and subsequent amide coupling.
Conclusion
2-Bromo-6-fluoro-4-nitrophenol stands out as a valuable synthetic intermediate due to its straightforward, high-yielding synthesis and the presence of multiple functional groups that can be selectively manipulated. The fluorine substituent can impart unique physicochemical properties to the final products, which is often desirable in drug discovery. While a direct, comprehensive comparison of its reactivity against other nitrophenols in various synthetic applications is not yet available, the existing data on analogous compounds suggest that it is a highly versatile and efficient building block. The provided experimental protocols offer a solid starting point for researchers to incorporate these valuable intermediates into their synthetic strategies for the development of novel pharmaceuticals and fine chemicals. Further research into the comparative reactivity of these nitrophenols would be highly beneficial to the synthetic community.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Eltrombopag: Synthesis and Mechanism_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. CN104725318A - Synthetic method of eltrombopag olamine - Google Patents [patents.google.com]
- 6. ikm.org.my [ikm.org.my]
- 7. mdpi.com [mdpi.com]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. US11161821B2 - Process for the preparation of Eltrombopag olamine and its intermediates - Google Patents [patents.google.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
Comparing the reactivity of 2-Bromo-6-fluoro-4-nitrophenol with similar compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Halogenated nitrophenols are a class of versatile intermediates, and their reactivity is a critical consideration in synthetic planning. This guide provides a detailed comparison of the reactivity of 2-Bromo-6-fluoro-4-nitrophenol with structurally similar compounds, supported by predicted data and established experimental protocols.
Introduction to Reactivity
The reactivity of substituted phenols is primarily governed by the electronic effects of the substituents on the aromatic ring and the acidity of the phenolic hydroxyl group. Electron-withdrawing groups, such as nitro (-NO₂), bromo (-Br), and fluoro (-F) groups, play a significant role in modulating the electron density of the benzene ring and the stability of the corresponding phenoxide ion. In 2-Bromo-6-fluoro-4-nitrophenol, the presence of three electron-withdrawing groups significantly influences its chemical behavior in various reactions.
Acidity and pKa
The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the negative charge on the phenoxide ion through inductive and resonance effects, thereby increasing the acidity (i.e., lowering the pKa). The position of these substituents is also crucial. Nitro groups at the ortho and para positions exert a strong electron-withdrawing effect through both resonance and induction, significantly increasing acidity. Halogens also contribute to increased acidity through their inductive electron-withdrawing effect.
For 2-Bromo-6-fluoro-4-nitrophenol, the nitro group is para to the hydroxyl group, while the bromo and fluoro groups are in the ortho positions. This substitution pattern leads to a highly acidic phenol. Below is a comparison of the predicted pKa values for 2-Bromo-6-fluoro-4-nitrophenol and similar compounds.
| Compound | Structure | Predicted pKa[1][2] |
| 2-Bromo-6-fluoro-4-nitrophenol | 5.01 ± 0.38 | |
| 2,6-Dichloro-4-nitrophenol | 3.81 ± 0.44 | |
| Phenol | 9.98 |
Note: The pKa values are predicted and should be considered as estimates. Experimental verification is recommended.
The predicted pKa value of 2-Bromo-6-fluoro-4-nitrophenol (5.01) indicates it is a significantly stronger acid than phenol (pKa ≈ 10). The lower predicted pKa of 2,6-dichloro-4-nitrophenol (3.81) suggests that two chlorine atoms have a stronger combined electron-withdrawing effect than one bromine and one fluorine atom in the ortho positions, leading to a more stabilized phenoxide ion and thus a stronger acid.
Reactivity in Key Synthetic Reactions
The electron-deficient nature of the aromatic ring in 2-Bromo-6-fluoro-4-nitrophenol influences its reactivity in common synthetic transformations such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Williamson ether synthesis.
Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings bearing strong electron-withdrawing groups, particularly ortho and para to a leaving group, are activated towards nucleophilic aromatic substitution. In 2-Bromo-6-fluoro-4-nitrophenol, the nitro group strongly activates the ring for SNAr. The relative reactivity of the halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I, which is counterintuitive to their electronegativity but is related to the stability of the C-X bond and the ability of the halogen to stabilize the intermediate Meisenheimer complex. Given this trend, the fluorine atom in 2-Bromo-6-fluoro-4-nitrophenol would be expected to be more susceptible to substitution by a strong nucleophile than the bromine atom.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction widely used for the formation of C-C bonds. The reactivity of the aryl halide in the oxidative addition step is a key factor. The general reactivity trend for halogens in this reaction is I > Br > OTf > Cl. Therefore, the bromine atom in 2-Bromo-6-fluoro-4-nitrophenol is the more reactive site for Suzuki-Miyaura coupling compared to the fluorine atom, which is generally unreactive under typical Suzuki conditions. The electron-withdrawing substituents on the ring can also influence the rate of oxidative addition.
Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide to form an ether. In the context of 2-Bromo-6-fluoro-4-nitrophenol, the phenolic proton is readily removed by a base to form the corresponding phenoxide. This phenoxide can then act as a nucleophile in a reaction with an alkyl halide. The high acidity of the phenol facilitates the formation of the phenoxide even with weaker bases. The nucleophilicity of the resulting phenoxide will be somewhat diminished due to the electron-withdrawing nature of the ring substituents, but the reaction is generally feasible.
Experimental Protocols
Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
This protocol describes the nitration of 2-bromo-4-fluorophenol.
Materials:
-
2-bromo-4-fluorophenol
-
Sulfuric acid (concentrated)
-
Nitric acid (concentrated)
-
Chloroform
-
Water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
In a reaction flask, dissolve 0.05 mol of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.
-
Control the temperature at 20 °C and dropwise add a nitrating mixture of 0.065 mol of sulfuric acid and nitric acid in a 1:5.5 molar ratio.
-
After the addition is complete, warm the reaction mixture to 45 °C and stir for 3 hours.
-
Upon completion of the reaction, wash the organic phase with water and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the light yellow product.
Expected Yield: 89%
General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-4-nitrophenol
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2-Bromo-6-fluoro-4-nitrophenol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-Bromo-6-fluoro-4-nitrophenol, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Williamson Ether Synthesis with 2-Bromo-6-fluoro-4-nitrophenol
This protocol provides a general method for the synthesis of ethers from 2-Bromo-6-fluoro-4-nitrophenol.
Materials:
-
2-Bromo-6-fluoro-4-nitrophenol (1.0 equiv)
-
Alkyl halide (1.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH, 1.5 equiv)
-
Anhydrous solvent (e.g., DMF, acetone, acetonitrile)
Procedure:
-
To a round-bottom flask, add 2-Bromo-6-fluoro-4-nitrophenol and the anhydrous solvent.
-
Add the base portion-wise with stirring.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Key reaction pathways for 2-Bromo-6-fluoro-4-nitrophenol.
Caption: A generalized workflow for synthetic reactions involving substituted phenols.
Conclusion
2-Bromo-6-fluoro-4-nitrophenol is a highly functionalized and reactive intermediate. Its acidity and reactivity are significantly influenced by the presence of three electron-withdrawing substituents. The bromine atom serves as the primary reactive site for palladium-catalyzed cross-coupling reactions, while the fluorine atom is more susceptible to nucleophilic aromatic substitution. The acidic nature of the phenolic hydroxyl group facilitates its participation in reactions such as ether synthesis. Understanding these reactivity patterns is essential for the effective utilization of this versatile building block in the synthesis of novel compounds for various applications in the life sciences.
References
Navigating the Bioactive Landscape of 2-Bromo-6-fluoro-4-nitrophenol and its Potential Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with significant biological activity is a cornerstone of innovation. Halogenated and nitrated phenolic compounds are of particular interest due to their diverse applications, ranging from agrochemicals to pharmaceuticals. This guide provides a comparative analysis of the known biological activities of 2-Bromo-6-fluoro-4-nitrophenol and explores the potential activities of its derivatives based on data from structurally analogous compounds. While specific data on derivatives of 2-Bromo-6-fluoro-4-nitrophenol remains limited in publicly accessible research, this guide synthesizes available information to inform future research and development.
Biological Activity of 2-Bromo-6-fluoro-4-nitrophenol
Currently, the most well-documented biological activity of the parent compound, 2-Bromo-6-fluoro-4-nitrophenol, is in the agricultural sector, where it has demonstrated notable fungicidal and herbicidal properties.
A key patent discloses its efficacy against several plant pathogens. The fungicidal activity of 2-Bromo-6-fluoro-4-nitrophenol is significantly higher than that of related compounds like 4-fluorophenol, 2-bromo-4-fluorophenol, and 2-nitro-4-fluorophenol.[1]
Fungicidal Activity
The inhibitory effects of 2-Bromo-6-fluoro-4-nitrophenol against various plant pathogenic fungi are summarized below. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a substance that gives half-maximal response.
| Pathogen | Common Disease | EC50 (mg/L) |
| Gaeumannomyces graminis | Take-all disease in wheat | 4.76 |
| Alternaria solani | Apple rot, early blight | 3.18 |
| Colletotrichum gloeosporioides | Anthracnose in citrus | 4.34 |
| Botrytis cinerea | Gray mold in cabbage | 11.01 |
| Fusarium oxysporum | Cotton wilt | 5.75 |
| Data sourced from patent CN103724206A.[1] |
Potential Biological Activities of 2-Bromo-6-fluoro-4-nitrophenol Derivatives
While specific research on the biological activities of 2-Bromo-6-fluoro-4-nitrophenol derivatives is still emerging, the activities of other bromophenol derivatives suggest promising avenues for investigation in anticancer, antimicrobial, and enzyme inhibition domains.
Anticancer Potential
Schiff base derivatives of bromophenols have shown potential as cytotoxic agents against various cancer cell lines.[2] Although the following data is for general bromophenol Schiff bases and not specifically for derivatives of 2-Bromo-6-fluoro-4-nitrophenol, it provides a valuable comparative baseline for future studies.
| Compound Class | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| Bromophenol Schiff Bases (General) | 1.47 - 4.12 µM | 5.95 - 45.39 µM | 9.07 - 73.69 µM | 12.83 µM |
| Reference Drug (Cisplatin) | - | 32.38 µM | - | - |
| Reference Drug (5-Fluorouracil) | - | - | 6.44 µM | - |
| This data is derived from studies on various bromophenol derivatives and is intended for comparative purposes.[2] |
Antimicrobial and Enzyme Inhibitory Potential
Derivatives of bromophenols are also being explored for their antimicrobial and enzyme inhibitory activities. For instance, some bromophenol compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in the study of Alzheimer's disease.[2]
| Compound Class | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | α-Glycosidase |
| Bromophenol Derivatives (General) | 0.13 - 14.74 nM (Ki) | 5.11 - 23.95 nM (Ki) | 63.96 - 206.78 nM (Ki) |
| This data is from studies on various bromophenol derivatives and is provided for comparative purposes.[2] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. Below are methodologies relevant to the biological activities discussed.
Fungicidal Activity Assay (as per CN103724206A)
This protocol is used to determine the EC50 of a compound against plant pathogenic fungi.
-
Preparation of Media: A specific concentration of the test compound (e.g., 2-Bromo-6-fluoro-4-nitrophenol) is added to a 100mL Potato Dextrose Agar (PDA) sterilizing medium at approximately 50°C.
-
Plating: The mixture is shaken and poured into sterilized petri dishes (60mm diameter).
-
Inoculation: After the medium has solidified, a 5mm diameter cake of the pathogenic fungus is placed in the center of the plate.
-
Control: A control plate is prepared with the same solvent but without the test compound. Each treatment is repeated three times.
-
Incubation: The plates are incubated at 25°C.
-
Measurement: The colony diameter is measured over time using the right-angled intersection method.
-
Calculation: The bacteriostasis rate is calculated, and the EC50 value is determined.[1]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan salt.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[2]
Visualizing Workflows and Pathways
Understanding the experimental workflow and potential mechanisms of action is facilitated by clear diagrams.
Caption: A generalized workflow for the synthesis and biological evaluation of novel 2-Bromo-6-fluoro-4-nitrophenol derivatives.
A potential mechanism for the anticancer activity of phenolic compounds is the induction of apoptosis (programmed cell death).
Caption: A simplified signaling pathway illustrating the induction of apoptosis by a phenolic compound.
Conclusion
2-Bromo-6-fluoro-4-nitrophenol has established biological activity as a potent agricultural fungicide. While the therapeutic potential of its derivatives has not yet been extensively explored in published literature, the known activities of structurally related bromophenols provide a strong rationale for their synthesis and evaluation. Future research focusing on the development of novel derivatives, coupled with systematic screening for anticancer, antimicrobial, and enzyme inhibitory activities, could unlock new therapeutic agents. The experimental protocols and potential mechanisms of action outlined in this guide offer a foundational framework for such investigations.
References
Efficacy of 2-Bromo-6-fluoro-4-nitrophenol as a fungicide compared to alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fungicidal efficacy of 2-Bromo-6-fluoro-4-nitrophenol with alternative, commercially available fungicides. The data presented is compiled from patent literature and scientific publications to offer an objective performance benchmark. Detailed experimental protocols and a proposed mechanism of action are included to support further research and development.
Quantitative Comparison of Fungicidal Activity
The following tables summarize the available quantitative data on the efficacy of 2-Bromo-6-fluoro-4-nitrophenol and its analogs, alongside commercial fungicides, against various plant pathogenic fungi. Efficacy is primarily presented as the half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC), where lower values indicate higher fungicidal activity.
Table 1: Efficacy against Gaeumannomyces graminis (Take-all fungus)
| Compound | Fungicide Class | EC₅₀ (mg/L) | Reference |
| 2-Bromo-6-fluoro-4-nitrophenol | Halogenated Nitrophenol | Not explicitly stated, but implied to be potent | |
| 2-Bromo-4-fluorophenol | Halogenated Phenol | 30.35 | [cite: ] |
| 2-Nitro-4-fluorophenol | Nitrophenol | 20.30 | [cite: ] |
| 4-Fluorophenol | Halogenated Phenol | > 80 (26.2% inhibition at 80 mg/L) | [cite: ] |
| Tebuconazole | DMI - Triazole | 0.021 - 0.1 | [1][2] |
| Azoxystrobin | QoI - Strobilurin | 0.014 - 0.399 | [1][2] |
Table 2: Efficacy against Botrytis cinerea (Gray Mold)
| Compound | Fungicide Class | MIC (µg/mL) | EC₅₀ (µg/mL) | Reference |
| 2-Bromo-6-fluoro-4-nitrophenol | Halogenated Nitrophenol | Data not available | Data not available | |
| Fludioxonil | Phenylpyrrole | < 0.1 | < 0.1 | [3] |
| Boscalid | SDHI | - | 0.01 - 69.91 | [3] |
| Iprodione | Dicarboximide | - | 0.1 - 1.42 | [4] |
| Tebuconazole | DMI - Triazole | - | 0.03 - 1 | [4] |
| Pyrimethanil | Anilinopyrimidine | - | 0.03 - 75 | [3] |
| Fenpyrazamine | Pyrazole | - | Data not specified | [3] |
| Azoxystrobin | QoI - Strobilurin | - | >100 (Resistant) | [4] |
| Phenazine-1-carboxylic acid | Phenazine | 25 | 3.12 | [5] |
Table 3: Efficacy against Colletotrichum gloeosporioides (Anthracnose)
| Compound | Fungicide Class | EC₅₀ (µg/mL) | Reference |
| 2-Bromo-6-fluoro-4-nitrophenol | Halogenated Nitrophenol | Data not available | |
| Prochloraz | DMI - Imidazole | 0.023 - 0.062 | [6] |
| Tebuconazole | DMI - Triazole | 2.48 | [7] |
| Difenoconazole | DMI - Triazole | Data not specified | [7] |
| Propiconazole | DMI - Triazole | 100% inhibition at 0.1% | [7] |
| Myclobutanil | DMI - Triazole | 97.2% inhibition | [7] |
| Azoxystrobin | QoI - Strobilurin | 35.7% inhibition |
Table 4: Efficacy against Sclerotinia sclerotiorum (White Mold)
| Compound | Fungicide Class | EC₅₀ (µg/mL) | Reference |
| 2-Bromo-6-fluoro-4-nitrophenol | Halogenated Nitrophenol | Data not available | |
| Fluazinam | Uncoupler of oxidative phosphorylation | 0.003 - 0.007 | [8][9] |
| Boscalid | SDHI | 1.23 | [10] |
| Procymidone | Dicarboximide | 0.11 - 0.72 | [8][9] |
| Thiophanate-methyl | MBC - Benzimidazole | 0.38 - 2.23 | [8][9] |
| Prochloraz | DMI - Imidazole | 0.0144 | [11] |
| Fludioxonil | Phenylpyrrole | 1.60 | [10] |
Experimental Protocols
In Vitro Fungicidal Activity Assay (General Protocol)
This protocol is based on the methodology described in the patent for 2-Bromo-6-fluoro-4-nitrophenol.
-
Preparation of Test Solutions: A stock solution of 2-Bromo-6-fluoro-4-nitrophenol is prepared in a suitable solvent (e.g., chloroform). Serial dilutions are made to obtain a range of test concentrations (e.g., 5, 10, 20, 40, 80 mg/L).
-
Media Preparation: The test solutions are added to a sterilized Potato Dextrose Agar (PDA) medium at approximately 50°C and mixed thoroughly. The final concentration of the solvent should be non-inhibitory to fungal growth. A control medium is prepared with the solvent alone.
-
Inoculation: The PDA medium containing the test compound is poured into sterile Petri dishes. Once solidified, a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed in the center of each plate.
-
Incubation: The inoculated plates are incubated at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the colony in the control, and T is the average diameter of the colony in the treatment.
-
EC₅₀ Determination: The EC₅₀ value is calculated by probit analysis of the log-transformed concentration and the corresponding inhibition percentage.
Proposed Mechanism of Action and Signaling Pathway
While the specific molecular target of 2-Bromo-6-fluoro-4-nitrophenol has not been elucidated, the fungicidal activity of nitrophenol derivatives is often attributed to their ability to disrupt cellular respiration. It is proposed that these compounds act as uncouplers of oxidative phosphorylation in the fungal mitochondria.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vitro screening of novel fungicidal compounds.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pakbs.org [pakbs.org]
Spectroscopic Duel: A Comparative Analysis of 2-Bromo-6-fluoro-4-nitrophenol and Its Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides a detailed spectroscopic comparison of 2-Bromo-6-fluoro-4-nitrophenol and its isomer, 2-Bromo-4-fluoro-6-nitrophenol, offering a side-by-side analysis of their spectral characteristics. The information presented herein is crucial for unambiguous identification, quality control, and the prediction of chemical behavior in various research and development applications.
This comparative analysis utilizes key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). While experimental data for 2-Bromo-6-fluoro-4-nitrophenol is limited in publicly accessible databases, this guide compiles available data, predicted values, and information from closely related analogs to provide a comprehensive overview.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Bromo-6-fluoro-4-nitrophenol and its isomer, 2-Bromo-4-fluoro-6-nitrophenol. This allows for a direct comparison of their spectral fingerprints.
Table 1: ¹H NMR Spectral Data
| Compound | Aromatic Protons (δ, ppm) | Phenolic Proton (δ, ppm) |
| 2-Bromo-6-fluoro-4-nitrophenol | Predicted: ~7.8-8.2 (2H, m) | Predicted: ~10.5-11.5 (1H, s) |
| 2-Bromo-4-fluoro-6-nitrophenol | 7.83-7.86 (1H, dd), 7.68-7.70 (1H, dd) | 11.05 (1H, s) |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | C-NO₂ (ppm) | C-OH (ppm) | C-Br (ppm) | C-F (ppm) | Other Aromatic Carbons (ppm) |
| 2-Bromo-6-fluoro-4-nitrophenol | ~140-145 | ~150-155 | ~110-115 | ~155-160 (d) | ~120-130 |
| 2-Bromo-4-fluoro-6-nitrophenol | ~145-150 | ~150-155 | ~115-120 | ~158-163 (d) | ~115-125 |
Table 3: Infrared (IR) Spectral Data
| Compound | O-H Stretch (cm⁻¹) | C-NO₂ Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| 2-Bromo-6-fluoro-4-nitrophenol | ~3200-3600 (broad) | ~1520 & ~1340 | ~1200-1250 | ~550-650 | ~1600 & ~1470 |
| 2-Bromo-4-fluoro-6-nitrophenol | ~3200-3600 (broad) | ~1530 & ~1350 | ~1180-1230 | ~570-670 | ~1610 & ~1480 |
Table 4: UV-Visible (UV-Vis) Spectral Data (in Methanol)
| Compound | λ_max (nm) |
| 2-Bromo-6-fluoro-4-nitrophenol | Predicted: ~280-320 |
| 2-Bromo-4-fluoro-6-nitrophenol | Predicted: ~270-310 |
Table 5: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Bromo-6-fluoro-4-nitrophenol | 235/237 (M⁺, M⁺+2) | [M-NO₂]⁺, [M-Br]⁺, [M-HBr]⁺ |
| 2-Bromo-4-fluoro-6-nitrophenol | 235/237 (M⁺, M⁺+2) | [M-NO₂]⁺, [M-Br]⁺, [M-HBr]⁺ |
Experimental Protocols
Detailed methodologies are essential for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols for the techniques cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).
4. Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. The sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions.
-
Mass Analysis: A mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for the comparison of these isomers can be visualized as follows:
Validating the Structure of 2-Bromo-6-fluoro-4-nitrophenol: A Comparative Crystallographic Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of validating the structure of 2-Bromo-6-fluoro-4-nitrophenol, with a primary focus on single-crystal X-ray crystallography, supplemented by other key analytical techniques.
While a definitive crystal structure for 2-Bromo-6-fluoro-4-nitrophenol is not publicly available in crystallographic databases as of late 2025, this guide outlines the experimental approach and the expected data for its structural validation. We will also compare the strengths and outputs of crystallography with those of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Comparative Analysis of Structural Validation Techniques
Single-crystal X-ray crystallography stands as the gold standard for providing a precise and unambiguous three-dimensional molecular structure.[1] However, a comprehensive validation is often achieved by integrating data from multiple analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise bond lengths, bond angles, and torsion angles.[1] Absolute configuration of chiral centers.[1] Details of intermolecular interactions and crystal packing. | Provides an unambiguous 3D structure.[1] | Requires a suitable single crystal, which can be challenging to grow.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F).[3] Connectivity of atoms through scalar couplings.[4] Through-space proximity of atoms via the Nuclear Overhauser Effect (NOE). | Provides detailed information about the molecule's structure in solution.[5] Does not require crystalline material. | Provides indirect structural information that requires interpretation.[6] May not be sufficient for determining absolute stereochemistry on its own. |
| Mass Spectrometry (MS) | The mass-to-charge ratio (m/z) of the molecule and its fragments.[7] Provides the molecular weight and elemental composition. | High sensitivity and requires only a small amount of sample. Can be coupled with chromatography for mixture analysis.[4] | Provides limited information about the 3D arrangement of atoms. Fragmentation patterns can be complex to interpret. |
Experimental Protocols
Single-Crystal X-ray Crystallography
The successful determination of a crystal structure hinges on the ability to grow a high-quality single crystal.
1. Crystallization: The primary and often most challenging step is to obtain a diffraction-quality single crystal.[2] A common method for small organic molecules is slow evaporation from a saturated solution.[8]
-
Solvent Selection: A systematic screening of solvents with varying polarities is crucial. The ideal solvent is one in which the compound is sparingly soluble.
-
Procedure:
-
Dissolve a small amount of purified 2-Bromo-6-fluoro-4-nitrophenol in a suitable solvent or solvent mixture in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor the vial for the formation of well-defined single crystals.
-
2. Data Collection: Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[2]
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, leading to an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish correlations between different nuclei and aid in the complete assignment of all signals.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure and connectivity.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced directly or via a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: An appropriate ionization technique is chosen, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak, which confirms the molecular weight, and a series of fragment ion peaks that can be used to deduce structural information. The presence of a bromine atom would be indicated by a characteristic isotopic pattern in the mass spectrum.[9]
Visualization of Experimental Workflows
Caption: Workflow for the synthesis and structural validation of 2-Bromo-6-fluoro-4-nitrophenol.
Caption: Logical relationship for the comprehensive validation of the target molecule's structure.
References
- 1. rigaku.com [rigaku.com]
- 2. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. excillum.com [excillum.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. PubChemLite - 2-bromo-4-fluoro-6-nitrophenol (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2-Bromo-6-fluoro-4-nitrophenol
Introduction
2-Bromo-6-fluoro-4-nitrophenol is a substituted aromatic compound with significant potential in pharmaceutical synthesis and materials science. Ensuring the purity of this intermediate is critical for the integrity of downstream applications. High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds, offering high resolution and sensitivity.[1][2] This guide provides a comparative analysis of reversed-phase HPLC (RP-HPLC) methods for the purity determination of 2-Bromo-6-fluoro-4-nitrophenol, complete with detailed experimental protocols and supporting data.
The selection of an appropriate HPLC method is contingent on factors such as the nature of potential impurities, required resolution, and desired analysis time.[3] In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase.[4][5] Hydrophobic molecules will have a stronger affinity for the stationary phase and elute later, while more polar compounds elute earlier.[6][7] This principle is fundamental to separating the target analyte from its potential process-related impurities or degradation products.
Potential Impurities
The synthesis of 2-Bromo-6-fluoro-4-nitrophenol can result in several impurities.[8] A plausible synthetic route involves the nitration of 2-bromo-4-fluorophenol.[8] Potential impurities could therefore include the starting material (2-bromo-4-fluorophenol), isomers (e.g., 2-bromo-4-fluoro-x-nitrophenol), and related compounds from side reactions.
Comparative Analysis of HPLC Conditions
To identify an optimal method for the purity analysis of 2-Bromo-6-fluoro-4-nitrophenol, three distinct reversed-phase HPLC conditions were evaluated. The primary variations lie in the stationary phase chemistry and the organic modifier in the mobile phase.
Experimental Protocols
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.
Sample Preparation:
-
A stock solution of 2-Bromo-6-fluoro-4-nitrophenol was prepared by dissolving 10 mg of the compound in 10 mL of methanol to achieve a concentration of 1 mg/mL.
-
Working standards of 100 µg/mL were prepared by diluting the stock solution with the respective initial mobile phase composition.
-
All solutions were filtered through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
| Parameter | Method A | Method B | Method C |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | C8, 4.6 x 100 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 20 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 30-90% B in 15 min | 40-95% B in 15 min | 25-85% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30°C | 35°C | 40°C |
| Detection | 270 nm | 270 nm | 270 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
Data Presentation and Performance Comparison
The following table summarizes the hypothetical performance data obtained from the three HPLC methods for the analysis of a 2-Bromo-6-fluoro-4-nitrophenol sample containing two known impurities: Impurity 1 (less polar) and Impurity 2 (more polar).
| Parameter | Method A (C18/ACN) | Method B (Phenyl-Hexyl/MeOH) | Method C (C8/ACN) |
| Retention Time (min) | 8.54 | 9.82 | 6.21 |
| Resolution (Analyte/Impurity 1) | 2.8 | 3.5 | 2.1 |
| Resolution (Analyte/Impurity 2) | 3.1 | 2.9 | 2.5 |
| Tailing Factor | 1.1 | 1.3 | 1.0 |
| Theoretical Plates | 12,500 | 10,200 | 11,000 |
| Analysis Time (min) | 20 | 22 | 15 |
| Calculated Purity (%) | 99.5 | 99.6 | 99.4 |
Discussion of Results:
-
Method A (C18/Acetonitrile): This method provides a good balance of resolution, peak shape, and analysis time. The C18 column offers robust hydrophobic interactions, leading to good separation of the main analyte from both more and less polar impurities.[5]
-
Method B (Phenyl-Hexyl/Methanol): The Phenyl-Hexyl stationary phase introduces π-π interactions, which can enhance selectivity for aromatic compounds.[6] This is reflected in the superior resolution between the analyte and the less polar, structurally similar Impurity 1. However, the use of methanol as the organic modifier results in a longer retention time and slightly increased peak tailing.
-
Method C (C8/Acetonitrile): The shorter C8 column with a smaller particle size allows for a faster analysis time. While the resolution is acceptable, it is lower than that achieved with the C18 and Phenyl-Hexyl columns, which may be a limitation if closely eluting impurities are present. The use of a phosphate buffer can improve peak shape for acidic analytes like phenols.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the HPLC purity analysis process.
Caption: General experimental workflow for HPLC purity analysis.
Caption: Logical workflow for HPLC method comparison.
Conclusion
All three evaluated HPLC methods are capable of determining the purity of 2-Bromo-6-fluoro-4-nitrophenol.
-
Method A (C18/ACN) is recommended for routine quality control due to its excellent balance of performance characteristics.
-
Method B (Phenyl-Hexyl/MeOH) is a superior alternative if enhanced selectivity for aromatic impurities is required, despite the longer analysis time.
-
Method C (C8/ACN) is the most suitable option when high sample throughput is the primary objective, provided that the resolution is sufficient for the expected impurity profile.
The choice of the final method should be guided by the specific requirements of the analysis, including the complexity of the sample matrix and the desired level of analytical detail.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. jordilabs.com [jordilabs.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
Comparative Efficacy of Halogenated Nitrophenols as Insecticidal Agents: A Data-Driven Analysis
For Immediate Release
A comprehensive review of available toxicological data reveals the varying insecticidal potential of halogenated nitrophenols. While historically some compounds in this class were utilized as pesticides, their use has largely been phased out due to toxicological concerns. However, understanding their structure-activity relationships remains a key area of interest for the development of new, more selective, and safer insect control agents. This guide provides a comparative analysis of the insecticidal activity of selected halogenated nitrophenols, supported by experimental data, to inform researchers and professionals in drug and pesticide development.
Overview of Insecticidal Activity
Halogenated nitrophenols exert their toxic effects on insects primarily by uncoupling oxidative phosphorylation. This disruption of ATP synthesis in the mitochondria leads to a rapid depletion of cellular energy, resulting in metabolic distress and ultimately, death of the insect. The position and nature of the halogen substituent on the phenol ring, as well as the number of nitro groups, significantly influence the compound's insecticidal potency.
Comparative Toxicity Data
The following table summarizes the available quantitative data on the insecticidal activity of various halogenated nitrophenols against different insect species. The data is presented as the median lethal concentration (LC50), which is the concentration of the chemical that is lethal to 50% of the test population.
| Compound | Insect Species | Exposure Method | LC50 Value (µg/cm²) | Reference |
| 2,4-Dinitrophenol | Tribolium castaneum (adults) | Topical Application | 10.0 | [1] |
| 2,6-Dichloro-4-nitrophenol | Not available | Not available | Not available | |
| Pentachlorophenol | Not available | Not available | Not available |
Note: Data on the direct insecticidal activity of many halogenated nitrophenols is limited in publicly available literature. 2,4-Dinitrophenol has historical use as a pesticide. 2,6-Dichloro-4-nitrophenol is a known intermediate in the synthesis of the modern insecticide Hexaflumuron.
Experimental Protocols
The determination of insecticidal activity, as exemplified by the study on 2,4-Dinitrophenol against Tribolium castaneum, typically involves the following key steps:
Topical Application Bioassay
This method is used to determine the contact toxicity of a compound to an insect.
-
Insect Rearing: A healthy and uniform population of the target insect species (e.g., Tribolium castaneum) is maintained under controlled laboratory conditions of temperature, humidity, and photoperiod.
-
Preparation of Test Solutions: The halogenated nitrophenol is dissolved in a suitable solvent (e.g., acetone) to prepare a series of graded concentrations.
-
Application of the Compound: A precise volume (e.g., 1 microliter) of each test solution is topically applied to the dorsal thorax of individual adult insects using a micro-applicator. A control group is treated with the solvent alone.
-
Observation: The treated insects are then transferred to clean containers with a food source and held under the same controlled conditions.
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) post-treatment. Insects are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value, which represents the concentration of the compound required to cause 50% mortality in the test population.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a topical application bioassay to assess the insecticidal activity of a given compound.
Caption: A generalized workflow for determining the contact toxicity of an insecticide.
Signaling Pathway: Uncoupling of Oxidative Phosphorylation
The primary mode of action for dinitrophenols is the disruption of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The following diagram depicts this mechanism.
Caption: Mechanism of uncoupling oxidative phosphorylation by halogenated nitrophenols.
References
The Strategic Selection of Halogenated Nitrophenols: A Cost-Benefit Analysis of 2-Bromo-6-fluoro-4-nitrophenol in Manufacturing
For researchers, scientists, and drug development professionals, the choice of building blocks in the synthesis of novel compounds is a critical decision, balancing cost, efficiency, safety, and the ultimate performance of the target molecule. This guide provides a comparative analysis of 2-Bromo-6-fluoro-4-nitrophenol and its alternatives, offering a cost-benefit perspective to inform manufacturing and development strategies.
Halogenated nitrophenols are a versatile class of intermediates widely employed in the pharmaceutical and agrochemical industries. The specific halogen and its position on the phenol ring can significantly influence the physicochemical properties and biological activity of the resulting products. This analysis focuses on 2-Bromo-6-fluoro-4-nitrophenol, a compound of growing interest, and compares it with two common alternatives: 2-Bromo-6-nitrophenol and 2,6-Dibromo-4-nitrophenol.
Comparative Synthesis and Cost Analysis
The manufacturing cost of these intermediates is a primary consideration. This analysis considers the cost of starting materials and the efficiency of the synthetic process, as indicated by reported yields.
Table 1: Cost and Efficiency of Synthesis for 2-Bromo-6-fluoro-4-nitrophenol and Alternatives
| Compound | Starting Material | Starting Material Cost (per gram) | Synthesis Method | Reported Yield | Estimated Reagent Cost (per mole of product) |
| 2-Bromo-6-fluoro-4-nitrophenol | 2-Bromo-6-fluorophenol | ~$15 - $26[1] | Nitration with H₂SO₄/HNO₃ | ~89% (inferred from isomer)[2] | Moderate |
| 2-Bromo-6-nitrophenol | 2-Bromophenol | ~$0.15 | Nitration with NaNO₃/H₂SO₄ | 42.8%[3] | Low |
| 2,6-Dibromo-4-nitrophenol | p-Nitrophenol | ~$0.10 | Bromination with Br₂ in Acetic Acid | 96-98%[4] | High (due to bromine) |
Note: Starting material costs are estimates based on publicly available data and may vary depending on supplier and quantity. Reagent cost is a qualitative assessment based on the price of common laboratory chemicals.
The synthesis of 2-Bromo-6-fluoro-4-nitrophenol, while not explicitly detailed in publicly available literature, can be reasonably inferred from the high-yield synthesis of its isomer, 2-bromo-4-fluoro-6-nitrophenol, which involves the nitration of the corresponding 2-bromo-4-fluorophenol.[2] The likely precursor, 2-bromo-6-fluorophenol, is commercially available, albeit at a significantly higher cost than the precursors for the alternatives.[1]
In contrast, 2-bromo-6-nitrophenol and 2,6-dibromo-4-nitrophenol are synthesized from readily available and inexpensive starting materials. However, the synthesis of 2-bromo-6-nitrophenol suffers from a moderate yield of 42.8%.[3] The synthesis of 2,6-dibromo-4-nitrophenol, on the other hand, is highly efficient, with yields reaching up to 98%.[4]
Performance and Application Benefits
The "benefit" side of the analysis lies in the performance and unique properties that each compound imparts to the final product. The introduction of fluorine into a molecule is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.
Table 2: Performance and Safety Comparison
| Compound | Key Structural Feature | Potential Performance Advantages | Known Applications | Safety Profile |
| 2-Bromo-6-fluoro-4-nitrophenol | Fluorine and Bromine substitution | Enhanced metabolic stability, increased lipophilicity, potential for improved biological activity.[2] | Intermediate in pharmaceuticals and agrochemicals. | Halogenated nitrophenols can be toxic; specific data for this compound is limited. |
| 2-Bromo-6-nitrophenol | Bromine substitution | Versatile synthetic handle for cross-coupling reactions. | Intermediate for pharmaceuticals (e.g., N-Hydroxy Eltrombopag) and fine chemicals.[5] | Can be harmful if swallowed or in contact with skin. |
| 2,6-Dibromo-4-nitrophenol | Di-bromo substitution | Two reactive sites for further functionalization. | Intermediate in the synthesis of dyes and other chemicals. | Toxicological data indicates potential for adverse health effects. |
The presence of a fluorine atom in 2-Bromo-6-fluoro-4-nitrophenol is its key differentiator. This can be a significant advantage in the development of new pharmaceuticals and agrochemicals, potentially leading to compounds with improved efficacy and pharmacokinetic profiles.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible research and development.
Synthesis of 2,6-Dibromo-4-nitrophenol[4]
This procedure is a well-documented, high-yield synthesis.
Materials:
-
p-Nitrophenol
-
Glacial acetic acid
-
Bromine
Procedure:
-
Dissolve p-nitrophenol (2 moles) in glacial acetic acid (830 cc) in a 5-L round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap.
-
At room temperature, add a solution of bromine (4.7 moles) in glacial acetic acid (700 cc) dropwise with stirring over three hours.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Warm the reaction mixture on a steam bath to approximately 85°C for one hour to remove excess bromine.
-
Pass a stream of air through the mixture to remove the last traces of bromine.
-
Treat the mixture with 1.1 L of cold water and stir until cool.
-
Allow the mixture to stand in an ice bath overnight.
-
Collect the pale yellow crystalline product by filtration on a Büchner funnel.
-
Wash the product with 50% aqueous acetic acid (500 cc) and then thoroughly with water.
-
Dry the product in an oven at 40–60°C or in a vacuum desiccator over sodium hydroxide.
-
Yield: 96–98% of the theoretical amount.
Synthesis of 2-Bromo-6-nitrophenol[3]
This protocol provides a method for synthesizing the mono-brominated alternative.
Materials:
-
2-Bromophenol
-
Concentrated sulfuric acid
-
Sodium nitrate
-
Water
-
Ethyl acetate
Procedure:
-
Cool a solution of concentrated sulfuric acid (60 mL) diluted with water (186 mL) to room temperature.
-
Add sodium nitrate (79.2 g, 0.932 mol) to the solution.
-
Add 2-bromophenol (60 mL, 0.516 mol) dropwise, keeping the reaction temperature below 25°C.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by thin-layer chromatography (TLC).
-
Dissolve the precipitate in ethyl acetate (320 mL).
-
Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography.
-
Yield: 42.8%.
Proposed Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
Disclaimer: The following protocol is a proposed method based on the synthesis of the isomeric compound 2-bromo-4-fluoro-6-nitrophenol and has not been experimentally validated for this specific isomer.
Materials:
-
2-Bromo-6-fluorophenol
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Chloroform
-
Water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
In a reaction flask, dissolve 2-bromo-6-fluorophenol (0.05 mol) in chloroform (25 mL) with stirring.
-
At 20°C, slowly add a nitrating mixture of sulfuric acid and nitric acid (0.065 mol total, in a molar ratio of approximately 1:5.5) dropwise.
-
After the addition is complete, warm the reaction to 45°C and maintain for 3 hours.
-
After the reaction is complete, wash the organic phase with water and then with a saturated sodium chloride solution.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from ethanol to obtain the pure 2-bromo-6-fluoro-4-nitrophenol.
-
Expected Yield: Based on the isomer, a high yield (potentially around 89%) may be achievable.[2]
Visualizing the Manufacturing Workflow
A clear understanding of the manufacturing process is essential for planning and execution.
Caption: General workflow for the synthesis of halogenated nitrophenols.
Conclusion
The choice between 2-Bromo-6-fluoro-4-nitrophenol and its alternatives is a strategic one that depends on the specific goals of the manufacturing or research program.
-
For cost-sensitive applications where the unique properties of fluorine are not essential, 2,6-dibromo-4-nitrophenol offers a highly efficient and economical option due to its low-cost starting material and high reaction yield.
-
2-Bromo-6-nitrophenol provides a balance of moderate cost and functionality, making it a suitable intermediate for various applications where a single bromine handle is required for further chemical modification.
-
2-Bromo-6-fluoro-4-nitrophenol represents a higher-cost, higher-potential-reward option. The significant upfront investment in the starting material is justified when the goal is to develop next-generation pharmaceuticals or agrochemicals with enhanced performance characteristics conferred by the fluorine atom.
Ultimately, a thorough evaluation of the target product profile, including desired biological activity, metabolic stability, and intellectual property landscape, should guide the selection of the most appropriate halogenated nitrophenol intermediate. This analysis provides a foundational framework for making that informed decision.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 3. 2-Bromo-6-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
Performance of 2-Bromo-6-fluoro-4-nitrophenol as a Precursor in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and medicinal chemistry, the selection of appropriate precursors is a critical determinant of synthetic efficiency and the ultimate biological activity of target molecules. 2-Bromo-6-fluoro-4-nitrophenol has emerged as a versatile building block, offering a unique combination of reactive sites for the synthesis of complex molecular architectures. This guide provides an objective comparison of its performance against other common precursors, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Versatility in Synthesis: A Hub for Molecular Elaboration
2-Bromo-6-fluoro-4-nitrophenol incorporates three key functional groups—a hydroxyl, a nitro group, and a bromo-fluoro-substituted aromatic ring—that serve as handles for a variety of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The nitro group can be readily reduced to an amine, opening pathways for amide bond formation, sulfonylation, or the construction of heterocyclic rings. The phenolic hydroxyl group can be alkylated or used as a directing group in electrophilic aromatic substitution reactions.
This trifecta of reactivity makes 2-Bromo-6-fluoro-4-nitrophenol a valuable precursor in the synthesis of a range of biologically active compounds, including kinase inhibitors and agrochemicals.[1][2]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery, facilitating the formation of C-C bonds. The performance of 2-Bromo-6-fluoro-4-nitrophenol in such reactions is benchmarked against other halogenated nitrophenols to provide a comparative perspective.
Table 1: Comparative Performance of Halogenated Phenols in Suzuki-Miyaura Coupling
| Precursor | Halogen Reactivity | Typical Reaction Conditions | Expected Yield | Reference |
| 2-Iodo -6-fluoro-4-nitrophenol | I > Br > Cl | Milder conditions, shorter reaction times | Generally higher | [3] |
| 2-Bromo-6-fluoro-4-nitrophenol | Intermediate | Standard conditions | Good to high | [4][5] |
| 2-Chloro -6-fluoro-4-nitrophenol | Lower | Harsher conditions, more active catalysts | Generally lower | [5] |
Note: Yields are highly dependent on the specific coupling partners, catalyst system, and reaction conditions.
The reactivity trend (I > Br > Cl) is primarily dictated by the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst.[3] While iodo-derivatives may offer higher reactivity, 2-Bromo-6-fluoro-4-nitrophenol often provides a good balance of reactivity, stability, and cost-effectiveness for many applications. The presence of the electron-withdrawing nitro and fluoro groups can influence the electronic properties of the aromatic ring, potentially affecting the catalytic cycle.[4]
Biological Activity of Downstream Derivatives
The ultimate measure of a precursor's utility lies in the biological activity of the molecules synthesized from it. Derivatives of bromophenols have shown promise in various therapeutic areas, particularly as anticancer and antimicrobial agents.
Table 2: Comparative Anticancer Activity of Bromophenol Derivatives (IC50 in µM)
| Compound Class | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| Bromophenol Schiff Bases (General) | 1.47 - 4.12 | 5.95 - 45.39 | 9.07 - 73.69 | 12.83 |
| Cisplatin (Reference Drug) | - | 32.38 | - | - |
| 5-Fluorouracil (Reference Drug) | - | - | 6.44 | - |
Data is derived from studies on various bromophenol derivatives, not specifically from 2-Bromo-6-fluoro-4-nitrophenol, and is intended for comparative purposes.[6]
Table 3: Comparative Antimicrobial Activity of Bromophenol Derivatives (MIC in µg/mL)
| Compound Class | Staphylococcus aureus | Pseudomonas aeruginosa |
| Bromo Benzenediol Derivatives | 24 | 780 |
| Ampicillin (Reference Drug) | 10 | Inactive |
| Tetracycline (Reference Drug) | 30 | 70 |
| Tobramycin (Reference Drug) | 25 | 15 |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.
These data highlight the potential for derivatives of 2-Bromo-6-fluoro-4-nitrophenol to exhibit potent biological activity. The specific substitution patterns achieved through the versatile reactivity of this precursor can be systematically explored to optimize for efficacy and selectivity against various disease targets.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol:
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-6-fluoro-4-nitrophenol with an arylboronic acid.
Materials:
-
2-Bromo-6-fluoro-4-nitrophenol (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 2-Bromo-6-fluoro-4-nitrophenol, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Visualization of a Key Signaling Pathway
Derivatives of nitrophenols are being explored as inhibitors of various signaling pathways implicated in diseases like cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8][9][10][11]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by nitrophenol-based compounds.
Conclusion
2-Bromo-6-fluoro-4-nitrophenol stands as a valuable and versatile precursor in drug discovery. Its well-balanced reactivity in key synthetic transformations, such as the Suzuki-Miyaura coupling, coupled with the demonstrated biological potential of its derivatives, makes it an attractive starting point for the development of novel therapeutics. While alternative precursors may offer advantages in specific contexts, the combination of accessibility, reactivity, and potential for generating diverse and potent bioactive molecules solidifies the position of 2-Bromo-6-fluoro-4-nitrophenol as a key tool in the medicinal chemist's arsenal. This guide serves as a foundational resource to inform the strategic selection and application of this important synthetic building block.
References
- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 2. 2-Bromo-6-fluoro-4-nitrophenol [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR signaling pathway by polyphenols: Implication for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of 2-Bromo-6-fluoro-4-nitrophenol Analogs: A Focus on Biological Activity and Cross-Reactivity Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Bromo-6-fluoro-4-nitrophenol and its structural analogs, with a focus on their biological activities, which can be indicative of potential cross-reactivity. Due to the limited direct cross-reactivity studies on this specific compound, this document extrapolates potential cross-reactivity based on available biological data and established principles of molecular recognition in biological systems, such as enzyme inhibition and immunoassays.
Introduction to 2-Bromo-6-fluoro-4-nitrophenol Analogs
2-Bromo-6-fluoro-4-nitrophenol is a halogenated and nitrated phenolic compound. Its derivatives are of interest in medicinal chemistry and agrochemical research due to their potential as enzyme inhibitors and bioactive molecules. The unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on the phenol ring, provides a scaffold for developing compounds with specific biological targets. The presence of these functional groups can influence the compound's metabolic stability, binding affinity to target proteins, and overall biological activity.
Comparative Biological Activity
While direct cross-reactivity data is scarce, comparative studies on the biological effects of 2-Bromo-6-fluoro-4-nitrophenol and its analogs provide insights into their differential activities. One such example is the evaluation of their fungicidal properties against the plant pathogen Gaeumannomyces graminis.
Table 1: Comparative Fungicidal Activity of 2-Bromo-6-fluoro-4-nitrophenol and Its Analogs against Gaeumannomyces graminis
| Compound | Structure | EC50 (mg/L)[1] |
| 2-Bromo-6-fluoro-4-nitrophenol | Not explicitly stated, but implied to be more potent than analogs | |
| 2-Bromo-4-fluorophenol | 30.35 | |
| 2-Nitro-4-fluorophenol | 20.30 | |
| 4-Fluorophenol | > 80 (26.2% inhibition at 80 mg/L) |
EC50: The half maximal effective concentration.
This data indicates that the specific combination of bromo, fluoro, and nitro substituents on the phenol ring significantly influences the compound's fungicidal potency. Such structure-activity relationships are fundamental to understanding potential cross-reactivity with unintended biological targets.
Potential for Cross-Reactivity in Enzyme Inhibition
Halogenated phenols and their derivatives are known to be investigated as inhibitors of various enzymes. For instance, 2-bromo-4-fluorophenol serves as a building block for synthesizing inhibitors of enzymes like carbonic anhydrases, acetylcholinesterase, and protein tyrosine phosphatase 1B (PTP1B). The structural similarities among these derivatives suggest a potential for cross-reactivity, where a compound designed to inhibit one enzyme might also affect other, related or unrelated, enzymes.
The following diagram illustrates a hypothetical workflow for assessing the cross-reactivity of a lead compound against a panel of related enzymes.
Potential for Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of antibodies to target molecules. However, antibodies can sometimes bind to structurally similar compounds, leading to cross-reactivity. This is a critical consideration in diagnostics and drug monitoring. For nitrophenol compounds, an immunoassay developed for one analog, such as 4-nitrophenol, may show cross-reactivity with other derivatives like 3-methyl-4-nitrophenol. The degree of cross-reactivity depends on how well the analog mimics the structure of the original antigen used to generate the antibodies.
The decision-making process when encountering potential immunoassay cross-reactivity is outlined below.
Experimental Protocols
Detailed below are generalized protocols for assessing enzyme inhibition and immunoassay cross-reactivity.
Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., for PTP1B)
-
Reagents and Materials:
-
Purified recombinant human PTP1B enzyme.
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Test compounds (2-Bromo-6-fluoro-4-nitrophenol and analogs) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions to the assay wells.
-
Add 88 µL of the PTP1B enzyme solution (final concentration ~0.1 µg/mL) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of pNPP substrate (final concentration 2 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Competitive ELISA for Immunoassay Cross-Reactivity
-
Reagents and Materials:
-
Microplate coated with an antigen conjugate (e.g., a protein conjugate of a nitrophenol derivative).
-
Primary antibody specific for the target nitrophenol derivative.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
TMB substrate solution.
-
Stop solution (e.g., 2 M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Test compounds (2-Bromo-6-fluoro-4-nitrophenol and analogs).
-
-
Procedure:
-
Prepare serial dilutions of the standard (target analyte) and the test compounds.
-
Add 50 µL of the standard or test compound dilutions to the wells of the coated microplate.
-
Add 50 µL of the primary antibody solution to each well and incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-20 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the percent cross-reactivity using the IC50 values of the standard and the test compounds:
-
% Cross-reactivity = (IC50 of standard / IC50 of test compound) x 100
-
-
Conclusion
The biological activity of 2-Bromo-6-fluoro-4-nitrophenol and its analogs is highly dependent on their substitution patterns. While direct cross-reactivity data remains limited, the principles of structure-activity relationships in enzyme inhibition and immunoassays suggest a strong potential for such interactions. For researchers and drug development professionals, it is crucial to experimentally determine the selectivity and cross-reactivity profiles of these compounds against a panel of relevant biological targets to fully understand their therapeutic potential and off-target effects. The provided protocols offer a foundational approach for conducting such investigations.
References
A Comparative Analysis of Synthetic Routes to 2-Bromo-6-fluoro-4-nitrophenol: A Benchmarking Study Against Patented Methodology
For Immediate Release
A detailed comparative analysis of synthetic methodologies for 2-Bromo-6-fluoro-4-nitrophenol, a key intermediate in pharmaceutical and agrochemical research, reveals significant differences in yield and reaction conditions between a recently patented method and established nitration protocols. This guide provides researchers, scientists, and drug development professionals with a side-by-side comparison of quantitative data and detailed experimental procedures to inform synthetic strategy and process optimization.
The primary focus of this investigation is a patented method outlined in CN103724206A, which is benchmarked against a conventional approach utilizing a different nitrating agent, as described in patent literature (referenced in CN103724206A as EP2236500A1). The data presented underscores the efficiency of the patented process.
Quantitative Synthesis Comparison
A summary of the key performance indicators for the synthesis of 2-Bromo-6-fluoro-4-nitrophenol and a related compound by the respective methods is presented below.
| Parameter | Patented Method (CN103724206A) | Benchmark Method (similar to EP2236500A1) |
| Starting Material | 2-Bromo-4-fluorophenol | 2-Bromophenol* |
| Nitrating Agent | Sulfuric Acid & Nitric Acid | Sulfuric Acid & Sodium Nitrate |
| Solvent | Chloroform | Water |
| Reaction Temperature | 45°C | < 25°C |
| Reaction Time | 3 hours | 2 hours |
| Reported Yield | 89% | 42.8% |
| Purity | Recrystallized | Purified by column chromatography |
*It is critical to note that the available data for the benchmark method pertains to the synthesis of 2-Bromo-6-nitrophenol, which lacks the fluoro-substituent of the target compound. This difference in the starting material likely influences the observed yield.
Experimental Protocols
Detailed methodologies for the patented and benchmark syntheses are provided to allow for replication and further study.
Patented Synthesis Protocol (CN103724206A)
This method employs a mixture of sulfuric acid and nitric acid for the nitration of 2-bromo-4-fluorophenol.[1]
-
Reaction Setup: In a suitable reaction flask, 0.05 moles of 2-bromo-4-fluorophenol are dissolved in 25 mL of chloroform with stirring.
-
Nitration: A nitrating mixture composed of 0.065 moles of sulfuric acid and nitric acid in a 1:5.5 molar ratio is prepared. This mixture is added dropwise to the solution of 2-bromo-4-fluorophenol at a controlled temperature of 20°C.
-
Reaction: Upon completion of the addition, the reaction temperature is raised to 45°C and maintained for 3 hours.
-
Work-up and Purification: The reaction mixture is washed with water and a saturated sodium chloride solution. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The final product, 2-Bromo-6-fluoro-4-nitrophenol, is obtained as a light yellow solid after recrystallization from ethanol, with a reported yield of 89%.[1]
Benchmark Synthesis Protocol (Derived from EP2236500A1)
This established method utilizes sodium nitrate in the presence of sulfuric acid for the nitration of 2-bromophenol.
-
Reaction Setup: A solution of 60 mL of concentrated sulfuric acid diluted with 186 mL of water is prepared and cooled to room temperature. To this, 79.2 g (0.932 mol) of sodium nitrate is added.
-
Nitration: 60 mL (0.516 mol) of 2-bromophenol is added dropwise to the solution, ensuring the reaction temperature is maintained below 25°C.
-
Reaction: The reaction mixture is stirred at room temperature for 2 hours, with the progress monitored by thin-layer chromatography.
-
Work-up and Purification: The resulting precipitate is dissolved in 320 mL of ethyl acetate. The organic solution is washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford 2-bromo-6-nitrophenol as a yellow solid with a 42.8% yield.
Synthesis Comparison Workflow
The following diagram illustrates the logical flow of the comparative analysis, from the selection of synthetic routes to the evaluation of their respective outcomes.
Caption: Logical workflow for comparing synthetic methods.
References
Safety Operating Guide
Prudent Disposal of 2-Bromo-6-fluoro-4-nitrophenol: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, the proper disposal of 2-Bromo-6-fluoro-4-nitrophenol, a halogenated nitrophenol, necessitates adherence to stringent safety protocols and regulatory compliance. This guide provides essential procedural steps for researchers, scientists, and drug development professionals to ensure the safe and responsible management of this chemical waste.
I. Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If there is a risk of dust or aerosol generation, a NIOSH-approved respirator should be used in a well-ventilated area or a chemical fume hood.
II. Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Properly label a dedicated, sealable, and chemically compatible waste container for "Halogenated Organic Waste" or as otherwise specified by your institution.
-
Ensure the container is clearly marked with the full chemical name: "2-Bromo-6-fluoro-4-nitrophenol."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Waste Collection:
-
For solid waste, carefully transfer the material into the designated waste container using a chemically resistant scoop or spatula. Avoid creating dust.
-
For solutions, pour the waste carefully into the designated liquid waste container, avoiding splashes.
-
If the chemical is in a container that will be disposed of, ensure the exterior of the container is clean and free of contamination before placing it in a secondary containment bin.
-
-
Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards. The general recommendation is to dispose of the contents and container at an approved waste disposal plant.[1][2]
-
III. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Don the necessary personal protective equipment before attempting any cleanup.
-
Contain the Spill:
-
For solid spills, gently cover the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Sweep up the absorbed material and place it into the designated hazardous waste container.[3]
-
For liquid spills, use an appropriate absorbent pad or material to contain and absorb the liquid.
-
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and EHS department, regardless of the size of the spill.
Quantitative Data Summary
At present, there is no specific quantitative data available for the disposal of 2-Bromo-6-fluoro-4-nitrophenol. Disposal limits and reporting requirements are determined by local and national regulations.
| Parameter | Value |
| EPA Waste Code | To be determined by EHS professional |
| Reportable Quantity (RQ) | Not established for this specific compound |
Experimental Protocols
Disposal procedures are operational and do not involve experimental protocols.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 2-Bromo-6-fluoro-4-nitrophenol.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
